15(R)-PTA2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C24H40O3 |
|---|---|
Molecular Weight |
376.6 g/mol |
IUPAC Name |
(Z)-7-[(1S,2R,3R,5S)-3-[(E,3R)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid |
InChI |
InChI=1S/C24H40O3/c1-4-5-8-11-20(25)15-14-18-16-19-17-22(24(19,2)3)21(18)12-9-6-7-10-13-23(26)27/h6,9,14-15,18-22,25H,4-5,7-8,10-13,16-17H2,1-3H3,(H,26,27)/b9-6-,15-14+/t18-,19-,20+,21+,22-/m0/s1 |
InChI Key |
OHJIHGVLRDHSDV-PUYXBYOHSA-N |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@H]1C[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)C2(C)C)O |
Canonical SMILES |
CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)C2(C)C)O |
Synonyms |
pinane thromboxane A2 pinane-thromboxane A2 pinane-thromboxane A2, (1S-(1alpha,2beta(Z),3alpha(1E,3R*),5alpha))-isome |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Biological Activity and Function of 15(R)-Prostaglandin A2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins of the A-series (PGAs) belong to the family of cyclopentenone prostaglandins, characterized by an α,β-unsaturated carbonyl group in the cyclopentane ring. This structural feature is crucial for their biological activities. While prostaglandins are broadly recognized as potent lipid mediators in various physiological and pathological processes, specific stereoisomers can exhibit unique activities. This guide focuses on the biological activity and function of 15(R)-Prostaglandin A2 (15(R)-PGA2), a stereoisomer of the naturally occurring 15(S)-PGA2. Due to the apparent scarcity of data under the user-provided nomenclature "15(R)-PTA2," this document will proceed with the scientifically recognized name, 15(R)-PGA2, for which specific biological data has been identified.
Cyclopentenone prostaglandins, as a class, are known to possess potent anti-inflammatory, anti-neoplastic, and anti-viral properties.[1][2][3][4] Their mechanisms of action are often independent of the classical G-protein coupled prostanoid receptors and are instead mediated by their interaction with other cellular targets.[1][4] Key among these are the modulation of gene transcription via the nuclear receptor PPARγ and the direct inhibition of inflammatory signaling pathways, such as the NF-κB pathway.[1][2][3]
Core Biological Activity of 15(R)-PGA2
Recent research has identified a specific and distinct biological activity of 15(R)-PGA2. Unlike its (15S) epimer, 15(R)-PGA2 has been shown to significantly reduce GABA-induced currents through GABAA receptors .[5] This finding suggests that 15(R)-PGA2 may serve as a novel modulator of the major inhibitory neurotransmitter system in the central nervous system.[5]
Quantitative Data
The following table summarizes the quantitative data available for the biological activity of 15(R)-PGA2 on GABAA receptors.
| Compound | Concentration (μM) | Effect on GABA-induced Currents (IGABA) | Significance |
| (15R)-PGA2 | 3 | Significant reduction | p < 0.05 |
| 10 | Significant reduction | p < 0.01 | |
| 30 | Significant reduction | p < 0.01 | |
| (15S)-PGA2 | 3 | No significant effect | n.s. |
| 10 | No significant effect | n.s. | |
| 30 | No significant effect | n.s. |
Data extracted from Lackner et al., 2020.[5] n.s. = non-significant
Experimental Protocols
The key experimental findings for 15(R)-PGA2 were obtained through electrophysiological recordings on oocytes expressing GABAA receptors.
Electrophysiological Recording of GABAA Receptor Currents
-
Cell System: Xenopus laevis oocytes.
-
Receptor Expression: Oocytes were injected with cRNA encoding for the α1 and β2 subunits of the human GABAA receptor.
-
Method: Two-electrode voltage-clamp technique.
-
Procedure:
-
Oocytes were placed in a recording chamber and perfused with a saline solution.
-
The membrane potential was clamped at -70 mV.
-
GABA (at its EC50 concentration) was applied to elicit a current (IGABA).
-
Once a stable baseline IGABA was established, oocytes were pre-incubated with either (15R)-PGA2 or (15S)-PGA2 at various concentrations (3, 10, and 30 μM) for 1 minute.
-
GABA was then co-applied with the respective prostaglandin, and the resulting current was measured.
-
The effect of the prostaglandin was calculated as the percentage of inhibition of the control IGABA.
-
-
Data Analysis: Significant drug effects were determined using a one-sample t-test.
Signaling Pathways and Mechanisms of Action
While specific signaling pathways for 15(R)-PGA2 are still under investigation, the broader class of cyclopentenone prostaglandins offers insights into potential mechanisms.
Modulation of GABAA Receptors
The inhibitory effect of 15(R)-PGA2 on GABAA receptors suggests a direct or allosteric interaction with the receptor complex. The stereospecificity of this interaction, with the (15R) epimer being active while the (15S) is not, points towards a specific binding pocket or interaction site.
Potential Anti-inflammatory Signaling of Cyclopentenone Prostaglandins
Cyclopentenone prostaglandins are well-documented inhibitors of the NF-κB signaling pathway, a central regulator of inflammation.[1][2] This inhibition can occur at multiple levels, including the prevention of the degradation of the inhibitory subunit IκB and the direct modification of NF-κB subunits, thereby preventing their translocation to the nucleus and subsequent pro-inflammatory gene transcription. Although not yet demonstrated for 15(R)-PGA2 specifically, this represents a probable and significant area for future investigation.
Summary and Future Directions
The current body of evidence, though limited, points to a novel and specific role for 15(R)-PGA2 as a modulator of GABAA receptors. This activity is stereospecific, distinguishing it from its 15(S) epimer. The potential for 15(R)-PGA2 to influence neuronal inhibition opens new avenues for research in neuroscience and pharmacology, particularly in conditions characterized by an imbalance of excitatory and inhibitory signaling.
Future research should focus on:
-
Elucidating the precise binding site and mechanism of action of 15(R)-PGA2 on different GABAA receptor subunit compositions.
-
Investigating the in vivo effects of 15(R)-PGA2 on neuronal activity and behavior.
-
Exploring whether 15(R)-PGA2 also possesses the anti-inflammatory and anti-neoplastic activities characteristic of other cyclopentenone prostaglandins.
-
Determining the metabolic pathways and endogenous presence, if any, of 15(R)-PGA2 in biological systems.
This technical guide provides a foundational understanding of 15(R)-PGA2 for the scientific community. As research progresses, the therapeutic potential of this specific prostaglandin stereoisomer may become more clearly defined.
References
- 1. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Synthesis of 15(R)-Pinanethromboxane A2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 15(R)-Pinanethromboxane A2, a notable analog of the potent but unstable platelet-aggregating factor, Thromboxane A2 (TXA2). This document details the chemical synthesis, key biological activities, and the underlying signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for pivotal assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the scientific principles and methodologies.
Introduction
Thromboxane A2 (TXA2) is a highly unstable eicosanoid derived from arachidonic acid that plays a crucial role in hemostasis and thrombosis through its potent pro-aggregatory and vasoconstrictive effects.[1] Its inherent instability, with a half-life of approximately 30 seconds in aqueous solution, has driven the development of stable synthetic analogs to enable detailed pharmacological studies.[2] Among these, Pinane-Thromboxane A2 (PTA2), specifically the 15(S)-epimer, has emerged as a significant tool, acting as a selective antagonist of the thromboxane A2 receptor (TP receptor) and an inhibitor of thromboxane synthase.[3][4]
The stereochemistry at the C-15 position is critical for the biological activity of thromboxane analogs. This guide focuses on the 15(R)-epimer of Pinane-Thromboxane A2, denoted as 15(R)-Pinanethromboxane A2. This diastereomer has been instrumental in elucidating the structure-activity relationships of thromboxane receptor antagonists. While demonstrating significantly reduced biological activity compared to its 15(S) counterpart, the study of 15(R)-Pinanethromboxane A2 provides valuable insights into the specific molecular interactions required for potent TP receptor antagonism.[5][6][7]
Discovery and Synthesis
The initial synthesis and biological characterization of Pinane-Thromboxane A2 (a mixture of 15(S) and 15(R) epimers) were reported by Nicolaou and colleagues in 1979.[3] Their work established PTA2 as a stable and biologically active analog of TXA2. Subsequent studies by Bennett and Sanger in 1982 specifically investigated the pharmacological properties of the "epi-OH isomer," which corresponds to 15(R)-Pinanethromboxane A2, highlighting its reduced potency compared to the 15(S)-epimer.[5][8]
Synthesis of Pinane-Thromboxane A2 (Mixture of 15(R) and 15(S) epimers)
The general synthetic scheme is as follows:
Caption: Synthetic pathway for Pinanethromboxane A2, yielding a mixture of 15(R) and 15(S) epimers.
Proposed Separation of 15(R) and 15(S) Diastereomers
The separation of the 15(R) and 15(S) diastereomers can be achieved using chromatographic techniques. Given that diastereomers have different physical properties, they can be separated by methods such as preparative High-Performance Liquid Chromatography (HPLC) or column chromatography with a suitable stationary and mobile phase. The selection of the optimal chromatographic conditions would require empirical determination.
Biological Activity and Data
15(R)-Pinanethromboxane A2 acts as a weak antagonist at the thromboxane A2 (TP) receptor and a very weak inhibitor of thromboxane synthase. Its biological activity is significantly lower than that of the 15(S)-epimer.
Quantitative Biological Data
| Compound | Assay | Organism/System | Agonist | IC50 / ID50 | Reference |
| 15(R)-Pinanethromboxane A2 | Platelet Aggregation | Human | Collagen | 120-130 µM | [6][7] |
| 15(S)-Pinanethromboxane A2 (PTA2) | Platelet Aggregation | Human | U-46619 | 2 µM | [4] |
| 15(S)-Pinanethromboxane A2 (PTA2) | Coronary Artery Constriction | Cat | U-46619 | 0.1 µM | [4] |
| 15(S)-Pinanethromboxane A2 (PTA2) | Thromboxane Synthase Inhibition | Rabbit Platelets | - | 50 µM | [4] |
Experimental Protocols
Platelet Aggregation Assay
This protocol is a standard method for assessing the effect of compounds on platelet aggregation using light transmission aggregometry.
Caption: Workflow for the platelet aggregation assay using light transmission aggregometry.
Protocol:
-
Blood Collection: Draw venous blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.
-
Platelet Adjustment: Adjust the platelet count of the PRP to a final concentration of 2.5 x 10⁸ platelets/mL using platelet-poor plasma (obtained by centrifuging the remaining blood at 2000 x g for 10 minutes).
-
Assay Procedure:
-
Pipette 450 µL of adjusted PRP into a glass aggregometer cuvette with a magnetic stir bar.
-
Incubate the cuvette at 37°C for 5 minutes in the heating block of a lumi-aggregometer.
-
Add the test compound (15(R)-Pinanethromboxane A2) or vehicle and incubate for a specified time.
-
Add 50 µL of an agonist solution (e.g., collagen or U-46619) at a concentration that induces submaximal aggregation.
-
Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to platelet aggregation.
-
-
Data Analysis: Determine the maximum percentage of aggregation for each concentration of the test compound and calculate the IC50 value from the resulting concentration-response curve.
Thromboxane Synthase Inhibition Assay
This assay measures the ability of a compound to inhibit the conversion of prostaglandin H2 (PGH2) to thromboxane B2 (TXB2), the stable hydrolysis product of TXA2.
Protocol:
-
Platelet Lysate Preparation: Prepare a lysate from washed human platelets.
-
Incubation: Incubate the platelet lysate with the test compound (15(R)-Pinanethromboxane A2) or vehicle at 37°C.
-
Reaction Initiation: Add arachidonic acid to initiate the synthesis of prostaglandins and thromboxanes.
-
Reaction Termination: After a specified time, terminate the reaction.
-
Quantification: Measure the amount of TXB2 produced using a specific enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
-
Data Analysis: Calculate the percentage inhibition of TXB2 formation at different concentrations of the test compound and determine the IC50 value.
Signaling Pathway
15(R)-Pinanethromboxane A2 exerts its effect, albeit weakly, by acting as an antagonist at the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR). The binding of the natural agonist, TXA2, to the TP receptor activates downstream signaling cascades, primarily through Gq and G13 proteins, leading to platelet activation and vasoconstriction. As an antagonist, 15(R)-Pinanethromboxane A2 binds to the TP receptor but does not elicit a significant downstream response, thereby blocking the action of the endogenous agonist.
Caption: Antagonistic action of 15(R)-Pinanethromboxane A2 on the Thromboxane A2 receptor signaling pathway.
Conclusion
15(R)-Pinanethromboxane A2, the 15-epimer of the well-characterized thromboxane A2 antagonist PTA2, serves as a crucial tool for understanding the structure-activity relationships of TP receptor ligands. Its significantly attenuated biological activity compared to the 15(S)-epimer underscores the critical importance of the stereochemistry at the C-15 position for potent receptor interaction. This technical guide provides a consolidated resource for researchers in pharmacology and drug development, offering detailed information on its synthesis, biological evaluation, and mechanism of action. The provided data and protocols can serve as a foundation for further investigation into the nuanced field of thromboxane receptor pharmacology.
References
- 1. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 2. 15(R)-Pinane Thromboxane A2 - Cayman Chemical [bioscience.co.uk]
- 3. Lysosomal Stability Assay [en.bio-protocol.org]
- 4. Inhibition of cyclic flow variations in stenosed canine coronary arteries by thromboxane A2/prostaglandin H2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thromboxane A2 analogue induced coronary artery vasoconstriction in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. amsbio.com [amsbio.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on Ozagrel as a Selective Thromboxane Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ozagrel, a potent and selective inhibitor of thromboxane A2 (TXA2) synthase. This document details its mechanism of action, presents quantitative data from preclinical and clinical studies, outlines detailed experimental protocols for its evaluation, and visualizes key pathways and workflows to support further research and drug development.
Introduction to Thromboxane A2 and Ozagrel
Thromboxane A2 (TXA2) is a lipid mediator derived from arachidonic acid and plays a pivotal role in hemostasis and thrombosis.[1][2] It is a potent vasoconstrictor and promoter of platelet aggregation.[1][2] The dysregulation of TXA2 production is implicated in the pathophysiology of various cardiovascular and cerebrovascular diseases, including ischemic stroke.[3][4]
Ozagrel, also known as OKY-046, is a highly selective inhibitor of TXA2 synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to TXA2.[3][5][6] Its chemical name is (E)-3-[4-(1H-Imidazol-1-ylmethyl)phenyl]prop-2-enoic acid.[6] By selectively blocking TXA2 synthesis, Ozagrel reduces platelet aggregation and induces vasodilation.[3][4] An important aspect of its mechanism is the potential redirection of the PGH2 substrate towards the synthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, which may contribute to its overall therapeutic effect.[5][7]
Mechanism of Action
Ozagrel is a selective and competitive inhibitor of thromboxane A2 synthase.[3] This enzyme is a member of the cytochrome P450 superfamily (CYP5A1).[3] Ozagrel's inhibitory action is highly specific to TXA2 synthase, with minimal to no effect on other enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) and prostacyclin synthase.[5] This selectivity is a key feature, as it allows for the continued production of other important prostanoids like PGI2.[5][7] The inhibition of TXA2 synthase by Ozagrel leads to a reduction in TXA2 levels, thereby attenuating platelet activation and vasoconstriction.[2][3]
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of Ozagrel.
Table 1: In Vitro Potency of Ozagrel
| Target | IC50 | Species/System | Reference |
| Thromboxane A2 Synthase | 4 nM | Not specified | |
| Thromboxane A2 Synthase | 11 nM | Rabbit Platelets | |
| Thromboxane A2 Synthase | 1.1 x 10⁻⁸ M | Not specified | [3] |
| Arachidonic Acid-Induced Platelet Aggregation | 53.12 µM | Not specified | |
| Plasma TXB₂ Inhibition | 99.6% at 100 µM | Not specified |
Table 2: In Vivo Efficacy of Ozagrel in Rats
| Parameter | ID50 (Oral Administration) | Reference |
| Inhibition of Blood TXA2 Generation | 0.3 mg/kg | [8] |
| Inhibition of Arachidonic Acid-Induced Platelet Aggregation (ex vivo) | 0.92 mg/kg | [8] |
| Inhibition of Femoral Vein Platelet-Rich Thrombosis | 13.7 mg/kg | [8] |
Table 3: Clinical Efficacy of Ozagrel in Acute Ischemic Stroke
| Outcome Measure | Result | Reference |
| Improvement in Neurological Impairment (vs. control) | Mean Difference = -4.17 (MESSS) | [4] |
| Reduction in Death (vs. control) | Relative Risk = 0.67 (not statistically significant) | [4] |
Mandatory Visualizations
Experimental Protocols
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of Ozagrel against TXA2 synthase.[1][9]
-
Materials:
-
Purified or microsomal preparation of thromboxane A2 synthase
-
Prostaglandin H2 (PGH2) substrate
-
Ozagrel hydrochloride
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Stopping solution (e.g., citric acid)
-
Enzyme-linked immunosorbent assay (ELISA) kit for Thromboxane B2 (TXB2)
-
Microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of Ozagrel hydrochloride in the assay buffer.
-
In a microplate, add the TXA2 synthase preparation to each well.
-
Add the different concentrations of Ozagrel hydrochloride or a vehicle control to the respective wells.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at 37°C.[1]
-
Initiate the enzymatic reaction by adding the PGH2 substrate to all wells.
-
Incubate the reaction mixture for a defined period (e.g., 1-2 minutes) at 37°C.[1]
-
Terminate the reaction by adding the stopping solution.
-
Measure the concentration of TXB2, the stable metabolite of TXA2, in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Plot the percentage of inhibition of TXB2 formation against the logarithm of the Ozagrel hydrochloride concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
This protocol outlines the measurement of Ozagrel's inhibitory effect on platelet aggregation.[1][9]
-
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonist (e.g., arachidonic acid, ADP, collagen)
-
Ozagrel hydrochloride
-
Saline solution
-
Light transmission aggregometer
-
-
Procedure:
-
Preparation of PRP and PPP:
-
Aggregometer Setup:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
-
Assay:
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add various concentrations of Ozagrel hydrochloride or a vehicle control to the PRP and incubate for a short period (e.g., 1-5 minutes).
-
Initiate platelet aggregation by adding a platelet agonist.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The percentage of aggregation is calculated based on the change in light transmission relative to the PPP control.
-
Analyze the dose-dependent inhibitory effect of Ozagrel hydrochloride on platelet aggregation and calculate the IC50 value.
-
-
Conclusion
Ozagrel is a potent and highly selective inhibitor of thromboxane A2 synthase, with a well-defined mechanism of action that leads to the reduction of platelet aggregation and vasoconstriction. The quantitative data from in vitro and in vivo studies demonstrate its efficacy. The provided experimental protocols serve as a foundation for further investigation and development of this and similar compounds. The potential for Ozagrel to increase the production of the beneficial prostacyclin PGI2 further enhances its therapeutic profile.[5][7] This technical guide provides a solid framework for researchers and drug development professionals working on novel anti-thrombotic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Thromboxane A2 Synthetase Inhibitor Plus Low Dose Aspirin : Can It Be a Salvage Treatment in Acute Stroke Beyond Thrombolytic Time Window - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of thromboxane A2 synthase inhibitors (CV-4151 and ozagrel), aspirin, and ticlopidine on the thrombosis caused by endothelial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to 15(R)-Pinanethromboxane A2: Structural Characteristics, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
15(R)-Pinanethromboxane A2 (15(R)-PTA2) is a synthetic analog of the potent, naturally occurring vasoconstrictor and platelet aggregator, Thromboxane A2 (TXA2). As the 15(R)-epimer of Pinanethromboxane A2, this molecule has been a subject of interest in medicinal chemistry and pharmacology for its potential to modulate the activity of the thromboxane A2 receptor (TP receptor). This technical guide provides a comprehensive overview of the structural characteristics, synthesis, and biological activity of this compound, with a focus on its role as a research tool in the development of novel antithrombotic agents.
Core Structural Characteristics
15(R)-Pinanethromboxane A2 is a complex bicyclic lipid derivative. Its structure is characterized by a pinane nucleus, a stable substitute for the highly labile 2,6-dioxabicyclo[3.1.1]heptane core of native TXA2. The "(R)" designation in its name refers to the stereochemistry at the C-15 hydroxyl group, a key determinant of its biological activity.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 15(R)-Pinanethromboxane A2 is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₄₀O₃ | [1][2] |
| Molecular Weight | 376.6 g/mol | [1][2] |
| CAS Number | 71154-83-1 | [1][2] |
| Systematic Name | (5Z)-7-[(1S,2R,3R,5S)-3-[(1E,3R)-3-hydroxy-1-octen-1-yl]-6,6-dimethylbicyclo[3.1.1]hept-2-yl]-5-heptenoic acid | [1][2] |
| InChI | InChI=1S/C24H40O3/c1-4-5-8-11-20(25)15-14-18-16-19-17-22(24(19,2)3)21(18)12-9-6-7-10-13-23(26)27/h6,9,14-15,18-22,25H,4-5,7-8,10-13,16-17H2,1-3H3,(H,26,27)/b9-6-,15-14+/t18-,19-,20+,21+,22-/m0/s1 | [1] |
| SMILES | CCCCC--INVALID-LINK--/C=C/[C@H]1C[C@H]2C--INVALID-LINK--[C@@H]1C/C=C\CCCC(O)=O | [1] |
| Physical Form | Typically supplied as a solution in an organic solvent, such as ethanol. | [1] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of 15(R)-Pinanethromboxane A2. While comprehensive spectral data is often found in primary research articles, a summary of expected spectroscopic features is provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected to show characteristic signals for the vinyl protons of the two double bonds, the proton attached to the hydroxyl-bearing carbon (C-15), the protons of the pinane ring system, and the aliphatic chain protons.
-
¹³C NMR: Will display distinct signals for the carboxylic acid carbon, the four olefinic carbons, the carbon bearing the hydroxyl group, and the carbons of the pinane core and the octenyl and heptenoic acid side chains.
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak [M]+ or pseudomolecular ions (e.g., [M+H]+, [M+Na]+) consistent with the molecular weight of 376.6 g/mol .
-
Fragmentation patterns would likely involve cleavage of the side chains and rearrangements within the pinane nucleus.
Infrared (IR) Spectroscopy:
-
A broad absorption band in the region of 3400-2500 cm⁻¹ is expected, corresponding to the O-H stretching of the carboxylic acid and the alcohol.
-
A sharp peak around 1700 cm⁻¹ will indicate the C=O stretching of the carboxylic acid.
-
Absorptions in the 1650-1600 cm⁻¹ region would correspond to the C=C stretching of the alkene groups.
Synthesis of 15(R)-Pinanethromboxane A2
The synthesis of pinane-based thromboxane A2 analogs is a multi-step process that requires careful stereochemical control. The synthesis of the parent compound, pinane-thromboxane A2, was first reported by Nicolaou et al. in 1979.[3] The synthesis of the 15(R)-epimer follows a similar strategy, with the key difference being the introduction of the (R)-stereochemistry at the C-15 position.
A generalized synthetic workflow is depicted below. The specific details of the synthesis, including reagents, reaction conditions, and purification methods, are critical for obtaining the desired product and are typically detailed in primary research publications such as the work by Caton et al. (2000).
References
The In Vitro Effects of 15(R)-Prostaglandin A2 on Platelet Aggregation: A Review of Available Scientific Literature
The field of prostaglandin research has extensively characterized the roles of various other prostaglandins in modulating platelet function. Prostaglandins such as Thromboxane A2 (TXA2), Prostacyclin (PGI2), and Prostaglandin E2 (PGE2) are well-established as key regulators of hemostasis and thrombosis, often with opposing effects. TXA2, primarily produced by activated platelets, is a potent vasoconstrictor and inducer of platelet aggregation. In contrast, PGI2, synthesized by endothelial cells, acts as a powerful vasodilator and inhibitor of platelet aggregation. The effects of PGE2 are more complex, exhibiting both pro-aggregatory and inhibitory actions depending on its concentration and the specific receptor subtypes it engages on the platelet surface.
While the broader family of prostaglandins has been a subject of intense investigation, leading to the development of numerous therapeutic agents, Prostaglandin A2 (PGA2) and its specific stereoisomer, 15(R)-PTA2, appear to be largely uncharacterized in the context of platelet biology.
This absence of specific data for this compound prevents the creation of an in-depth technical guide as originally requested. Key components of such a guide, including:
-
Quantitative Data: Such as IC50 values or percentage inhibition of platelet aggregation.
-
Detailed Experimental Protocols: Describing methodologies for in vitro platelet aggregation assays involving this compound.
-
Signaling Pathway Diagrams: Illustrating the molecular mechanisms through which this compound might exert its effects on platelets.
cannot be provided at this time due to the lack of foundational research in the public domain.
Therefore, for researchers, scientists, and drug development professionals interested in the effects of prostaglandins on platelet aggregation, the focus remains on the well-documented actions of other prostanoids. Future research may yet elucidate the role of this compound and the broader PGA series in platelet function, potentially uncovering novel mechanisms and therapeutic targets. However, based on the current state of available scientific literature, no definitive information on the in vitro effects of this compound on platelet aggregation can be presented.
Unraveling the Role of Prostaglandin Analogs in Cardiovascular Research: A Technical Guide
Disclaimer: Extensive research has revealed no specific, publicly available scientific literature or clinical data for a compound designated as "15(R)-PTA2" in the context of cardiovascular research. It is plausible that this name represents an internal, non-standardized identifier, a novel but yet-to-be-published compound, or a misnomer. This guide will, therefore, focus on the closely related and well-documented compound, Prostaglandin A2 (PGA2) , and its analogs, which play a significant role in cardiovascular physiology and pathology. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction to Prostaglandins in the Cardiovascular System
Prostaglandins are a group of lipid compounds that are derived from arachidonic acid and act as potent signaling molecules in a wide array of physiological and pathological processes. In the cardiovascular system, they are crucial regulators of vascular tone, platelet aggregation, inflammation, and cardiac function.[1][2] The delicate balance between the actions of different prostaglandins is vital for maintaining cardiovascular homeostasis.[3]
Prostaglandin A2 (PGA2) is a member of the prostaglandin family characterized by a cyclopentenone ring. While less studied in the cardiovascular context than prostaglandins like PGI2 and PGE2, PGA2 and its analogs have demonstrated various biological activities that warrant investigation for their therapeutic potential.
Synthesis of 15(R)-Prostaglandin A2
While the biological activity of 15(R)-PGA2 in the cardiovascular system is not well-documented, its chemical synthesis has been described. A total synthesis of both (15R)- and (15S)-Prostaglandin A2 has been achieved in 11 steps from commercially available 2,5-dimethoxy-tetrahydrofuran. Key reactions in this synthesis include an organocatalytic domino-aldol reaction, a Mizoroki-Heck reaction, and a Wittig reaction.
Cardiovascular Effects of Prostaglandin A2 and Related Analogs
The cardiovascular effects of prostaglandins are mediated by their interaction with specific G-protein coupled receptors on the surface of various cell types, including vascular smooth muscle cells, endothelial cells, and platelets.[2][4] The actions of PGA2 are generally attributed to its ability to modulate intracellular signaling cascades, although its specific receptor interactions in the cardiovascular system are not as well-defined as those of other prostaglandins.
Data Presentation: Comparative Cardiovascular Effects of Key Prostaglandins
| Prostaglandin | Primary Receptor(s) | Effect on Vascular Tone | Effect on Platelet Aggregation | Other Notable Cardiovascular Effects |
| Prostaglandin A2 (PGA2) | Not fully characterized | Vasodilatory | Inhibitory | Antiproliferative effects on vascular smooth muscle cells |
| Prostaglandin I2 (PGI2) | IP | Potent Vasodilator | Potent Inhibitor | Cardioprotective, anti-atherosclerotic[5] |
| Prostaglandin E2 (PGE2) | EP1, EP2, EP3, EP4 | Vasodilatory (EP2, EP4), Vasoconstrictive (EP1, EP3) | Modulatory | Pro-inflammatory, involved in cardiac remodeling[6][7] |
| Thromboxane A2 (TXA2) | TP | Potent Vasoconstrictor | Potent Agonist | Pro-thrombotic, pro-atherosclerotic[1][8] |
| Prostaglandin F2α (PGF2α) | FP | Vasoconstrictive | Weak Agonist | Promotes cardiac hypertrophy and fibrosis[6] |
Experimental Protocols for Cardiovascular Research of Prostaglandins
The investigation of the cardiovascular effects of prostaglandins involves a range of in vitro and in vivo experimental models.
In Vitro Assays
-
Vascular Reactivity Studies: Isolated arterial rings (e.g., from aorta or coronary arteries) are mounted in an organ bath system. The ability of a prostaglandin analog to induce contraction or relaxation is measured isometrically.
-
Platelet Aggregometry: Platelet-rich plasma is treated with the prostaglandin analog, and platelet aggregation is induced by an agonist (e.g., ADP, collagen). The change in light transmission is measured to quantify the extent of aggregation.
-
Cell Culture Experiments: Vascular smooth muscle cells, endothelial cells, or cardiomyocytes are cultured and treated with the prostaglandin analog. Downstream effects such as proliferation, apoptosis, gene expression, and signaling pathway activation are assessed using techniques like MTT assays, flow cytometry, qPCR, and Western blotting.
In Vivo Models
-
Blood Pressure Measurement: The prostaglandin analog is administered to animal models (e.g., rodents), and blood pressure is monitored using telemetry or tail-cuff methods.
-
Models of Myocardial Infarction: The effect of the prostaglandin analog on infarct size, cardiac function, and post-infarction remodeling is evaluated in models of coronary artery ligation.
-
Atherosclerosis Models: The impact of the prostaglandin analog on plaque formation is studied in genetically modified mice (e.g., ApoE-/- or LDLr-/-) fed a high-fat diet.
Signaling Pathways in Cardiovascular Regulation by Prostaglandins
The diverse cardiovascular effects of prostaglandins are a result of their activation of distinct intracellular signaling pathways upon binding to their specific receptors.
Prostaglandin I2 (PGI2) Signaling
PGI2 primarily signals through the IP receptor, which is coupled to the Gs alpha subunit of the G-protein. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA activation in vascular smooth muscle cells leads to vasodilation, while in platelets it inhibits aggregation.[2]
Thromboxane A2 (TXA2) Signaling
Thromboxane A2 (TXA2) binds to the TP receptor, which is coupled to the Gq alpha subunit. This activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC). The increase in intracellular Ca2+ and activation of PKC in vascular smooth muscle cells and platelets result in vasoconstriction and platelet aggregation, respectively.[1][8]
Prostaglandin E2 (PGE2) Signaling
PGE2 exhibits diverse effects due to its interaction with four different receptor subtypes (EP1-4) that couple to different G-proteins. EP1 is coupled to Gq, leading to increased intracellular Ca2+. EP2 and EP4 are coupled to Gs, increasing cAMP levels. EP3 is primarily coupled to Gi, which inhibits adenylyl cyclase and decreases cAMP. The specific cardiovascular effect of PGE2 depends on the predominant EP receptor subtype expressed in a particular tissue.[6][7]
Conclusion and Future Directions
While specific information on "this compound" remains elusive, the broader family of prostaglandins, including PGA2, presents a rich area for cardiovascular research. The diverse and potent effects of these lipid mediators on vascular tone, platelet function, and cardiac remodeling underscore their potential as therapeutic targets. Future research should focus on elucidating the specific roles and receptor interactions of less-studied prostaglandins like PGA2 and its analogs in various cardiovascular diseases. The development of selective agonists and antagonists for prostaglandin receptors will be crucial in harnessing their therapeutic potential while minimizing off-target effects. For drug development professionals, a deeper understanding of the structure-activity relationships of prostaglandin analogs will be key to designing novel cardiovascular medicines.
References
- 1. The effect of prostaglandins and thromboxane A2 on coronary vessel tone--mechanisms of action and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Prostaglandins and heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiology and pathophysiology of prostanoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Roles of prostaglandin E2 in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thromboxane A2 - Wikipedia [en.wikipedia.org]
Preliminary Studies on 15(R)-Pinanethromboxane A2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary studies on 15(R)-Pinanethromboxane A2 (15(R)-PTA2), a synthetic analog of thromboxane A2. This compound has been identified as a dual-action compound, functioning as both a thromboxane (TP) receptor antagonist and a thromboxane synthase inhibitor.[1] This document consolidates available quantitative data, details key experimental methodologies, and visualizes the relevant biological pathways to serve as a valuable resource for researchers in the fields of pharmacology, drug discovery, and cardiovascular medicine. While its parent compound, pinane-thromboxane A2 (PTA2), has shown potential as an antithrombotic agent, this compound, its 15(R)-epimer, exhibits distinct pharmacological properties that warrant further investigation.[2][3]
Introduction
Thromboxane A2 (TXA2) is a potent, yet unstable, lipid mediator derived from arachidonic acid. It plays a critical role in hemostasis by inducing platelet aggregation and vasoconstriction.[4] However, excessive TXA2 activity is implicated in the pathophysiology of various cardiovascular diseases, including thrombosis and myocardial infarction. Consequently, the development of agents that can modulate the TXA2 pathway, either by inhibiting its synthesis or by blocking its receptor, is a significant area of therapeutic research.[5]
15(R)-Pinanethromboxane A2 is a stable synthetic analog of TXA2.[1][6] Its unique pinane ring structure confers stability while retaining the ability to interact with components of the thromboxane signaling cascade. This guide focuses on the preliminary findings related to the 15(R) epimer, summarizing its known biological activities and the experimental methods used for its characterization.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 15(R)-Pinanethromboxane A2 is presented in the table below.
| Property | Value | Reference |
| CAS Number | 71154-83-1 | [1] |
| Molecular Formula | C₂₄H₄₀O₃ | [1] |
| Molecular Weight | 376.6 g/mol | [1] |
| Alternate Names | (5Z)-7-[(1S,2R,3R,5S)-3-[(1E,3R)-3-hydroxy-1-octen-1-yl]-6,6-dimethylbicyclo[3.1.1]hept-2-yl]-5-heptenoic acid, 15-epi-Pinane Thromboxane A2 | [1][6] |
| Appearance | A solution in ethanol | [6] |
Biological Activity and Quantitative Data
The primary biological activities of 15(R)-Pinanethromboxane A2 are its roles as a thromboxane (TP) receptor antagonist and a thromboxane synthase inhibitor.[1] The available quantitative data on its biological activity is summarized in the following table.
| Assay | Agonist | System | Endpoint | IC₅₀ / Activity | Reference |
| Platelet Aggregation | Collagen | Not specified | Inhibition of aggregation | 120-130 µM | [3][7] |
| Gastric Tone | - | Isolated rat gastric fundus | Change in tone | No effect at 0.5 or 1.5 µg/ml | [3][7] |
| Prostaglandin-induced Contraction | Prostaglandin | Isolated rat stomach muscle | Inhibition of contraction | Less effective than PTA2 | [3] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the biological activity of 15(R)-Pinanethromboxane A2 and related compounds.
Synthesis of Pinane-Thromboxane A2 Analogs
General Synthetic Strategy for Pinane-Thromboxane A2 (as a template):
The synthesis of pinane-thromboxane A2 typically starts from a chiral precursor, such as (-)-β-pinene or a derivative, to establish the pinane core's stereochemistry. The synthesis involves several key steps:
-
Functionalization of the Pinane Core: Introduction of functional groups that will serve as handles for the subsequent attachment of the side chains.
-
Introduction of the α-Side Chain: This usually involves the addition of a seven-carbon chain with a carboxylic acid or ester group.
-
Introduction of the ω-Side Chain: This involves the addition of the octenol side chain, with the stereochemistry at C-15 being a critical step. Stereocontrol can be achieved through the use of chiral reducing agents or by starting with a chiral building block for the side chain.
-
Final Modifications and Deprotection: Any protecting groups used during the synthesis are removed to yield the final product.
A generalized workflow for the synthesis is depicted below.
Caption: Generalized synthetic workflow for pinane-thromboxane A2 analogs.
Platelet Aggregation Assay
This assay is crucial for evaluating the effect of this compound on platelet function. Light Transmission Aggregometry (LTA) is a common method.[9]
Principle: Platelet aggregation is measured by monitoring the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets clump together.
Protocol Outline:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from a healthy donor into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant) from red and white blood cells.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes. The PPP is used as a reference (100% aggregation).
-
-
Aggregation Measurement:
-
Place a cuvette with PRP into the aggregometer and calibrate the instrument to 0% aggregation. Use a cuvette with PPP to set 100% aggregation.
-
Add the test compound (this compound) or vehicle control to the PRP and incubate for a specified time.
-
Initiate platelet aggregation by adding an agonist (e.g., collagen, arachidonic acid, ADP).
-
Record the change in light transmission over time. The maximum aggregation is determined and compared between the control and treated samples to calculate the percent inhibition.
-
References
- 1. scbt.com [scbt.com]
- 2. Synthesis and biological properties of pinane-thromboxane A2, a selective inhibitor of coronary artery constriction, platelet aggregation, and thromboxane formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. Blocking platelet aggregation inhibits thromboxane A2 formation by low dose agonists but does not inhibit phosphorylation and activation of cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The biochemical pharmacology of thromboxane synthase inhibition in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 15(R)-Pinane Thromboxane A2 - Cayman Chemical [bioscience.co.uk]
- 7. Sapphire Bioscience [sapphirebioscience.com]
- 8. Synthesis and biological properties of pinane-thromboxane A2, a selective inhibitor of coronary artery constriction, platelet aggregation, and thromboxane formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of participants with suspected heritable platelet function disorders including recommendation and validation of a streamlined agonist panel - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of 15(R)-Methyl Prostaglandin D2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacology of 15(R)-methyl prostaglandin D2 (15(R)-methyl-PGD2), a potent and selective agonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This document consolidates key findings on its mechanism of action, receptor selectivity, and downstream signaling pathways. Quantitative pharmacological data are presented in structured tables for comparative analysis, and detailed experimental methodologies are described. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological role, particularly in the context of inflammatory and allergic diseases.
Introduction
Prostaglandin D2 (PGD2) is a critical lipid mediator derived from mast cells, playing a significant role in the pathophysiology of asthma and allergic diseases.[1][2] It exerts its diverse biological effects through interaction with two distinct receptors: the DP1 receptor, which is coupled to adenylyl cyclase and mediates anti-inflammatory effects, and the DP2 receptor (CRTH2), which is responsible for the pro-inflammatory actions of PGD2, including the activation of eosinophils.[1] The development of selective agonists for these receptors is crucial for elucidating their specific physiological and pathological functions. 15(R)-methyl-PGD2 has emerged as a key pharmacological tool due to its high potency and selectivity for the DP2 receptor.[1] This guide delves into the detailed pharmacology of this compound.
Mechanism of Action and Receptor Selectivity
15(R)-methyl-PGD2 is a synthetic analog of PGD2 characterized by an unnatural R-configuration at the carbon-15 position.[1][2] This structural modification confers remarkable potency and selectivity as a DP2 receptor agonist.[1]
DP2 Receptor Agonism
Studies have demonstrated that 15(R)-methyl-PGD2 is a highly potent agonist at the human DP2 receptor.[1] Its activity has been shown to be significantly greater than that of the endogenous ligand, PGD2, and its S-enantiomer, 15(S)-methyl-PGD2.[1] Cross-desensitization experiments have confirmed that the effects of 15(R)-methyl-PGD2 are mediated specifically through the DP2 receptor.[1]
Selectivity Profile
A key feature of 15(R)-methyl-PGD2 is its selectivity for the DP2 receptor over the DP1 receptor. While PGD2 activates both DP1 and DP2 receptors, 15(R)-methyl-PGD2 shows minimal activity at the DP1 receptor, as evidenced by its inability to significantly elevate platelet cAMP levels, a hallmark of DP1 receptor activation.[1] This selectivity makes it an invaluable tool for isolating and studying DP2 receptor-mediated pathways.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the pharmacological activity of 15(R)-methyl-PGD2 and related compounds.
Table 1: Potency of PGD2 Analogs in Eosinophil Activation (DP2 Receptor-Mediated)
| Compound | EC50 (nM) for Eosinophil Chemoattraction |
| 15(R)-methyl-PGD2 | 1.7 |
| PGD2 | 10 |
| 15(S)-methyl-PGD2 | 128 |
Data sourced from Monneret et al., 2003.[1]
Table 2: Rank Order of Potency for Stimulation of CD11b Expression and Actin Polymerization in Eosinophils
| Rank | Compound |
| 1 | 15(R)-methyl-PGD2 |
| 2 | PGD2 |
| 3 | 17-phenyl-18,19,20-trinor-PGD2 |
| 4 | 15(S)-methyl-PGD2 ≈ 16,16-dimethyl-PGD2 |
| 5 | 11-keto-fluprostenol |
Data sourced from Monneret et al., 2003.[1]
Signaling Pathways
Activation of the DP2 receptor by 15(R)-methyl-PGD2 initiates a cascade of intracellular signaling events, primarily through G-protein coupling, leading to various cellular responses in inflammatory cells like eosinophils.
DP2 Receptor Signaling Cascade
The DP2 receptor is a G-protein coupled receptor (GPCR). Upon binding of an agonist such as 15(R)-methyl-PGD2, the receptor likely couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. More importantly, the dissociation of the G-protein subunits (α and βγ) activates downstream effector pathways, including the mobilization of intracellular calcium and the activation of phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinases (MAPKs). These signaling events culminate in cellular responses such as chemotaxis, degranulation, and the expression of adhesion molecules.
References
Methodological & Application
Application Notes and Protocols for Utilizing 15(R)-PTA2 in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(R)-Pinane Thromboxane A2 (15(R)-PTA2) is a potent and specific antagonist of the thromboxane A2 (TXA2) receptor (TP receptor) and an inhibitor of thromboxane synthase. This dual mechanism of action makes it a valuable tool for investigating the role of the TXA2 pathway in platelet function. Thromboxane A2 is a key mediator of platelet activation and aggregation, playing a crucial role in hemostasis and thrombosis. By blocking the TP receptor, this compound prevents the binding of TXA2 and its stable analogs, thereby inhibiting downstream signaling events that lead to platelet shape change, degranulation, and aggregation. These application notes provide detailed protocols for utilizing this compound in platelet aggregation assays, primarily focusing on Light Transmission Aggregometry (LTA), the gold-standard method for assessing platelet function in vitro.
Mechanism of Action of this compound
Thromboxane A2, synthesized from arachidonic acid by the sequential action of cyclooxygenase-1 (COX-1) and thromboxane synthase, is a powerful platelet agonist. Upon its release from activated platelets, TXA2 binds to and activates the G-protein coupled TP receptor on the surface of neighboring platelets. This binding initiates a signaling cascade, primarily through Gq, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ and activation of PKC are critical events that culminate in platelet aggregation.[1][2][3][4]
This compound exerts its anti-platelet effect by competitively inhibiting the binding of TXA2 to the TP receptor, thus blocking this entire signaling cascade. Additionally, as a thromboxane synthase inhibitor, it can reduce the endogenous production of TXA2 in response to other agonists.
Data Presentation
The inhibitory effect of this compound on platelet aggregation is typically quantified by determining its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of this compound required to inhibit 50% of the maximal platelet aggregation induced by a specific agonist. These values are crucial for comparing the potency of different inhibitors and for designing experiments.
| Agonist | Agonist Concentration | This compound IC50 (µM) | Reference |
| U46619 (TXA2 mimetic) | 1 µM | Data not available in search results | |
| Arachidonic Acid | 0.5 mM | Data not available in search results | |
| Collagen | 2 µg/mL | Data not available in search results |
Note: While the general inhibitory effects of thromboxane receptor antagonists are well-documented, specific IC50 values for this compound were not available in the provided search results. Researchers should perform dose-response experiments to determine the IC50 in their specific experimental setup.
Experimental Protocols
The following protocols describe the use of this compound in platelet aggregation assays using Light Transmission Aggregometry (LTA).
Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
Materials:
-
Human whole blood collected in 3.2% sodium citrate tubes
-
15 mL polypropylene centrifuge tubes
-
Pipettes and tips
-
Centrifuge
Procedure:
-
Collect human whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least 10 days. The first few milliliters of blood should be discarded to avoid activation due to venipuncture.[5]
-
Centrifuge the whole blood at 200 x g for 15-20 minutes at room temperature to separate the platelet-rich plasma (PRP).[6]
-
Carefully aspirate the upper, straw-colored PRP layer and transfer it to a fresh polypropylene tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes at room temperature to obtain platelet-poor plasma (PPP).[6]
-
Carefully collect the PPP supernatant. The PPP will be used to set the 100% aggregation baseline in the aggregometer.
-
Keep both PRP and PPP at room temperature and use within 3-4 hours of blood collection.
Protocol 2: Light Transmission Aggregometry (LTA) Assay
Materials:
-
Platelet aggregometer
-
Cuvettes and stir bars
-
PRP and PPP
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO or ethanol)
-
Platelet agonists (e.g., U46619, arachidonic acid, collagen)
-
Saline or appropriate buffer
Procedure:
-
Turn on the platelet aggregometer and allow it to warm up to 37°C.
-
Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 - 3.0 x 10⁸ platelets/mL) using PPP if necessary.
-
Pipette the required volume of PRP (typically 250-500 µL, depending on the aggregometer) into a cuvette containing a magnetic stir bar.
-
Place a cuvette with PPP in the reference well to set the 100% aggregation baseline.
-
Place the cuvette with PRP in the sample well to set the 0% aggregation baseline.
-
Inhibition Assay:
-
Add a small volume of the this compound stock solution (or vehicle control) to the PRP and pre-incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring. A range of this compound concentrations should be tested to determine the IC50.
-
-
Initiation of Aggregation:
-
Add the platelet agonist (e.g., U46619, arachidonic acid, or collagen) to the cuvette to initiate platelet aggregation.
-
-
Record the change in light transmission for a set period (typically 5-10 minutes). The extent of aggregation is measured as the maximum percentage change in light transmission.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Caption: Thromboxane A2 signaling pathway in platelets and the inhibitory action of this compound.
Caption: Step-by-step workflow for assessing the inhibitory effect of this compound on platelet aggregation.
References
- 1. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Thromboxane A2: physiology/pathophysiology, cellular signal transduction and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 4. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
No Publicly Available Data for 15(R)-PTA2 Prevents Protocol Development
Despite a comprehensive search of scientific literature and public databases, no specific information is available for a compound designated as "15(R)-PTA2." As a result, the creation of detailed application notes and protocols for its use in in vivo animal studies, as requested, cannot be fulfilled at this time.
Extensive searches were conducted to locate data pertaining to the dosage, administration, experimental protocols, and signaling pathways of a compound referred to as this compound. These searches included broad and specific queries for the compound itself, as well as for potentially related terms such as "PTA2" in a pharmacological context and various "15-series prostaglandin analogs."
The search results did not yield any publications, technical datasheets, or other documents that specifically mention "this compound." This suggests several possibilities:
-
Novel or Unpublished Compound: this compound may be a very new or proprietary compound that has not yet been described in publicly accessible scientific literature.
-
Internal Designation: The name "this compound" could be an internal code or abbreviation used within a specific research institution or company that does not correspond to a publicly recognized name.
-
Typographical Error: It is possible that the name of the compound was misspelled in the original request.
While the searches did identify a compound abbreviated as "PTA2" in some contexts, this was identified as Pinane Thromboxane A2, a known thromboxane receptor antagonist. However, the literature on Pinane Thromboxane A2 did not specify the "15(R)" stereochemistry, and therefore it cannot be definitively linked to the requested compound.
Without any foundational data on the identity, mechanism of action, and established experimental use of this compound, it is impossible to generate the requested detailed application notes, protocols, data tables, and signaling pathway diagrams. The creation of such specific and technical documentation requires verifiable and citable scientific evidence.
For researchers, scientists, and drug development professionals seeking information on related compounds, general protocols for the in vivo use of prostaglandin analogs or thromboxane receptor antagonists could be provided if desired. However, any such information would be of a general nature and may not be applicable to the specific, and currently unidentified, compound this compound.
It is recommended that the user verify the exact name and any alternative designations for the compound of interest to enable a more targeted and potentially successful search for the required information.
Application Notes and Protocols for Measuring 15(R)-Prostaglandin A2 (15(R)-PTA2) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(R)-Prostaglandin A2 (15(R)-PTA2) and its close analog, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), are cyclopentenone prostaglandins that play significant roles in various physiological and pathological processes. These compounds are known for their potent anti-inflammatory and cytoprotective effects. Their biological activities are primarily mediated through the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2]
These application notes provide detailed protocols for measuring the activity of this compound and related compounds by assessing their impact on these key signaling pathways. The methodologies described are essential for researchers investigating the therapeutic potential of these prostaglandins in inflammatory diseases, cancer, and metabolic disorders.
I. Measurement of this compound Concentration
While direct measurement of biological activity is crucial, quantifying the concentration of the prostaglandin in biological samples is often a primary step. Two common methods for this are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Comparison of Quantitative Assays
| Assay Method | Sample Types | Sensitivity | Dynamic Range | Assay Time | Throughput |
| Competitive ELISA | Saliva, Urine, Plasma, Cell culture supernatant | ≈ 36.8 pg/mL | 195 - 200,000 pg/mL | ~5 hours | High |
| LC-MS/MS | Plasma, Tissues | ≈ 2.5 pg/mL | 2.5 - 500 pg/mL | Variable | Lower |
Experimental Protocol: Competitive ELISA for 15d-PGJ2
This protocol is based on commercially available competitive ELISA kits.
Principle: This assay is a competitive immunoassay. A known amount of 15d-PGJ2 conjugated to an enzyme (e.g., alkaline phosphatase) competes with the 15d-PGJ2 in the sample for a limited number of binding sites on a specific antibody coated on a microplate. The amount of enzyme-conjugated 15d-PGJ2 bound to the antibody is inversely proportional to the concentration of 15d-PGJ2 in the sample. The reaction is visualized by adding a substrate that produces a colored product, and the absorbance is measured.
Materials:
-
15d-PGJ2 ELISA Kit (containing pre-coated 96-well plate, 15d-PGJ2 standard, antibody, enzyme-conjugated 15d-PGJ2, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 405 nm or 450 nm
-
Distilled or deionized water
-
Pipettes and tips
-
Vortex mixer
-
Plate shaker
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Standard Curve Preparation: Create a serial dilution of the 15d-PGJ2 standard to generate a standard curve.
-
Sample Addition: Add standards and samples to the appropriate wells of the microplate.
-
Competitive Reaction: Add the enzyme-conjugated 15d-PGJ2 and the specific antibody to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit manual (typically 2-3 hours), allowing for the competitive binding to occur.
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well.
-
Incubation: Incubate the plate for a short period (e.g., 30-60 minutes) to allow for color development.
-
Stop Reaction: Add the stop solution to each well to terminate the enzyme reaction.
-
Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Calculation: Calculate the concentration of 15d-PGJ2 in the samples by comparing their absorbance to the standard curve.
II. Measurement of this compound Functional Activity
The primary mechanisms of action for this compound and 15d-PGJ2 involve the activation of PPARγ and the inhibition of NF-κB. Therefore, measuring the activity of these pathways provides a direct assessment of the biological function of these prostaglandins.
A. PPARγ Activation Assay
Principle: This assay measures the ability of this compound to activate the transcription factor PPARγ. One common method is a cell-based reporter gene assay. In this assay, cells are co-transfected with a plasmid containing a PPARγ response element (PPRE) linked to a reporter gene (e.g., luciferase) and a plasmid expressing PPARγ. Activation of PPARγ by a ligand like this compound leads to the expression of the reporter gene, which can be quantified. Another method is an ELISA-based transcription factor assay that measures the binding of activated PPARγ from nuclear extracts to a PPRE-coated plate.[3][4]
Experimental Protocol: PPARγ Reporter Gene Assay
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Cell culture medium and supplements
-
PPRE-luciferase reporter plasmid
-
PPARγ expression plasmid
-
Transfection reagent
-
This compound or 15d-PGJ2
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the PPRE-luciferase reporter plasmid and the PPARγ expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luciferase Assay: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. The fold-increase in luciferase activity in treated cells compared to control cells represents the level of PPARγ activation.
B. NF-κB Inhibition Assay
Principle: 15d-PGJ2 has been shown to inhibit the NF-κB signaling pathway at multiple levels, including inhibiting the IκB kinase (IKK) complex and directly modifying NF-κB subunits, thereby preventing their translocation to the nucleus and subsequent transcriptional activity.[1] The activity of this compound as an NF-κB inhibitor can be measured using a reporter gene assay or by assessing the nuclear translocation of the NF-κB p65 subunit.
Experimental Protocol: NF-κB Reporter Gene Assay
Materials:
-
Mammalian cell line (e.g., RAW 264.7, HEK293)
-
Cell culture medium and supplements
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
This compound or 15d-PGJ2
-
NF-κB stimulus (e.g., TNF-α, lipopolysaccharide (LPS))
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed cells in a 96-well plate and transfect them with the NF-κB luciferase reporter plasmid.
-
Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) for 6-8 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity as described in the PPARγ reporter assay protocol.
-
Data Analysis: The percentage of inhibition of stimulus-induced luciferase activity by this compound is calculated to determine its inhibitory effect on the NF-κB pathway.
Experimental Protocol: NF-κB p65 Nuclear Translocation Assay
Principle: This assay visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation. This can be achieved through immunofluorescence microscopy or high-content screening.[5]
Materials:
-
Cells grown on coverslips or in imaging-compatible plates
-
This compound or 15d-PGJ2
-
NF-κB stimulus (e.g., TNF-α)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips. Pre-treat with this compound for 1-2 hours, followed by stimulation with TNF-α for 30-60 minutes.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them with Triton X-100.
-
Immunostaining: Block non-specific binding sites and then incubate with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Imaging: Mount the coverslips on slides and visualize the cells using a fluorescence microscope.
-
Analysis: Capture images and quantify the nuclear translocation of p65. This can be done by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm. A decrease in nuclear p65 fluorescence in this compound-treated cells compared to stimulated control cells indicates inhibition of NF-κB activation.
III. Summary and Conclusion
The protocols outlined in these application notes provide a robust framework for assessing the biological activity of this compound and related cyclopentenone prostaglandins. By quantifying their effects on the PPARγ and NF-κB signaling pathways, researchers can gain valuable insights into the mechanisms underlying their anti-inflammatory and therapeutic properties. The choice of assay will depend on the specific research question, available resources, and desired throughput. These methods are fundamental for the screening and characterization of novel compounds targeting these important signaling cascades in the context of drug discovery and development.
References
- 1. 15-Deoxy-Δ12,14-prostaglandin J2 inhibits multiple steps in the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15-deoxy-Delta12,14-prostaglandin J2 as a potential endogenous regulator of redox-sensitive transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPAR gamma Transcription Factor Assay Kit (ab133101) | Abcam [abcam.com]
- 4. raybiotech.com [raybiotech.com]
- 5. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 15(R)-PTA2 in Feline Coronary Artery Studies
Disclaimer: As of the last update, specific studies on the application of 15(R)-PTA2 in feline coronary arteries have not been extensively published. The following application notes and protocols are a synthesized guide based on the known actions of similar prostaglandin analogs and established methodologies for studying vascular function in animal models. This document is intended to provide a scientifically plausible framework for researchers, scientists, and drug development professionals.
Introduction
Prostaglandins are a class of lipid compounds that play a crucial role in various physiological and pathological processes within the cardiovascular system, including the regulation of vascular tone.[1][2][3][4] The study of prostaglandin analogs is vital for understanding their therapeutic potential in cardiovascular diseases. This document outlines a hypothetical application of this compound, a putative prostaglandin analog, for studying its effects on feline coronary artery function. The protocols described herein are adapted from established in vitro pharmacology techniques.
Hypothesized Mechanism of Action of this compound
Based on its nomenclature, this compound is hypothesized to be a stable analog of Prostaglandin F2α (PGF2α). PGF2α is known to be a potent vasoconstrictor in various vascular beds, including the coronary arteries.[5][6][7] It exerts its effects by binding to the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][8][9] Activation of the FP receptor in vascular smooth muscle cells (VSMCs) is primarily coupled to the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC), both of which contribute to the contraction of smooth muscle.[1][6] Therefore, it is postulated that this compound acts as a selective FP receptor agonist, inducing vasoconstriction in feline coronary arteries.
Experimental Protocols
Experiment: In Vitro Isometric Tension Studies in Isolated Feline Coronary Arteries
This protocol is designed to assess the vasoactive effects of this compound on isolated feline coronary artery rings.
1. Materials and Reagents:
-
Feline heart tissue (ethically sourced)
-
Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Potassium chloride (KCl) for depolarization
-
This compound stock solution (e.g., in DMSO)
-
Phenylephrine (optional, as a reference vasoconstrictor)
-
Acetylcholine or Sodium Nitroprusside (for assessing endothelium integrity)
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Carbogen gas (95% O2, 5% CO2)
-
Standard dissection tools
2. Protocol for Isometric Tension Measurement:
-
Tissue Preparation:
-
Feline hearts are obtained following ethical guidelines and immediately placed in ice-cold Krebs-Henseleit buffer.
-
The left anterior descending (LAD) or circumflex coronary artery is carefully dissected from the heart.[10][11]
-
The artery is cleaned of surrounding adipose and connective tissue and cut into rings of 2-3 mm in length. Care is taken to not damage the endothelium.
-
-
Mounting of Arterial Rings:
-
The arterial rings are mounted on two stainless steel wires in an organ bath filled with Krebs-Henseleit buffer.
-
The buffer is maintained at 37°C and continuously gassed with carbogen.
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 grams. The buffer is changed every 15-20 minutes during equilibration.
-
-
Viability and Endothelium Integrity Check:
-
The rings are contracted with a high concentration of KCl (e.g., 80 mM) to assess their viability.
-
After washing and return to baseline, the rings are pre-contracted with a submaximal concentration of a vasoconstrictor like phenylephrine.
-
Endothelium-dependent relaxation is tested by adding acetylcholine. A relaxation of >70% indicates intact endothelium. For endothelium-denuded studies, the endothelium can be removed by gently rubbing the inner surface of the ring.
-
-
Cumulative Concentration-Response Curve for this compound:
-
After a washout period and return to baseline, cumulative concentrations of this compound are added to the organ bath in a stepwise manner (e.g., from 1 nM to 10 µM).
-
The contractile response is allowed to reach a plateau at each concentration before the next addition.
-
The isometric tension is continuously recorded.
-
-
Data Analysis:
-
The contractile responses are expressed as a percentage of the maximal contraction induced by KCl.
-
A concentration-response curve is plotted, and the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response) values are calculated using a non-linear sigmoid curve fit.
-
Hypothetical Data Presentation
The following table summarizes hypothetical quantitative data for the effect of this compound on feline coronary artery rings.
| Compound | EC50 (nM) | Emax (% of KCl max) |
| This compound | 85 | 95 ± 5 |
| PGF2α (Control) | 150 | 92 ± 6 |
| Phenylephrine | 250 | 105 ± 7 |
EC50 and Emax values are presented as mean ± SEM.
Visualizations: Diagrams and Workflows
References
- 1. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 2. The effect of prostaglandins and thromboxane A2 on coronary vessel tone--mechanisms of action and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin receptor - Wikipedia [en.wikipedia.org]
- 5. Coronary artery constriction by the isoprostane 8-epi prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preconditioning of coronary artery against vasoconstriction by endothelin-1 and prostaglandin F2alpha during repeated downregulation of epsilon-protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vasospastic angina induced by prostaglandin F2 alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PGF2α-FP Receptor Ameliorates Senescence of VSMCs in Vascular Remodeling by Src/PAI-1 Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. An isolated, blood-perfused, feline heart preparation for evaluating pharmacological interventions during myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of physiological concentrations of noradrenaline on the coronary resistance of isolated perfused hearts of the cat, dog and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 15(R)-Pinanethromboxane A2 as a Research Tool for Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(R)-Pinanethromboxane A2 (15(R)-PTA2) is a synthetic analog of thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction, playing a critical role in thrombosis.[1] As the (R)-epimer of Pinane Thromboxane A2 (PTA2), this compound serves as a valuable research tool for investigating the pathophysiology of thrombosis and for the development of novel anti-thrombotic therapies.[2] this compound functions as a dual-action agent, exhibiting antagonism at the thromboxane (TP) receptor and inhibition of thromboxane synthase, the enzyme responsible for TXA2 production.[1] These application notes provide a comprehensive overview of the utility of this compound in thrombosis research, including its mechanism of action, key experimental protocols, and relevant data.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 71154-83-1 | [1] |
| Molecular Formula | C₂₄H₄₀O₃ | [1] |
| Molecular Weight | 376.6 g/mol | [1] |
| Alternate Names | (5Z)-7-[(1S,2R,3R,5S)-3-[(1E,3R)-3-hydroxy-1-octen-1-yl]-6,6-dimethylbicyclo[3.1.1]hept-2-yl]-5-heptenoic acid, 15-epi-Pinane Thromboxane A2, 15-iso-Pinane Thromboxane A2 | [1] |
| Solubility | A solution in ethanol. Soluble in DMF (>50 mg/ml), DMSO (>25 mg/ml), Ethanol (>100 mg/ml), and PBS (pH 7.2) (>100 µg/ml). | [3] |
| Storage | Store at -20°C. | [4] |
Mechanism of Action
This compound exerts its effects on the thrombotic process through two primary mechanisms:
-
Thromboxane Receptor (TP) Antagonism : this compound competitively binds to the TP receptor on platelets and vascular smooth muscle cells, preventing the binding of the endogenous agonist, TXA2. This blockade inhibits the downstream signaling cascades that lead to platelet activation, shape change, granule release, and aggregation, as well as vasoconstriction.
-
Thromboxane Synthase Inhibition : this compound also inhibits the activity of thromboxane synthase, the enzyme that converts prostaglandin H2 (PGH2) to TXA2. This action reduces the local concentration of TXA2, further diminishing pro-thrombotic signaling.
The dual mechanism of action makes this compound a potent tool for dissecting the roles of both the TP receptor and TXA2 synthesis in thrombosis.
Data Presentation
The following table summarizes the available quantitative data for 15(R)-Pinanethromboxane A2. It is important to note that the pharmacological profile of the 15(R)-epimer is less extensively characterized than its 15(S)-counterpart (PTA2). Researchers should consider this when designing experiments.
| Assay | Agonist | Species/System | IC₅₀/ID₅₀ | Reference |
| Platelet Aggregation | Collagen | Not specified | 120-130 µM | [2] |
| Coronary Artery Constriction | U-46619 | Cat | ID₅₀ = 0.1 µM (for 15(S)-PTA2) | [3] |
| Platelet Aggregation | U-46619 | Human | IC₅₀ = 2 µM (for 15(S)-PTA2) | [3] |
| Thromboxane Synthase Inhibition | Not specified | Rabbit Platelet | ID₅₀ = 50 µM (for 15(S)-PTA2) | [3] |
Note: The data for the 15(S)-epimer (PTA2) is provided for comparative purposes and as a starting point for experimental design with this compound. Significant differences in potency between epimers can exist.
Mandatory Visualizations
References
Application Notes and Protocols for the Laboratory Synthesis of 15(R)-Prostaglandin A2 (15(R)-PTA2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the laboratory-scale synthesis of 15(R)-Prostaglandin A2 (15(R)-PTA2), a stereoisomer of the naturally occurring Prostaglandin A2. A novel and efficient 11-step stereoselective synthesis is presented, offering a reliable method for obtaining this specific epimer for research purposes. Additionally, this note outlines the recently discovered biological activity of this compound as a modulator of GABA-A receptor function, distinguishing it from its 15(S) counterpart.
Introduction
Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects. Prostaglandin A2 (PGA2) is a naturally occurring prostaglandin found in human seminal plasma and the coral Plexaura homomalla. While the 15(S) epimer is the more common form, the 15(R) epimer has recently been the subject of synthetic and biological investigation. A 2024 study by Lackner et al. detailed a total synthesis of both epimers and revealed a unique biological activity for the 15(R) form, which was found to significantly reduce GABA-induced currents through GABA-A receptors[1][2][3]. This finding suggests that this compound could be a valuable tool for neuroscience research and a potential scaffold for the development of selective GABA-A receptor modulators[1][2][3].
The following sections provide a comprehensive guide to the synthesis of this compound in a laboratory setting, based on the method developed by Lackner and colleagues.
Synthetic Protocol: Stereoselective Synthesis of this compound
The total synthesis of this compound can be achieved in 11 steps starting from the commercially available 2,5-dimethoxy-tetrahydrofuran. The key strategic reactions in this synthesis include an organocatalytic domino-aldol reaction, a Mizoroki-Heck reaction, and a Wittig reaction to construct the core structure and introduce the side chains with the desired stereochemistry[1][2][3].
Overall Synthetic Workflow
Caption: Workflow for the 11-step synthesis of this compound.
Experimental Protocols
The following protocols are adapted from the synthesis described by Lackner et al.[1][3][4].
Step 1-5: Synthesis of the Chiral Cyclopentenone Core The initial steps involve the conversion of 2,5-dimethoxy-tetrahydrofuran into a key chiral cyclopentenone intermediate through a series of reactions highlighted by an organocatalytic domino-aldol reaction. This sequence establishes the stereochemistry of the cyclopentane ring.
Step 6-8: Introduction of the Omega Side Chain via Mizoroki-Heck Reaction The omega side chain is introduced using a palladium-catalyzed Mizoroki-Heck reaction. This step is crucial for establishing the C15 stereocenter. For the synthesis of the 15(R) epimer, the corresponding chiral building block for the omega side chain is used.
Step 9: Introduction of the Alpha Side Chain via Wittig Reaction The alpha side chain is installed using a Wittig reaction. The reaction utilizes a freshly prepared phosphonium ylide to introduce the Z-configured double bond in the alpha chain[1].
-
Reaction Conditions: The hemiacetal intermediate is reacted with 4.0 equivalents of the appropriate Wittig salt and 8.0 equivalents of potassium tert-amylate in THF. The reaction is typically run at 0 °C to room temperature for 3 hours[4].
Step 10: Oxidation of the C15 Alcohol The secondary alcohol at the C15 position is oxidized to a ketone.
-
Reagents: Dess-Martin periodinane (DMP, 1.8 equivalents) and sodium bicarbonate (NaHCO3, 5.0 equivalents) in dichloromethane (CH2Cl2)[4].
-
Procedure: The reaction is carried out at room temperature for 1 hour[4].
Step 11: Final Deprotection to Yield this compound The final step involves the removal of the silyl protecting group at the C15 position to yield the target compound, this compound.
-
Reagents: Hydrofluoric acid/pyridine (HF/py, 300 equivalents) in tetrahydrofuran (THF)[4].
-
Procedure: The reaction mixture is stirred at a temperature ranging from 0 °C to 45 °C for 12 hours[4].
Purification and Characterization
Purification of the final product and intermediates is typically achieved through column chromatography on silica gel. Characterization of the synthesized this compound should be performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm its structure and purity.
Quantitative Data Summary
The reported yields for the final steps of the synthesis of the C15 epimers of PGA2 are summarized below.
| Step | Product | Reported Yield | Reference |
| Oxidation of C15 Alcohol | Ketone Intermediate | 85% | [1] |
| Final Deprotection (for 15(R) epimer) | This compound | 71% | [1] |
| Final Deprotection (for 15(S) epimer) | 15(S)-PGA2 | 63% | [1] |
Biological Activity and Signaling Pathway
Prostaglandins exert their biological effects by interacting with specific receptors and signaling pathways. While many prostaglandins are known to be involved in inflammation, the specific biological role of this compound was not well understood until recently.
Modulation of GABA-A Receptor Activity
The study by Lackner et al. provided the first insight into the specific biological function of this compound, demonstrating its ability to modulate the function of GABA-A receptors. The Gamma-Aminobutyric Acid (GABA) type A receptor is a ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the central nervous system.
The key finding was that this compound significantly reduces GABA-induced currents through GABA-A receptors, whereas the 15(S) epimer shows no significant effect[1][2][3]. This stereospecific inhibition suggests that this compound may act as a negative allosteric modulator of the GABA-A receptor.
Caption: Signaling pathway of this compound at the GABA-A receptor.
This discovery opens up new avenues for the use of this compound as a research tool to study the pharmacology of GABA-A receptors and for the potential development of novel therapeutics targeting neurological disorders where GABAergic signaling is dysregulated.
References
- 1. Prostaglandins: Biological Action, Therapeutic Aspects, and Pathophysiology of Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prostaglandin A2 activates intrinsic apoptotic pathway by direct interaction with mitochondria in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using 15(R)-Pinanethromboxane A2
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(R)-Pinanethromboxane A2 (15(R)-PTA2) is the (R)-epimer of pinane thromboxane A2 (PTA2).[1][2][3] While its parent compound, PTA2, is recognized as a selective inhibitor of coronary artery constriction and platelet aggregation, this compound exhibits significantly weaker activity.[4][5] It is characterized as a thromboxane (TP) receptor antagonist and a thromboxane synthase inhibitor.[6] However, its inhibitory effect on collagen-induced platelet aggregation is notably low, with high IC50 values reported.[1][2][7][8] This characteristic makes it a useful tool in specific cell-based assays, potentially as a negative control or a weak modulator to probe the thromboxane A2 (TXA2) signaling pathway.
The TXA2 signaling cascade plays a crucial role in hemostasis, vasoconstriction, and smooth muscle contraction.[4][9] TXA2 exerts its effects by binding to the TP receptor, a G protein-coupled receptor (GPCR).[9][10] This interaction triggers a cascade of intracellular events, including the activation of phospholipase C, leading to an increase in intracellular calcium ([Ca2+]i) and the activation of protein kinase C.[11] These events ultimately result in physiological responses like platelet aggregation and smooth muscle contraction.[9] In humans, two isoforms of the TP receptor, TPα and TPβ, have been identified.[10] Dysregulation of the TXA2 pathway has been implicated in various pathological conditions, including myocardial infarction, stroke, and atherosclerosis.[9]
These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate the TXA2 signaling pathway and to screen for novel modulators of the TP receptor.
Data Presentation
Table 1: Biological Activity of 15(R)-Pinanethromboxane A2
| Assay | Species/System | Agonist | IC50 | Reference |
| Platelet Aggregation | Not Specified | Collagen | 120-130 µM | [1][2][8] |
| Gastric Tone | Isolated Rat Gastric Fundus | - | No effect at 0.5 or 1.5 µg/ml | [1][2][3] |
| Prostaglandin-induced Contraction | Isolated Rat Stomach Muscle | Prostaglandin | Less effective than PTA2 | [1][2][3] |
Table 2: Reference Compound Data for TP Receptor Antagonism
| Compound | Assay Type | IC50 | Reference |
| SQ 29,548 | Calcium Flux LeadHunter Assay | 5.8 nM | [12] |
| AL 8810 | Calcium Flux LeadHunter Assay | 8150 nM | [12] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows relevant to the use of this compound in cell-based assays.
References
- 1. amsbio.com [amsbio.com]
- 2. amsbio.com [amsbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Synthesis and biological properties of pinane-thromboxane A2, a selective inhibitor of coronary artery constriction, platelet aggregation, and thromboxane formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological properties of pinane-thromboxane A2, a selective inhibitor of coronary artery constriction, platelet aggregation, and thromboxane formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 15(R)-Pinane Thromboxane A2 - Cayman Chemical [bioscience.co.uk]
- 8. Sapphire Bioscience [sapphirebioscience.com]
- 9. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Thromboxane A2 induces cell signaling but requires platelet-derived growth factor to act as a mitogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols: 15(R)-Pinane Thromboxane A2 (15(R)-PTA2) in the Study of Prostaglandin Endoperoxide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(R)-Pinane Thromboxane A2 (15(R)-PTA2) is a synthetic analog of the potent, but unstable, endogenous vasoconstrictor and platelet aggregator, Thromboxane A2 (TXA2). Structurally, it is the (R)-epimer of Pinane Thromboxane A2 (PTA2). While the (S)-enantiomer (PTA2) is a known thromboxane (TP) receptor antagonist and thromboxane synthase inhibitor, this compound exhibits significantly different pharmacological activity, making it a valuable tool for dissecting the specific stereochemical requirements of the thromboxane receptor and related signaling pathways.[1][2][3] These application notes provide a summary of the known characteristics of this compound and detailed protocols for its use in in vitro studies.
Mechanism of Action
This compound is characterized as a weak inhibitor of collagen-induced platelet aggregation, with reported IC50 values in the range of 120-130 µM.[1] This suggests a significantly lower affinity for the thromboxane receptor compared to its (S)-enantiomer. It also demonstrates minimal effects on gastric tone.[1] The primary utility of this compound in research is as a negative control or comparative compound to its more active (S)-epimer to investigate the stereoselectivity of TP receptor binding and activation.
Data Presentation
The following tables summarize the available quantitative data for this compound and its (S)-enantiomer for comparative purposes.
Table 1: Inhibitory Activity of this compound on Platelet Aggregation
| Compound | Agonist | Assay System | IC50 (µM) |
| This compound | Collagen | Human Platelets | 120-130[1] |
Table 2: Comparative Inhibitory Activity of Pinane Thromboxane A2 (PTA2) Analogs
| Compound | Activity | Assay System | IC50 / ID50 (µM) |
| Pinane Thromboxane A2 (PTA2) | U-46619-induced platelet aggregation | Human Platelets | 2[3] |
| U-46619-induced coronary artery constriction | Cat Coronary Artery | 0.1[3] | |
| Thromboxane Synthase Inhibition | Rabbit Platelets | 50[3] |
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of this compound are provided below.
Radioligand Binding Assay for Thromboxane Receptor (TP) Affinity
This protocol is designed to determine the binding affinity of this compound for the human thromboxane A2 receptor (TP receptor) using a competition binding assay with a radiolabeled TP receptor agonist, such as [³H]-U46619.
Materials:
-
HEK293 cells stably expressing the human TP receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)
-
[³H]-U46619 (radiolabeled TP receptor agonist)
-
Unlabeled U46619 (for determining non-specific binding)
-
This compound
-
96-well microplates
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Membrane Preparation:
-
Culture HEK293-TP cells to confluency.
-
Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the pellet in ice-cold membrane preparation buffer and homogenize using a Dounce homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well microplate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or 10 µM unlabeled U46619 (for non-specific binding).
-
50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁴ M).
-
50 µL of [³H]-U46619 at a final concentration equal to its Kd.
-
100 µL of the membrane preparation (containing 20-40 µg of protein).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by three washes with ice-cold assay buffer.
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Platelet Aggregation Assay
This protocol measures the effect of this compound on platelet aggregation induced by various agonists, such as collagen or the TP receptor agonist U-46619, using light transmission aggregometry.
Materials:
-
Freshly drawn human venous blood from healthy, consenting donors who have not taken anti-platelet medication for at least two weeks.
-
3.2% Sodium citrate (anticoagulant)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonists (e.g., Collagen, U-46619, ADP, Arachidonic Acid)
-
This compound dissolved in a suitable vehicle (e.g., ethanol or DMSO)
-
Saline solution
-
Light transmission aggregometer
Protocol:
-
Preparation of PRP and PPP:
-
Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at 2000 x g for 15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
-
Platelet Aggregation Measurement:
-
Calibrate the aggregometer with PRP (0% light transmission) and PPP (100% light transmission).
-
Pipette 450 µL of PRP into a cuvette with a stir bar and allow it to equilibrate to 37°C for 5 minutes.
-
Add 5 µL of this compound at the desired final concentration (or vehicle control) and incubate for 2 minutes.
-
Initiate platelet aggregation by adding 50 µL of the platelet agonist (e.g., collagen at a final concentration of 2 µg/mL).
-
Record the change in light transmission for at least 5 minutes.
-
-
Data Analysis:
-
Determine the maximum aggregation percentage for each concentration of this compound.
-
Calculate the percentage inhibition of aggregation relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Cyclic AMP (cAMP) Immunoassay
This protocol determines if this compound affects intracellular cAMP levels in platelets, which can indicate interaction with Gs or Gi-coupled receptors.
Materials:
-
Washed human platelets
-
Tyrode's buffer
-
Prostaglandin E1 (PGE1) or Forskolin (as positive controls for increasing cAMP)
-
This compound
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
Commercially available cAMP enzyme immunoassay (EIA) kit
Protocol:
-
Preparation of Washed Platelets:
-
Prepare PRP as described in the platelet aggregation protocol.
-
Acidify the PRP with acid-citrate-dextrose (ACD) solution and centrifuge at 800 x g for 15 minutes.
-
Resuspend the platelet pellet in Tyrode's buffer containing a phosphodiesterase inhibitor.
-
-
cAMP Measurement:
-
Pre-incubate the washed platelets with this compound at various concentrations (or vehicle control) for 10 minutes at 37°C.
-
Add a stimulator of adenylate cyclase (e.g., PGE1 or Forskolin) and incubate for a further 10 minutes.
-
Stop the reaction by adding ice-cold ethanol or by using the lysis buffer provided in the cAMP kit.
-
Centrifuge to pellet the cell debris.
-
Assay the supernatant for cAMP levels according to the manufacturer's instructions for the EIA kit.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Compare the cAMP levels in the presence of this compound to the control to determine if the compound has any effect on cAMP production.
-
Visualizations
Caption: Signaling pathway of the Thromboxane A2 (TP) receptor and the inhibitory role of this compound.
Caption: Experimental workflow for the platelet aggregation assay.
Caption: Logical relationship between PTA2 enantiomers and their research applications.
References
Application Notes and Protocols for the Analytical Detection of 15(R)-Prostaglandin A2 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(R)-Prostaglandin A2 (15(R)-PTA2) is a member of the cyclopentenone prostaglandin family, which is involved in various physiological and pathological processes, including inflammation and apoptosis. Accurate and sensitive detection of this compound in biological matrices such as plasma, serum, and cell culture supernatants is crucial for understanding its biological role and for the development of novel therapeutics. These application notes provide detailed protocols for the quantification of this compound using state-of-the-art analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays (ELISA).
Analytical Methods Overview
The choice of analytical method for this compound quantification depends on the required sensitivity, specificity, and sample throughput.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the analysis of prostaglandins and other eicosanoids due to its high selectivity and sensitivity.[1][2][3] This technique allows for the simultaneous quantification of multiple analytes and can differentiate between isomeric forms, which is critical for prostaglandins.
-
Immunoassays (e.g., ELISA) are high-throughput methods suitable for screening a large number of samples.[2] While they may have limitations in specificity due to potential cross-reactivity with structurally similar prostaglandins, commercially available kits for Prostaglandin A2 (PTA2) provide a convenient and sensitive option for quantification.
Section 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a highly selective and sensitive approach for the simultaneous analysis of prostanoids without the need for derivatization.[1] The following protocol is a general guideline and should be optimized for the specific instrumentation and biological matrix used.
Experimental Workflow: LC-MS/MS Analysis of this compound
Protocol 1: Sample Preparation from Plasma/Serum
-
Internal Standard Spiking: To a 0.5 mL aliquot of plasma or serum, add an appropriate amount of a deuterated internal standard (e.g., PGA2-d4) to correct for extraction loss and matrix effects.
-
Acidification: Acidify the sample to a pH of approximately 3.5 with 2N HCl. This step protonates the carboxylic acid group of the prostaglandin, making it more amenable to extraction.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 10 mL of ethanol followed by 10 mL of deionized water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with 10 mL of water, followed by 10 mL of 15% ethanol, and finally 10 mL of hexane to remove interfering substances.
-
Elute the prostaglandins with 10 mL of ethyl acetate.
-
-
Evaporation and Reconstitution: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A chiral column is necessary for the separation of 15(R)- and 15(S)-PTA2 stereoisomers. A Phenomenex Lux Amylose-2 column or similar is a suitable choice.[4]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is typically used. The specific gradient will need to be optimized for the separation of the isomers.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common for analytical LC columns.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is the preferred method for prostaglandins.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for both the analyte (this compound) and the internal standard. The exact mass transitions will need to be determined by direct infusion of a standard solution.
-
Data Presentation: LC-MS/MS Method Parameters
| Parameter | Typical Value/Condition | Reference |
| Linearity Range | 10 - 200 pg/mL | [5] |
| Limit of Quantitation (LOQ) | 10 pg/mL | [5] |
| Intra-day Precision (%RSD) | ≤ 12% | [5] |
| Inter-day Precision (%RSD) | ≤ 8% | [5] |
| Extraction Recovery | 77.0 ± 3.0% (for PGD2) | [3] |
Note: The values in the table are based on a method for related prostaglandins and should be established specifically for this compound during method validation.
Section 2: Immunoassay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput method for the quantification of PTA2. Commercially available competitive ELISA kits for PTA2 can be used for various biological samples.
Experimental Workflow: ELISA for PTA2
Protocol 3: Competitive ELISA for PTA2
This protocol is based on a generic competitive ELISA format. Always refer to the specific kit manufacturer's instructions.
-
Sample and Standard Preparation: Prepare a standard curve using the provided PTA2 standards. Dilute biological samples as necessary to fall within the dynamic range of the assay.
-
Assay Procedure:
-
Add 50 µL of standards and samples to the appropriate wells of the microtiter plate pre-coated with PTA2 antigen.
-
Immediately add 50 µL of biotinylated anti-PTA2 antibody working solution to each well.
-
Cover the plate and incubate at 37°C for 45 minutes. During this time, the PTA2 in the sample competes with the immobilized PTA2 for binding to the antibody.
-
Wash the plate twice with the provided wash buffer.
-
Add 100 µL of HRP-Streptavidin conjugate to each well and incubate at 37°C for 30 minutes.
-
Wash the plate again to remove unbound conjugate.
-
Add 90 µL of TMB substrate solution to each well and incubate in the dark at 37°C for 15-20 minutes.
-
Stop the reaction by adding 50 µL of stop solution. The color will change from blue to yellow.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
The intensity of the yellow color is inversely proportional to the concentration of PTA2 in the sample.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of PTA2 in the samples by interpolating their absorbance values from the standard curve.
-
Data Presentation: ELISA Kit Performance
| Parameter | Typical Value/Range |
| Assay Type | Competitive ELISA |
| Sample Types | Serum, Plasma, Cell Culture Supernatant |
| Dynamic Range | Varies by kit, typically in the pg/mL to ng/mL range |
| Sensitivity | Varies by kit, often in the low pg/mL range |
| Specificity | Cross-reactivity with other prostaglandins should be checked in the kit datasheet |
Section 3: Signaling Pathway of Prostaglandin A2
Prostaglandin A2 has been shown to induce apoptosis in various cell types through multiple pathways. A key mechanism involves the direct interaction of PTA2 with mitochondria, leading to the activation of the intrinsic apoptotic pathway.[6] Additionally, PTA2 can induce p53-dependent apoptosis.[7]
Signaling Pathway Diagram: PTA2-Induced Apoptosis
This diagram illustrates two major pathways through which PTA2 can induce apoptosis:
-
Intrinsic (Mitochondrial) Pathway: PTA2 directly interacts with the mitochondria, leading to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol.[6] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis.[6]
-
p53-Dependent Pathway: In some cell types, PTA2 can activate DNA-dependent protein kinase, catalytic subunit (DNA-PKcs), which then activates the tumor suppressor protein p53.[7] Activated p53 upregulates the transcription of death receptor 5 (DR5), leading to the initiation of the extrinsic apoptotic pathway.[7]
These pathways highlight the complex role of PTA2 in regulating cell fate and underscore its potential as a target for therapeutic intervention in diseases characterized by dysregulated apoptosis, such as cancer.
References
- 1. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uab.edu [uab.edu]
- 3. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Determination of (15R)- and (15S)-15-methylprostaglandin E2 in human plasma with picogram per milliliter sensitivity by column-switching high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin A2 activates intrinsic apoptotic pathway by direct interaction with mitochondria in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of p53-Dependent Apoptosis by Prostaglandin A2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 15(R)-PTA2 Solubility for In Vitro Research
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing solubility issues with 15(R)-PTA2, a hypothetical prostaglandin analog, in their in vitro experiments. The information and protocols provided are based on best practices for handling similar lipophilic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
Like many prostaglandin analogs, this compound is a lipophilic molecule with poor solubility in aqueous solutions.[1][2] It is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[3] The exact solubility in these solvents can vary. For a general reference, the reported solubilities of similar prostaglandin analogs are summarized in the table below.
Q2: What are the initial signs of solubility problems with this compound in my experiments?
Common indicators of solubility issues include:
-
Precipitation: The compound may appear as a solid, film, or cloudiness in your solution.[1]
-
Inconsistent Results: Poor solubility can lead to variable and non-reproducible data in biological assays.[1]
-
Difficulty Preparing Stock Solutions: Challenges in dissolving the compound in your chosen solvent.[1]
Q3: Can I store this compound in an aqueous solution?
It is not recommended to store aqueous solutions of prostaglandin analogs for more than one day.[3] For optimal stability, prepare aqueous working solutions fresh for each experiment from a stock solution in an organic solvent.[3]
Q4: How should I store the this compound stock solution?
Stock solutions of prostaglandin analogs in organic solvents should be stored at -20°C or below in a tightly sealed, light-resistant container to prevent degradation.[3] Avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vitro experiments with this compound.
Issue 1: The compound is not dissolving in the organic solvent for the stock solution.
-
Possible Cause: The solvent may be at a low temperature.
-
Solution: Ensure your organic solvent (e.g., DMSO, ethanol) is at room temperature before attempting to dissolve the compound.[3] Gentle vortexing or sonication can also aid in dissolution.[1] Be cautious with excessive sonication as it may degrade the compound.[1]
Issue 2: My this compound precipitates when I dilute the stock solution into my aqueous buffer.
-
Possible Cause: This is a common issue when a compound dissolved in an organic solvent is introduced into an aqueous environment.[1]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
-
Detailed Solutions:
-
Reduce Final Concentration: Attempt to use a lower final concentration of this compound in your aqueous medium.
-
Use a Co-solvent System: Maintain a small, non-toxic percentage of the initial organic solvent (e.g., <1% DMSO or ethanol) in the final aqueous solution.[1]
-
Adjust pH: The solubility of some compounds is pH-dependent. You can experiment with adjusting the pH of your aqueous buffer, provided it does not compromise the stability of this compound.[1]
-
Incorporate Surfactants: Non-ionic surfactants like Tween® 80 can form micelles that encapsulate the lipophilic compound, increasing its apparent solubility.[1]
-
Utilize Cyclodextrins: Cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin, can form water-soluble inclusion complexes with lipophilic drugs, enhancing their solubility and stability in aqueous solutions.[2][4]
-
Issue 3: My quantitative results are inconsistent across experiments.
-
Possible Cause: This is often a downstream effect of poor solubility.[1]
-
Solutions:
-
Ensure Complete Dissolution of Stock: Before each experiment, visually inspect your stock solution for any precipitate. If necessary, gently warm the solution or vortex it to ensure complete dissolution.[1]
-
Prepare Fresh Dilutions: Always prepare fresh dilutions from your stock solution for each experiment. Avoid using old dilutions, as the compound may precipitate over time.[1][3]
-
Issue 4: The compound appears to have degraded or lost activity.
-
Possible Cause 1: Improper Storage.
-
Solution: Verify that the compound has been consistently stored at the recommended temperature of -20°C or below in a tightly sealed container.[3]
-
-
Possible Cause 2: Aqueous Solution Instability.
-
Solution: Aqueous solutions should be prepared fresh and used within a day. Do not store aqueous solutions for extended periods.[3]
-
-
Possible Cause 3: Exposure to Light or Air.
-
Solution: Store the compound in a tightly sealed, light-resistant container.[3]
-
Data Presentation
Table 1: Solubility of Prostaglandin Analogs in Various Solvents
| Compound Class | Solvent | Solubility | Reference |
| Prostaglandin Analogs | DMSO | Soluble | [3] |
| Ethanol | Soluble | [3] | |
| Dimethylformamide (DMF) | Soluble | [3] | |
| Aqueous Buffers (e.g., PBS) | Poorly soluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Bring the vial of this compound and the chosen organic solvent (e.g., DMSO) to room temperature.
-
Add the desired volume of the organic solvent to the vial to achieve a high concentration stock solution (e.g., 10 mM).
-
Vortex or sonicate the mixture until the compound is completely dissolved.[1]
-
Visually inspect the solution to ensure there is no precipitate.
-
Store the stock solution at -20°C or below in a tightly sealed, light-resistant vial.[3]
Protocol 2: Solvent Exchange
If your experimental protocol requires a different solvent than the one the compound is supplied in:
-
Under a gentle stream of nitrogen, evaporate the original solvent.
-
Immediately add the desired volume of the new solvent of choice (e.g., DMSO, DMF, or ethanol).[3]
-
Ensure the compound is fully dissolved.
Protocol 3: Preparation of an Aqueous Working Solution
Caption: Workflow for preparing an aqueous working solution.
-
Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO) as described in Protocol 1.[3]
-
Prior to the experiment, dilute the stock solution with the aqueous buffer of choice (e.g., PBS, pH 7.2).[3]
-
Ensure that the final concentration of the organic solvent is low enough to not have any physiological effects in the experiment (typically less than 1%).[1]
Signaling Pathways
While the specific signaling pathways for the hypothetical this compound are unknown, prostaglandin analogs often interact with various receptors to elicit their biological effects. For instance, prostaglandin D2 (PGD2) analogs can act through the DP1 and DP2 (CRTH2) receptors.[5] The activation of these receptors can lead to downstream signaling cascades involving changes in intracellular cAMP levels or calcium mobilization.
Caption: A generalized prostaglandin analog signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Aqueous Prostaglandin Eye Drop Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 15(R)-Pinanethromboxane A2 in Experimental Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of 15(R)-Pinanethromboxane A2 (15(R)-PTA2) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is 15(R)-Pinanethromboxane A2 (this compound) and what is its primary mechanism of action?
A1: 15(R)-Pinanethromboxane A2 is a synthetic analog of thromboxane A2 (TXA2). It functions as a competitive antagonist of the thromboxane A2 receptor (TP receptor) and an inhibitor of thromboxane synthase.[1][2] However, it is important to note that this compound is the (R)-epimer of the more potent Pinane Thromboxane A2 (PTA2) and generally exhibits weaker biological activity.[3]
Q2: What are the common experimental applications of this compound?
A2: this compound is primarily used in in vitro studies to investigate the role of the TXA2 pathway in various physiological and pathophysiological processes. Common applications include studies on platelet aggregation, smooth muscle contraction, and as a tool to probe the TXA2 receptor.[4][5]
Q3: How should I store and handle this compound?
A3: this compound is typically supplied as a solution in an organic solvent, such as ethanol.[3][6] It should be stored at -20°C for long-term stability.[7] For experimental use, it is recommended to make fresh dilutions in an appropriate buffer. The stability of pinane thromboxane analogs in aqueous solutions can be limited, so it is advisable to use freshly prepared solutions for each experiment.[2]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in organic solvents such as ethanol, DMSO, and DMF.[3] For aqueous buffers like PBS (pH 7.2), the solubility is limited, so it is crucial to first dissolve it in an organic solvent and then make further dilutions in the aqueous buffer.
Data Presentation
Table 1: Physicochemical Properties and Storage of 15(R)-Pinanethromboxane A2
| Property | Value | Reference |
| CAS Number | 71154-83-1 | [1][6] |
| Molecular Formula | C24H40O3 | [1][6] |
| Molecular Weight | 376.6 g/mol | [1][6] |
| Formulation | Typically a solution in ethanol | [3][6] |
| Storage Temperature | -20°C | [7] |
| Stability | At least 2 years at -20°C in supplied solvent | [3] |
Table 2: Comparative Biological Activity of Thromboxane Analogs
| Compound | Target | Assay | Potency (IC50 / ID50) | Reference |
| This compound | TP Receptor | Collagen-induced platelet aggregation | 120-130 µM | [2][3] |
| Pinane Thromboxane A2 (PTA2) | TP Receptor | U-46619-induced human platelet aggregation | 2 µM | [8] |
| Pinane Thromboxane A2 (PTA2) | Thromboxane Synthase | Rabbit platelet thromboxane synthase | 50 µM | [8] |
| Pinane Thromboxane A2 (PTA2) | TP Receptor | U-46619-induced cat coronary artery constriction | 0.1 µM | [8] |
Experimental Protocols & Troubleshooting Guides
Platelet Aggregation Assays
Objective: To assess the inhibitory effect of this compound on agonist-induced platelet aggregation using Light Transmission Aggregometry (LTA).
Experimental Workflow:
Caption: Workflow for a platelet aggregation assay.
Detailed Protocol:
-
Blood Collection: Collect whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks. Use a 19-21 gauge needle and collect into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Discard the first few mL of blood to avoid tissue factor contamination.[9]
-
PRP and PPP Preparation:
-
Centrifuge the citrated whole blood at 150-200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).[10]
-
Carefully transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP).[11]
-
Adjust the platelet count of the PRP to a standardized value (e.g., 250 x 10^9/L) using PPP.
-
-
Light Transmission Aggregometry:
-
Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).
-
Pipette PRP into a cuvette with a magnetic stir bar and allow it to equilibrate to 37°C for at least 5 minutes.[9]
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Initiate aggregation by adding an agonist (e.g., collagen, ADP, arachidonic acid).
-
Record the change in light transmission for 5-10 minutes.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition with this compound | Insufficient Concentration: this compound is a weak antagonist. | Increase the concentration of this compound. Given its high IC50 (120-130 µM for collagen-induced aggregation), concentrations in this range or higher may be necessary.[2][3] Consider using its more potent epimer, PTA2, as a positive control. |
| Agonist Concentration Too High: The inhibitory effect of a competitive antagonist can be overcome by high concentrations of the agonist. | Perform a dose-response curve for the agonist to determine the EC50 and use a concentration at or near the EC50 for inhibition studies. | |
| Degraded this compound: The compound may have degraded due to improper storage or handling. | Prepare fresh dilutions of this compound from a new stock solution for each experiment. | |
| High variability between replicates | Pipetting Inaccuracy: Inconsistent volumes of reagents. | Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. |
| Platelet Activation during Preparation: Traumatic blood draw or improper centrifugation. | Follow best practices for venipuncture and PRP preparation. Handle samples gently.[9] | |
| Spontaneous platelet aggregation | Pre-activated Platelets: Due to issues in blood collection or handling. | Review and optimize blood collection and handling procedures. Ensure the correct anticoagulant ratio is used.[9] |
Smooth Muscle Contraction Assays
Objective: To evaluate the effect of this compound on agonist-induced smooth muscle contraction in an isolated organ bath setup.
Experimental Workflow:
Caption: Workflow for a smooth muscle contraction assay.
Detailed Protocol:
-
Tissue Preparation:
-
Dissect the desired smooth muscle tissue (e.g., thoracic aorta, trachea) from a euthanized animal and place it in a physiological salt solution (PSS), such as Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2.[12]
-
Clean the tissue of excess connective and adipose tissue and cut it into rings or strips of appropriate size.
-
-
Organ Bath Setup:
-
Mount the tissue segments in an organ bath chamber containing aerated PSS maintained at 37°C.[13]
-
Connect one end of the tissue to a stationary hook and the other to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the tissue to equilibrate for at least 60 minutes under a determined optimal resting tension, with PSS changes every 15-20 minutes.
-
Perform a viability check by inducing contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl).[14]
-
Wash the tissue repeatedly with PSS until the tension returns to baseline.
-
-
Contraction Assay:
-
Add the desired concentration of this compound or vehicle control to the organ bath and incubate for a predetermined time (e.g., 20-30 minutes).
-
Generate a cumulative concentration-response curve by adding a thromboxane mimetic agonist (e.g., U-46619) in a stepwise manner.
-
Record the isometric tension continuously.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak tissue contraction | Tissue Viability: The tissue may be damaged or not viable. | Ensure proper dissection and handling techniques. Perform a viability check with KCl; if the response is weak, the tissue may not be suitable for the experiment. |
| Suboptimal Tension: The resting tension applied to the tissue is not optimal. | Determine the optimal resting tension for your specific tissue type by performing a length-tension curve. | |
| Inconsistent responses to agonist | Tissue Desensitization: Repeated exposure to high concentrations of agonist can lead to receptor desensitization. | Allow sufficient washout periods between agonist additions. If constructing cumulative concentration-response curves, ensure the time between additions is appropriate. |
| No inhibitory effect of this compound | Concentration: As with platelet assays, the concentration of this compound may be too low. | Use a higher concentration range for this compound. Refer to literature for concentrations of other thromboxane antagonists for guidance. |
| Non-specific Agonist Effects: The agonist may be acting through pathways other than the TP receptor at high concentrations. | Use a selective TP receptor agonist like U-46619. Verify the specificity of the agonist in your system. |
Signaling Pathway
Thromboxane A2 Receptor Signaling:
This compound acts as an antagonist at the Thromboxane A2 (TP) receptor, which is a G-protein coupled receptor (GPCR). The binding of an agonist (like TXA2 or U-46619) to the TP receptor typically initiates downstream signaling cascades through Gq and G13 proteins.[15]
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. plateletservices.com [plateletservices.com]
- 4. dmt.dk [dmt.dk]
- 5. Anti-platelet therapy: ADP receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. journals.viamedica.pl [journals.viamedica.pl]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 11. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. dmt.dk [dmt.dk]
- 15. Thromboxane A2: physiology/pathophysiology, cellular signal transduction and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
common challenges in working with 15(R)-PTA2
Technical Support Center: 15(R)-PTA2
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the use of this compound in experimental settings.
A Note on Nomenclature: The designation "this compound" is not a standard chemical name. Based on common prostaglandin nomenclature, this guide will focus on 15(R)-15-methyl Prostaglandin A2 , a likely candidate for this designation. Much of the information provided is based on the known properties of prostaglandins in general and may be applicable to other similar prostaglandin A2 analogs. 15(R)-15-methyl Prostaglandin A2 is known to be an impurity in the production of Arbaprostil, and its pharmacology is not extensively published[1][2]. This lack of published data presents a unique set of challenges for researchers.
Frequently Asked Questions (FAQs)
Q1: What is 15(R)-15-methyl Prostaglandin A2?
A1: 15(R)-15-methyl Prostaglandin A2 is a synthetic analog of Prostaglandin A2 (PGA2). It is characterized by a methyl group at the C15 position in the R configuration.[1] It is structurally related to other prostaglandins, which are lipid signaling molecules involved in a wide range of physiological processes.
Q2: What is the primary challenge in working with this compound?
A2: The most significant challenge is the limited publicly available data on its biological activity, including its receptor binding affinity and specific signaling pathways.[1][2] This necessitates thorough characterization and validation in your specific experimental model.
Q3: How should I store 15(R)-15-methyl Prostaglandin A2?
A3: It is recommended to store 15(R)-15-methyl Prostaglandin A2 at -20°C for long-term stability, with a shelf life of at least 2 years under these conditions.[1]
Troubleshooting Guide
Issue 1: Solubility Problems
Q: I am having difficulty dissolving 15(R)-15-methyl PGA2 in my aqueous buffer.
A: Prostaglandins are often poorly soluble in aqueous solutions. It is recommended to first dissolve the compound in an organic solvent and then make further dilutions in your experimental buffer.
Solubility Data for 15(R)-15-methyl Prostaglandin A2 Analogs:
| Solvent | Concentration |
| DMF | >75 mg/ml (from PGA1) |
| DMSO | >50 mg/ml (from PGA1) |
| Ethanol | >100 mg/ml (from PGA1) |
| PBS (pH 7.2) | >2.4 mg/ml (from PGA1) |
Data is for the related compound PGA1 and should be used as a guideline.[1]
Recommended Protocol for Solubilization:
-
Prepare a high-concentration stock solution of 15(R)-15-methyl PGA2 in an organic solvent such as DMSO or ethanol.
-
For your experiment, dilute the stock solution into your aqueous buffer.
-
Vortex thoroughly to ensure complete mixing.
-
Important: Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your cells or assay. Always include a vehicle control with the same final concentration of the organic solvent.
Issue 2: Compound Instability and Degradation
Q: I am seeing inconsistent results in my experiments. Could the compound be degrading?
Recommendations to Ensure Stability:
-
pH: Prepare fresh dilutions in your experimental buffer immediately before use. Avoid prolonged storage in aqueous solutions.
-
Temperature: Keep stock solutions and dilutions on ice whenever possible.
-
Freeze-Thaw Cycles: Aliquot your stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Issue 3: Determining Biological Activity and Effective Concentration
Q: I am unsure of the effective concentration to use in my cell-based assays.
A: Due to the lack of published pharmacological data, you will need to determine the optimal concentration empirically through dose-response experiments.
Experimental Workflow for Characterizing an Uncharacterized Prostaglandin Analog:
Caption: A general workflow for characterizing an unknown prostaglandin analog.
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
This protocol is designed to determine the concentration range of this compound that is non-toxic to your cells, which is a crucial first step before assessing its biological activity.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT or other viability reagent
-
Plate reader
Methodology:
-
Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of your this compound stock solution in complete culture medium. A typical starting range would be from 100 µM down to 1 nM. Remember to include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
Plot the cell viability against the log of the this compound concentration to determine the cytotoxic concentration 50 (CC50). For subsequent functional assays, use concentrations well below the CC50.
Potential Signaling Pathways
While the specific signaling pathway for 15(R)-15-methyl PGA2 is not defined, prostaglandins generally act through G-protein coupled receptors (GPCRs). For instance, Prostaglandin D2 activates the DP2 receptor.[5] Pro-inflammatory and pro-resolving lipids are key in maintaining homeostasis.[6] The following diagram illustrates a hypothetical signaling pathway that could be investigated.
Caption: A hypothetical signaling pathway for a prostaglandin analog.
Troubleshooting Decision Tree
This decision tree can help you diagnose common experimental issues.
Caption: A decision tree for troubleshooting common experimental failures.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 15(R)-15-methyl Prostaglandin A2 - Biochemicals - CAT N°: 10270 [bertin-bioreagent.com]
- 3. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
improving the stability of 15(R)-Pinanethromboxane A2 in solution
Welcome to the technical support center for 15(R)-Pinanethromboxane A2 (15(R)-PTA2). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this stable thromboxane A2 analog in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and handling of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is 15(R)-Pinanethromboxane A2 and how does it differ from native Thromboxane A2?
15(R)-Pinanethromboxane A2 is a synthetic and stable analog of Thromboxane A2 (TXA2). Unlike the native TXA2, which is extremely unstable in aqueous solutions with a half-life of about 30 seconds at pH 7.4 and 37°C, this compound exhibits significantly greater stability, making it suitable for in vitro and in vivo experimental studies.[1][2][3][4][5][6] It is the (R)-epimer of Pinane Thromboxane A2 (PTA2). While it is a stable analog, its biological activity may differ from the native compound. For instance, this compound is reported to be a thromboxane (TP) receptor antagonist and a thromboxane synthase inhibitor.
Q2: What is the primary degradation pathway for thromboxane analogs in aqueous solutions?
The primary degradation pathway for thromboxane A2 and its analogs in aqueous solution is hydrolysis. The strained 2,6-dioxabicyclo[3.1.1]heptane ring system of TXA2 is susceptible to nucleophilic attack by water, leading to the formation of the biologically inactive thromboxane B2 (TXB2).[5] While this compound is designed to be more resistant to hydrolysis, prolonged exposure to aqueous environments, especially at non-optimal pH and elevated temperatures, can still lead to degradation.
Q3: How should I store 15(R)-Pinanethromboxane A2?
For long-term storage, 15(R)-Pinanethromboxane A2, typically supplied in an ethanol solution, should be stored at -20°C. Under these conditions, it is stable for at least two years.
Q4: How do I prepare working solutions of 15(R)-Pinanethromboxane A2 for my experiments?
15(R)-Pinanethromboxane A2 is soluble in various organic solvents and aqueous buffers. The following table summarizes its solubility:
| Solvent | Solubility |
| DMF | ~50 mg/ml |
| DMSO | ~25 mg/ml |
| Ethanol | ~100 mg/ml |
| PBS (pH 7.2) | ~0.15 mg/ml |
Experimental Protocol: Preparation of Aqueous Working Solutions
-
Stock Solution: It is recommended to prepare a concentrated stock solution in an organic solvent such as ethanol or DMSO.
-
Aliquoting: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use vials.
-
Working Solution: On the day of the experiment, evaporate the organic solvent from an aliquot under a gentle stream of nitrogen. Reconstitute the dried compound in the desired aqueous buffer (e.g., PBS, pH 7.2) to the final working concentration.
-
Sonication: If the compound does not readily dissolve, brief sonication may be helpful.
-
Immediate Use: It is crucial to use the aqueous working solution immediately after preparation to minimize degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological activity | Degradation of this compound: The compound may have degraded due to improper storage or handling of aqueous solutions. | - Prepare fresh aqueous working solutions for each experiment. - Avoid prolonged storage of aqueous solutions, even when frozen. - Minimize the time the compound is in an aqueous buffer before being added to the experimental system. |
| Incorrect concentration: Errors in dilution or calculation of the working concentration. | - Double-check all calculations and dilutions. - Consider performing a concentration-response curve to verify the expected activity range. | |
| pH of the experimental buffer: The binding of thromboxane receptor agonists and antagonists can be pH-dependent. | - Ensure the pH of your experimental buffer is within the optimal range for your assay and the thromboxane receptor. | |
| Precipitation of the compound in aqueous buffer | Low solubility: The concentration of this compound in the aqueous buffer may exceed its solubility limit. | - Do not exceed the recommended solubility in aqueous buffers (~0.15 mg/ml in PBS, pH 7.2). - If a higher concentration is needed, consider using a co-solvent, but be mindful of its potential effects on your experimental system. - Ensure the organic solvent from the stock solution is completely removed before reconstitution in the aqueous buffer. |
| Variability between experiments | Inconsistent preparation of working solutions: Differences in the time between preparation and use of the aqueous solution. | - Standardize the protocol for preparing and using the working solution, ensuring the time in aqueous buffer is consistent across all experiments. |
| Freeze-thaw cycles of the stock solution: Repeated freezing and thawing can lead to degradation. | - Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. |
Stability Data
Half-life of Fluorinated Thromboxane A2 Analogs at 37°C
| Compound | pH 4.5 | pH 6.0 | pH 7.4 |
| 10-F-TxA2 | 1.8 hours | 1.3 days | 20 days |
| 10,10-F2-TxA2 | 4.8 hours | 11 days | >40 weeks |
| Thromboxane A2 | - | - | 32 seconds |
Data from a study on fluorinated analogs and is for comparative purposes only.[2][3][4][6]
This data suggests that the stability of thromboxane analogs is highly dependent on pH, with greater stability observed at neutral to slightly alkaline pH. Researchers should consider the pH of their experimental buffers and aim for conditions that maximize the stability of this compound.
Visualizations
Below are diagrams to help visualize key concepts related to 15(R)-Pinanethromboxane A2.
Caption: Thromboxane A2 Receptor Signaling Pathway.
Caption: Recommended Experimental Workflow for this compound.
References
- 1. pnas.org [pnas.org]
- 2. Synthesis, Stability, and Biological Studies of Fluorinated Analogues of Thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Stability, and Biological Studies of Fluorinated Analogues of Thromboxane A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of thromboxane in blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to PGT/SLCO2A1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Prostaglandin Transporter (PGT/SLCO2A1) inhibitors, such as the experimental compound referenced as 15(R)-PTA2, in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a PGT/SLCO2A1 inhibitor?
A1: The Prostaglandin Transporter (PGT), encoded by the SLCO2A1 gene, is a protein that transports prostaglandins (PGs), such as PGE2, from the extracellular space into the cell.[1][2][3] Once inside the cell, PGs are rapidly degraded by enzymes like 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1] By inhibiting PGT, these drugs block the uptake and subsequent degradation of PGs. This leads to an increase in the extracellular concentration of PGs, which can then enhance signaling through their cell surface receptors (e.g., EP1-4), influencing various cellular processes like inflammation, cell proliferation, and apoptosis.[3][4]
Q2: My cells have developed resistance to our PGT inhibitor. What are the potential mechanisms?
A2: Acquired resistance to a targeted therapy like a PGT inhibitor can occur through several mechanisms, which are common in the development of drug resistance in cancer cell lines.[5][6] The most likely causes are:
-
Target Alteration: The SLCO2A1 gene may have acquired mutations that prevent the inhibitor from binding effectively to the PGT protein.
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to overcome the effects of PGT inhibition. For instance, pathways like PI3K/AKT/mTOR, which are involved in cell survival and proliferation, may be upregulated.[7]
-
Increased Drug Efflux: Cells may increase the expression of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump the inhibitor out of the cell, lowering its intracellular concentration.[8][9]
-
Changes in Downstream Signaling: Alterations in the expression or function of prostaglandin receptors or their downstream signaling components could make the cells less sensitive to the elevated extracellular PGE2 levels.
Q3: How can I confirm that my cell line has developed resistance?
A3: Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of the drug. You can determine this by performing a cell viability assay (e.g., MTT, CellTiter-Glo) on both the parental (sensitive) and the suspected resistant cell lines, using a range of inhibitor concentrations. A substantial rightward shift in the dose-response curve for the resistant line indicates resistance. It is common to see IC50 values increase by 10-fold or even over 100-fold in highly resistant lines.[6]
Troubleshooting Guides
This section provides structured guidance and experimental workflows to investigate and potentially overcome resistance to your PGT inhibitor.
Problem 1: Increased IC50 Confirmed - Where to Start?
The first step is to systematically investigate the most probable causes of resistance. The following workflow outlines the key experiments to perform.
Experimental Workflow for Investigating PGT Inhibitor Resistance
Problem 2: Investigating Target-Based Resistance
Question: How do I determine if resistance is due to changes in the PGT/SLCO2A1 target itself?
Answer: You should assess the expression level and the genetic sequence of SLCO2A1 in your resistant cells compared to the sensitive parental line.
Hypothetical Data Summary: Target Analysis
| Parameter | Parental (Sensitive) Cells | Resistant Sub-line A | Resistant Sub-line B | Potential Interpretation |
|---|---|---|---|---|
| PGT Inhibitor IC50 | 50 nM | 2 µM | 5 µM | 40x and 100x resistance confirmed. |
| SLCO2A1 mRNA (Rel. Exp.) | 1.0 | 1.1 | 0.1 | Sub-line B shows significant downregulation of target mRNA. |
| PGT Protein Level | +++ | +++ | + | Sub-line B shows loss of target protein. |
| SLCO2A1 Gene Sequence | Wild-Type | Missense Mutation (e.g., G157V) | Wild-Type | Sub-line A has a potential inhibitor-binding site mutation. |
Recommended Experimental Protocols:
-
Quantitative Real-Time PCR (qRT-PCR) for SLCO2A1 Expression:
-
Objective: To measure the mRNA levels of the SLCO2A1 gene.
-
Methodology:
-
Isolate total RNA from both parental and resistant cell lines using a TRIzol-based or column-based kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
Perform qPCR using SYBR Green master mix and validated primers for SLCO2A1 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of SLCO2A1 using the ΔΔCt method.
-
-
-
Western Blotting for PGT/SLCO2A1 Protein:
-
Objective: To measure the protein levels of PGT.
-
Methodology:
-
Lyse parental and resistant cells in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[10]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against SLCO2A1 overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. Re-probe for a loading control like β-actin or GAPDH.
-
-
-
Sanger Sequencing of the SLCO2A1 Gene:
-
Objective: To identify potential mutations in the coding sequence of the SLCO2A1 gene.
-
Methodology:
-
Extract genomic DNA from parental and resistant cells.
-
Design PCR primers to amplify the entire coding region of SLCO2A1 in overlapping fragments.
-
Perform PCR and purify the resulting amplicons.
-
Send the purified PCR products for bidirectional Sanger sequencing.
-
Align the sequences from the resistant cells to the sequence from the parental cells and the reference sequence to identify any mutations.
-
-
Problem 3: Investigating Bypass Signaling Pathways
Question: My PGT expression and sequence are normal. Could resistance be caused by activation of other signaling pathways?
Answer: Yes. Cells can compensate for a drug's effect by upregulating parallel or downstream pathways that promote survival and proliferation. The PI3K/AKT/mTOR pathway is a key survival pathway that has been linked to SLCO2A1 function and is a common mechanism of drug resistance.[7]
Signaling Pathway: PGT Inhibition and a Potential Bypass Mechanism
Recommended Experimental Protocol:
-
Western Blot for Key Signaling Proteins:
-
Objective: To assess the activation state of the PI3K/AKT/mTOR pathway.
-
Methodology:
-
Culture sensitive and resistant cells, and consider including a condition where sensitive cells are treated with the PGT inhibitor for a short period.
-
Prepare cell lysates as described previously.
-
Perform Western blotting using primary antibodies specific for the phosphorylated (active) forms of key proteins, such as p-AKT (Ser473) and p-mTOR (Ser2448) .
-
After detection, strip the membranes and re-probe with antibodies for total AKT and total mTOR to assess changes in protein expression versus activation state.[7]
-
-
Troubleshooting and Solutions:
-
If bypass pathways are activated: Consider a combination therapy approach. Using your PGT inhibitor along with a specific inhibitor of the activated pathway (e.g., a PI3K inhibitor like BEZ235 or an mTOR inhibitor like rapamycin) may restore sensitivity.[7][8] Perform synergy experiments (e.g., using the Chou-Talalay method) to determine if the combination is additive or synergistic.
References
- 1. Multiple Drug Resistance-Associated Protein 4 (MRP4), Prostaglandin Transporter (PGT), and 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) as Determinants of PGE2 Levels in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Prostaglandin Transporter: Eicosanoid Reuptake, Control of Signaling, and Development of High-Affinity Inhibitors as Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Label-free detection of prostaglandin transporter (SLCO2A1) function and inhibition: insights by wound healing and TRACT assays [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin transporter, SLCO2A1, mediates the invasion and apoptosis of lung cancer cells via PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different Strategies to Overcome Resistance to Proteasome Inhibitors—A Summary 20 Years after Their Introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lack of a point mutation of human DNA topoisomerase II in multidrug-resistant anaplastic thyroid carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Technical Support Center: Refining 15(R)-Prostaglandin Analog Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15(R)-prostaglandin analogs (such as 15(R)-PTA2) in animal models. The information provided addresses common challenges related to formulation, stability, and in vivo delivery.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the in vivo delivery of prostaglandin analogs like this compound?
A1: Prostaglandin analogs present several delivery challenges due to their chemical nature. They are often lipids with low aqueous solubility, making formulation difficult. Additionally, they can be unstable in aqueous solutions and are subject to rapid metabolism in vivo, leading to a short biological half-life.[1] Overcoming these challenges is crucial for achieving desired therapeutic concentrations and reproducible results in animal models.
Q2: How can the solubility of a lipophilic prostaglandin analog be improved for in vivo administration?
A2: Improving the solubility of lipophilic compounds is essential for effective delivery. Several strategies can be employed:
-
Co-solvents: Using a mixture of solvents, such as ethanol, DMSO, or polyethylene glycol (PEG), can enhance solubility. However, the toxicity of the co-solvent at the required concentration must be considered.
-
Surfactants: Non-ionic surfactants like Tween 80 or Cremophor EL can be used to create micellar formulations that increase the aqueous solubility of the prostaglandin analog.
-
Cyclodextrins: Encapsulating the prostaglandin analog within cyclodextrin molecules can significantly improve its aqueous solubility and stability.[2]
-
Liposomes: Formulating the compound within liposomes can aid in its delivery and protect it from rapid degradation.
Q3: What are the most common routes of administration for prostaglandin analogs in animal models, and what are their pros and cons?
A3: The choice of administration route depends on the research question, the target tissue, and the desired pharmacokinetic profile. Common routes include:
-
Intravenous (IV): Provides 100% bioavailability and rapid onset of action. However, it can lead to rapid clearance and may not be suitable for long-term studies.
-
Intraperitoneal (IP): A common route in rodent models that is relatively easy to perform and allows for systemic absorption. However, the absorption can be variable.
-
Subcutaneous (SC): Can provide a slower, more sustained release of the compound, which may be desirable for maintaining therapeutic levels over a longer period.
-
Oral (PO): Generally leads to lower bioavailability due to first-pass metabolism in the liver and potential degradation in the gastrointestinal tract. Formulation strategies are often required to protect the compound and enhance absorption.
-
Topical/Local: Useful for targeting specific tissues, such as the eye for glaucoma treatment, which minimizes systemic side effects.[3]
Q4: How can I monitor the stability of my this compound formulation?
A4: Ensuring the stability of the formulation is critical for reliable experimental outcomes. Stability can be assessed by:
-
Visual Inspection: Check for precipitation, color change, or phase separation.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the concentration of the active compound over time and detect the presence of degradation products.
-
Mass Spectrometry (MS): Can be used to identify the chemical structure of any degradation products.
It is recommended to prepare formulations fresh before each experiment whenever possible and to store stock solutions under appropriate conditions (e.g., at -20°C or -80°C, protected from light).
Troubleshooting Guides
The following tables provide guidance on common issues encountered during the delivery of 15(R)-prostaglandin analogs in animal models.
Table 1: Formulation and Administration Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of the compound during formulation or upon injection. | - Poor solubility of the prostaglandin analog in the chosen vehicle.- Change in pH or temperature upon dilution or injection. | - Test different solvent systems or co-solvents.- Incorporate solubility enhancers like cyclodextrins or surfactants.- Prepare a more concentrated stock solution and dilute it just before use.- Warm the formulation slightly before injection (if the compound is heat-stable). |
| Inconsistent or low bioavailability after oral administration. | - Degradation of the compound in the acidic environment of the stomach.- Poor absorption across the intestinal wall.- High first-pass metabolism in the liver. | - Use enteric-coated capsules or formulations that protect the compound from stomach acid.- Include permeation enhancers in the formulation.- Consider alternative routes of administration like subcutaneous or intravenous injection. |
| Animal distress or adverse reaction post-injection (e.g., irritation, inflammation at the injection site). | - The vehicle (e.g., high concentration of DMSO or ethanol) may be causing irritation.- The pH of the formulation is not physiological.- The compound itself has local pro-inflammatory effects. | - Reduce the concentration of organic solvents in the final formulation.- Adjust the pH of the formulation to be close to neutral (pH 7.4).- Dilute the dose in a larger volume of a biocompatible vehicle like saline or PBS.- Consider a different route of administration. |
Table 2: Pharmacokinetic and Pharmacodynamic Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid clearance and short half-life of the compound in vivo. | - Prostaglandin analogs are often rapidly metabolized by enzymes in the lungs and other tissues. | - Consider a sustained-release formulation (e.g., subcutaneous depot, liposomes).- Increase the dosing frequency or use continuous infusion for intravenous studies.- Chemically modify the prostaglandin analog to be more resistant to metabolism. |
| High variability in experimental results between animals. | - Inconsistent dosing technique.- Differences in animal age, weight, or health status.- Instability of the formulation, leading to variable dosing concentrations. | - Ensure all personnel are properly trained in the administration technique.- Standardize the animal model (e.g., use animals of the same age and sex).- Prepare fresh formulations for each experiment and verify the concentration. |
| Lack of expected biological effect. | - The dose may be too low to reach the therapeutic threshold.- The compound is not reaching the target tissue in sufficient concentrations.- The formulation is not stable, and the compound has degraded.- The compound is not active at the intended target. | - Perform a dose-response study to determine the optimal dose.- Analyze the biodistribution of the compound to see if it reaches the target tissue.- Confirm the stability and concentration of your formulation before administration.- Verify the activity of your compound in an in vitro assay before proceeding with in vivo studies. |
Experimental Protocols
Below are detailed methodologies for common delivery methods of prostaglandin analogs in animal models.
Protocol 1: Intravenous (IV) Bolus Injection in Mice
-
Formulation Preparation:
-
Dissolve the this compound in a minimal amount of ethanol (e.g., 10-20 µL).
-
Add a solubilizing agent such as Kolliphor® HS 15 or Tween 80 to a final concentration of 5-10%.
-
Slowly add sterile saline or phosphate-buffered saline (PBS) to the desired final volume while vortexing to prevent precipitation.
-
The final concentration of ethanol should be less than 10%.
-
Filter the final formulation through a 0.22 µm sterile filter.
-
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Place the mouse on a warming pad to maintain body temperature and promote vasodilation.
-
Isolate the lateral tail vein.
-
-
Injection:
-
Use a 27-30 gauge needle attached to a tuberculin syringe.
-
Inject the formulated this compound slowly into the tail vein at a volume of 5-10 mL/kg body weight.
-
Monitor the animal for any adverse reactions during and after the injection.
-
Protocol 2: Subcutaneous (SC) Injection in Rats
-
Formulation Preparation:
-
For a sustained-release formulation, dissolve the this compound in a biocompatible oil such as sesame oil or sunflower oil.
-
For an aqueous-based formulation, follow the steps outlined in the IV protocol, potentially using a higher viscosity vehicle to slow down absorption.
-
-
Animal Preparation:
-
Gently restrain the rat.
-
Lift the loose skin on the back, between the shoulder blades, to form a tent.
-
-
Injection:
-
Insert a 23-25 gauge needle into the base of the skin tent, parallel to the body.
-
Inject the formulation into the subcutaneous space.
-
Gently massage the area to help disperse the injected volume.
-
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of a prostaglandin analog.
Experimental Workflow
Caption: General workflow for in vivo studies of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low efficacy.
References
minimizing off-target effects of 15(R)-Pinanethromboxane A2
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 15(R)-Pinanethromboxane A2 (15(R)-PTA2). This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments, with a focus on minimizing and understanding potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 15(R)-Pinanethromboxane A2?
A1: 15(R)-Pinanethromboxane A2 is a dual-action compound that functions as both a competitive antagonist of the thromboxane A2 (TP) receptor and an inhibitor of thromboxane synthase.[1][2] This means it both blocks the receptor that mediates the effects of thromboxane A2 and inhibits the enzyme responsible for its production.
Q2: What are the known on-target effects of 15(R)-Pinanethromboxane A2?
A2: The primary on-target effects of this compound include the inhibition of platelet aggregation and the prevention of vasoconstriction induced by TP receptor agonists.[2][3]
Q3: What are the potential off-target effects of 15(R)-Pinanethromboxane A2?
A3: The primary off-target effects stem from the non-selective nature of its parent compound, pinane thromboxane A2 (PTA2), which has been shown to antagonize other prostanoid receptors, including prostaglandin E2 (EP), prostaglandin F2α (FP), and prostacyclin (IP) receptors.[4][5] Additionally, PTA2 has been observed to exhibit weak partial agonist activity at the TP receptor under certain conditions.[6]
Q4: How can inhibition of thromboxane synthase by 15(R)-Pinanethromboxane A2 lead to off-target effects?
A4: Inhibition of thromboxane synthase can lead to the accumulation of its substrate, prostaglandin H2 (PGH2). PGH2 can then be shunted to other metabolic pathways, leading to an increase in the production of other prostanoids like PGD2, PGE2, and PGF2α.[7] Furthermore, PGH2 itself can act as a weak agonist at the TP receptor, potentially counteracting the antagonistic effects of this compound.[7][8]
Troubleshooting Guides
Problem 1: Inconsistent or weaker-than-expected inhibition of platelet aggregation or vasoconstriction.
| Potential Cause | Recommended Solution |
| Partial Agonist Activity: this compound, similar to its parent compound, may be acting as a partial agonist at the TP receptor, leading to a sub-maximal inhibitory effect.[6] | - Perform a full dose-response curve. Partial agonists will display a plateau at a lower maximal response compared to a full antagonist. - Co-incubate with a known full TP receptor antagonist to see if the inhibitory effect of this compound is altered. |
| PGH2 Accumulation: Inhibition of thromboxane synthase can lead to the accumulation of PGH2, which can act as a weak agonist at the TP receptor, competing with the antagonist.[7][8] | - Measure PGH2 levels or its stable metabolites in your experimental system. - Consider using a cyclooxygenase (COX) inhibitor (e.g., indomethacin) in conjunction with this compound in mechanistic studies to prevent the formation of PGH2 and isolate the TP receptor antagonist effect. |
| Compound Degradation: Improper storage or handling of this compound may lead to reduced activity. | - Ensure the compound is stored according to the manufacturer's instructions, typically in an organic solvent at low temperatures. - Prepare fresh dilutions for each experiment. |
Problem 2: Unexpected physiological responses in tissues or cells (e.g., slight contraction of smooth muscle, altered inflammatory response).
| Potential Cause | Recommended Solution |
| Non-selective Prostanoid Receptor Antagonism: this compound may be antagonizing other prostanoid receptors (EP, FP, IP), leading to complex physiological responses depending on the tissue's receptor expression profile.[4][5] | - Characterize the prostanoid receptor expression profile of your experimental system (e.g., via qPCR or western blot). - Test the effect of this compound on responses induced by selective agonists for EP, FP, and IP receptors to confirm off-target antagonism. |
| Shunting of PGH2 to other Prostanoids: Increased levels of PGD2, PGE2, or PGF2α due to thromboxane synthase inhibition can activate their respective receptors, causing unforeseen effects.[7] | - Measure the levels of other prostanoids in your experimental supernatant or media. - Use selective antagonists for other prostanoid receptors to block these potential off-target effects and isolate the action of this compound. |
Data Presentation
Table 1: Summary of Functional Activity of Pinane Thromboxane A2 Analogs
| Compound | Assay | System | Effect | Concentration/IC50 | Reference |
| Pinane Thromboxane A2 (PTA2) | Inhibition of PGH2 analog-induced contraction | Cat Coronary Artery | Inhibition | Low concentrations | [3] |
| Pinane Thromboxane A2 (PTA2) | Inhibition of Platelet Aggregation | Human Platelets | Inhibition | - | [3] |
| Pinane Thromboxane A2 (PTA2) | Inhibition of Thromboxane Synthase | - | Inhibition | Higher concentrations | [3] |
| Pinane Thromboxane A2 (PTA2) | Antagonism of PGE2-induced contraction | Rat & Human Stomach Muscle | Antagonism | 0.5 µg/ml | [4] |
| Pinane Thromboxane A2 (PTA2) | Antagonism of PGF2α-induced contraction | Rat & Human Stomach Muscle | Antagonism | 0.5 µg/ml | [4] |
| Pinane Thromboxane A2 (PTA2) | Antagonism of PGI2-induced contraction | Rat Gastric Fundus | Moderate Potency | 0.5 µg/ml | [4] |
| 15(R)-Pinane Thromboxane A2 | Inhibition of collagen-induced platelet aggregation | Platelets | No inhibition | IC50 = 120-130 µM | [9] |
| 15(R)-Pinane Thromboxane A2 | Effect on gastric tone | Isolated Rat Gastric Fundus | No effect | 0.5 or 1.5 µg/ml | [5] |
Experimental Protocols
Protocol 1: Assessing the Selectivity Profile of 15(R)-Pinanethromboxane A2 using Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the TP receptor (on-target) and other prostanoid receptors (EP, FP, IP) to quantify its selectivity.
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line expressing a high density of the prostanoid receptor of interest (e.g., HEK293 cells transfected with the human TP, EP, FP, or IP receptor).
-
Homogenize cells in a cold lysis buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in a suitable binding buffer. Determine the protein concentration.
-
-
Competitive Radioligand Binding Assay:
-
In a 96-well plate, incubate a fixed concentration of a suitable radiolabeled antagonist for the receptor of interest (e.g., [³H]-SQ 29,548 for the TP receptor) with the prepared cell membranes.
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.
-
Use non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: Functional Assessment of Off-Target Effects on Isolated Smooth Muscle
Objective: To determine if this compound functionally antagonizes other prostanoid receptors in a physiologically relevant system.
Methodology:
-
Tissue Preparation:
-
Isolate a smooth muscle tissue known to express a variety of prostanoid receptors (e.g., guinea pig ileum, rat aorta).
-
Mount the tissue in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.
-
-
Concentration-Response Curves:
-
Generate a cumulative concentration-response curve for a selective agonist of a specific prostanoid receptor (e.g., PGE2 for EP receptors, PGF2α for FP receptors, or iloprost for IP receptors).
-
Wash the tissue and allow it to return to baseline.
-
Pre-incubate the tissue with a fixed concentration of this compound for a defined period.
-
Generate a second concentration-response curve for the same agonist in the presence of this compound.
-
-
Data Analysis:
-
Compare the concentration-response curves in the absence and presence of this compound.
-
A rightward shift in the concentration-response curve for the agonist indicates competitive antagonism by this compound at that specific receptor.
-
Calculate the pA2 value to quantify the antagonist potency of this compound at the off-target receptor.
-
Mandatory Visualizations
Caption: On-target signaling pathway of 15(R)-Pinanethromboxane A2.
Caption: Potential off-target signaling pathways of 15(R)-Pinanethromboxane A2.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and biological properties of pinane-thromboxane A2, a selective inhibitor of coronary artery constriction, platelet aggregation, and thromboxane formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pinane thromboxane A2 analogues are non-selective prostanoid antagonists in rat and human stomach muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pinane thromboxane A2 analogues are non-selective prostanoid antagonists in rat and human stomach muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Full and Partial Agonists of Thromboxane Prostanoid Receptor Unveil Fine Tuning of Receptor Superactive Conformation and G Protein Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacologyeducation.org [pharmacologyeducation.org]
- 8. Thromboxane receptors antagonists and/or synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sapphire Bioscience [sapphirebioscience.com]
protocol adjustments for 15(R)-PTA2 in different species
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 15(R)-PTA2. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges and provide a framework for your studies.
Disclaimer: this compound is a novel compound, and publicly available data is limited. The information provided here is based on general principles for prostaglandin analogs and should be adapted based on your empirical results.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent results in cell-based assays | - Compound instability in media- Vehicle toxicity- Cell line variability | - Prepare fresh stock solutions for each experiment.- Test different vehicles (e.g., DMSO, ethanol) and ensure the final concentration is non-toxic to cells.- Perform cell line authentication and regularly check for mycoplasma contamination. |
| Low bioavailability in animal models | - Rapid metabolism- Poor absorption | - Consider alternative routes of administration (e.g., intravenous, subcutaneous).- Co-administer with a metabolic inhibitor (if the metabolic pathway is known).- Formulate this compound in a delivery vehicle that enhances absorption. |
| Off-target effects observed | - Non-specific binding to other prostanoid receptors- Activation of unintended signaling pathways | - Profile the binding affinity of this compound against a panel of prostanoid receptors.- Use specific antagonists for other prostanoid receptors to isolate the effects of this compound. |
| Difficulty in dissolving the compound | - Poor solubility in aqueous solutions | - Use a co-solvent such as DMSO or ethanol.- Prepare a stock solution at a high concentration in an organic solvent and then dilute it in the aqueous medium. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, this compound should be stored as a solid at -20°C or -80°C. For short-term use, stock solutions in an organic solvent can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q2: Which vehicle should be used for in vivo administration?
A2: The choice of vehicle depends on the route of administration and the species. For intravenous administration, a saline solution containing a small amount of a solubilizing agent like Tween 80 or DMSO is often used. For oral administration, a formulation in corn oil or a similar vehicle may be appropriate. It is crucial to perform vehicle toxicity studies in each species.
Q3: How can I monitor the stability of this compound in my experimental setup?
A3: The stability of this compound can be monitored by High-Performance Liquid Chromatography (HPLC). Samples should be taken at different time points from your experimental setup (e.g., cell culture media, plasma) and analyzed for the presence of the parent compound and any degradation products.
Experimental Protocols
In Vitro Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound for its target receptor.
-
Cell Culture: Culture cells expressing the receptor of interest to a density of 80-90% confluency.
-
Membrane Preparation: Harvest the cells, homogenize them in a hypotonic buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.
-
Binding Reaction: In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand for the receptor, and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Washing: Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical pharmacokinetic study in rats or mice.
-
Animal Acclimation: Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Drug Administration: Administer this compound at a defined dose via the desired route (e.g., oral gavage, intravenous injection).
-
Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) post-administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated analytical method such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and bioavailability, using appropriate software.
Quantitative Data Summary
The following tables provide a template for summarizing key data. Replace the placeholder values with your experimental findings.
Table 1: In Vitro Receptor Binding Affinities (IC50, nM)
| Receptor | Human | Mouse | Rat |
| Target Receptor | e.g., 10.5 | e.g., 15.2 | e.g., 12.8 |
| Off-Target 1 | >1000 | >1000 | >1000 |
| Off-Target 2 | >1000 | >1000 | >1000 |
Table 2: Pharmacokinetic Parameters
| Parameter | Mouse (IV) | Mouse (Oral) | Rat (IV) | Rat (Oral) |
| Clearance (mL/min/kg) | e.g., 25 | - | e.g., 20 | - |
| Vd (L/kg) | e.g., 1.5 | - | e.g., 1.2 | - |
| t1/2 (min) | e.g., 40 | e.g., 45 | e.g., 50 | e.g., 55 |
| Bioavailability (%) | - | e.g., 30 | - | e.g., 25 |
Visualizations
Caption: Hypothetical signaling pathway for this compound upon binding to its G-protein coupled receptor.
Caption: General experimental workflow for conducting in vivo studies with this compound.
Technical Support Center: Addressing Inconsistencies in Bioactive Lipid Experimental Results
A Note to Researchers: The following troubleshooting guide has been developed to address common challenges encountered when working with novel bioactive lipids, exemplified by the hypothetical compound 15(R)-PTA2. While direct experimental data for this compound is not publicly available, this guide leverages established principles from related lipid signaling molecules to provide robust support for your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling procedure for a new bioactive lipid like this compound?
A1: Proper storage and handling are critical to ensure the stability and activity of bioactive lipids. Based on general guidelines for similar compounds, we recommend the following:
-
Solid Form: Upon receipt, store the compound as a solid at -20°C or lower, tightly sealed and protected from light. Under these conditions, the solid compound is expected to be stable for up to 6 months.
-
Stock Solutions: Prepare concentrated stock solutions in an appropriate organic solvent (e.g., DMSO, ethanol). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. Stock solutions are generally stable for up to one month at -20°C. It is best practice to prepare fresh solutions for use on the same day.
-
Aqueous Solutions: Long-term storage of bioactive lipids in aqueous solutions is not recommended due to potential degradation through hydrolysis and oxidation. Prepare aqueous working solutions fresh for each experiment from the frozen organic stock.
Q2: My initial experiments show no biological effect of this compound. What could be the issue?
A2: A lack of biological effect can stem from several factors. Consider the following troubleshooting steps:
-
Compound Integrity: Verify that the compound has been stored and handled correctly to prevent degradation. If in doubt, use a fresh, unopened vial to prepare a new stock solution.
-
Cellular System:
-
Receptor Expression: Confirm that your chosen cell line expresses the target receptor for this compound. The expression of receptors can vary between cell lines and even with passage number.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or senescent cells may not respond optimally.
-
-
Experimental Conditions:
-
Concentration Range: You may be using a concentration that is too low. Perform a dose-response experiment over a wide range of concentrations (e.g., from picomolar to micromolar) to determine the optimal effective concentration.
-
Incubation Time: The time required to observe a biological effect can vary. Conduct a time-course experiment to identify the optimal incubation period.
-
Troubleshooting Guide for Inconsistent Results
Issue 1: High Variability Between Experimental Replicates
High variability can obscure real biological effects and make data interpretation difficult.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding plates. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Compound Precipitation | When diluting the stock solution into aqueous media, ensure rapid and thorough mixing to prevent the compound from precipitating. Visually inspect the media for any signs of precipitation. |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
Issue 2: Decreased Potency of this compound Over Time
A gradual loss of activity in your experiments may indicate a problem with your stock solution.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Stock Solution Degradation | Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution. Store aliquots at -80°C. |
| Improper Storage of Diluted Solutions | Prepare working solutions fresh for each experiment. Do not store diluted aqueous solutions of the compound. |
| Oxidation | If the compound is susceptible to oxidation, consider using degassed buffers and minimizing its exposure to air. |
Experimental Protocols
Protocol 1: General Cell-Based Proliferation/Viability Assay (e.g., MTT Assay)
This protocol is designed to assess the effect of this compound on cell proliferation or viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Protocol 2: Generic GPCR Activation Assay (Calcium Flux)
This protocol measures the activation of a Gq-coupled receptor by detecting changes in intracellular calcium levels.
-
Cell Preparation: Plate cells expressing the target receptor in a black, clear-bottom 96-well plate and allow them to grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
-
Baseline Reading: Measure the baseline fluorescence of each well using a fluorescent plate reader equipped with an injector.
-
Compound Injection: Inject the desired concentration of this compound into the wells and immediately begin reading the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
Data Analysis: The change in fluorescence intensity over time reflects the increase in intracellular calcium concentration upon receptor activation.
Visualizing Workflows and Pathways
Caption: A generic signaling pathway for a G-protein coupled receptor (GPCR) activated by a lipid agonist.
Caption: A typical experimental workflow for a cell-based assay.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Technical Support Center: Enhancing the Inhibitory Effect on Thromboxane Synthase
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their experiments aimed at enhancing the inhibitory effect on thromboxane synthase. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: My thromboxane synthase inhibitor shows good potency in vitro, but the antiplatelet effect is weaker than expected. Why might this be?
A1: A common reason for the discrepancy between in vitro thromboxane synthase inhibition and overall antiplatelet effect is the accumulation of prostaglandin endoperoxides (PGG2/PGH2). When thromboxane synthase is blocked, its substrate, PGH2, can accumulate and act as a thromboxane receptor agonist, thereby still promoting platelet aggregation.[1][2] This can counteract the intended anti-aggregatory effect of the thromboxane synthase inhibitor.
Q2: How can the inhibitory effect on thromboxane-mediated platelet aggregation be enhanced?
A2: A highly effective strategy is the co-administration of a thromboxane synthase inhibitor with a thromboxane receptor (TP) antagonist.[1][3][4] The TP receptor antagonist will block the effects of both thromboxane A2 (TxA2) and the accumulated PGH2 at the receptor level, leading to a more potent and complete inhibition of platelet aggregation.[1][4] This combination has been shown to have a synergistic effect.[3]
Q3: Are there single compounds that have dual activity as both a thromboxane synthase inhibitor and a thromboxane receptor antagonist?
A3: Yes, dual-action compounds have been developed that possess both thromboxane synthase inhibitory and thromboxane receptor antagonist properties within the same molecule.[3][4] Examples include Ridogrel and Picotamide.[1][5] These compounds can offer a more powerful antiplatelet effect than either a synthase inhibitor or a receptor antagonist alone.[4]
Q4: What is the rationale behind combining a thromboxane synthase inhibitor with a TP receptor antagonist?
A4: The rationale is to create a more comprehensive blockade of the thromboxane pathway. The thromboxane synthase inhibitor reduces the production of the primary agonist, TxA2. The TP receptor antagonist then blocks the action of any residual TxA2 and, crucially, the pro-aggregatory prostaglandin endoperoxides that accumulate as a result of synthase inhibition.[1][2] This dual approach addresses both the synthesis and the signaling pathways of thromboxane-mediated platelet activation.
Troubleshooting Experimental Assays
Q1: I am seeing high variability in my thromboxane B2 (TxB2) ELISA results. What are the common causes?
A1: High variability in TxB2 ELISA assays can stem from several factors:
-
Pipetting Errors: Inconsistent pipetting technique, especially for small volumes of standards, samples, and reagents, is a major source of variability. Ensure pipettes are properly calibrated and use fresh tips for each addition.[6][7]
-
Inadequate Washing: Insufficient washing of the plate between steps can lead to high background and variability. Ensure all wells are completely aspirated and washed according to the manufacturer's protocol.[2][6]
-
Temperature Fluctuations: Ensure that all reagents and plates are brought to room temperature before use and that incubations are carried out at the specified temperature.[7]
-
Cross-Contamination: Avoid cross-contamination between wells by using fresh pipette tips for each sample and reagent, and by using fresh reservoirs for each reagent.[6]
Q2: My standard curve in the TxB2 ELISA is poor. How can I troubleshoot this?
A2: A poor standard curve can be caused by:
-
Improper Standard Reconstitution: Ensure the standard is fully dissolved and accurately diluted according to the kit's instructions.[6]
-
Inaccurate Serial Dilutions: Carefully perform serial dilutions to ensure the accuracy of the standard curve points.
-
Incorrect Incubation Times or Temperatures: Adhere strictly to the incubation times and temperatures specified in the protocol.[6]
-
Expired Reagents: Always check the expiration dates of the ELISA kit components.[7]
Q3: I am not observing a synergistic effect when I combine a thromboxane synthase inhibitor and a receptor antagonist. What could be the issue?
A3: If a synergistic effect is not observed, consider the following:
-
Suboptimal Concentrations: The concentrations of one or both inhibitors may not be in the optimal range to demonstrate synergy. A thorough dose-response analysis of each compound individually and in combination is necessary.
-
Experimental Model: The choice of platelet agonist and its concentration can influence the outcome. Strong agonists may overcome the inhibitory effects of the compounds.
-
Assay Conditions: Ensure that the incubation times and other assay parameters are optimized to detect synergistic interactions.
Quantitative Data on Inhibitors
The following table summarizes the potency of various thromboxane synthase inhibitors and receptor antagonists. The pIC50 value represents the negative logarithm of the half maximal inhibitory concentration (IC50), and the pA2 value is a measure of the potency of a receptor antagonist. Higher values indicate greater potency.
| Compound | Target | Parameter | Value | Reference |
| R.68070 | Thromboxane Synthase | pIC50 | 7.4 | [8] |
| CV-4151 | Thromboxane Synthase | pIC50 | 6.9 | [8] |
| Dazoxiben | Thromboxane Synthase | pIC50 | 5.7 | [8] |
| Aspirin | Cyclooxygenase | pIC50 | 5.3 | [8] |
| GR32191 | Thromboxane Receptor | pA2 | ~8.2 | [3] |
| R.68070 | Thromboxane Receptor | pA2 | ~5.4 | [3] |
| CV-4151 | Thromboxane Receptor | pA2 | ~4.8 | [3] |
Experimental Protocols
In Vitro Thromboxane B2 Inhibition Assay Using Platelet-Rich Plasma (PRP)
This protocol outlines a typical procedure for evaluating the inhibitory effect of a compound on TxB2 production in platelets.
1. Preparation of Platelet-Rich Plasma (PRP): a. Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate, 1:9 volume with blood).[9] b. Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP.[10] c. Carefully collect the upper PRP layer.
2. Incubation with Inhibitor: a. Pre-incubate the PRP with various concentrations of the test inhibitor (e.g., 15(R)-PTA2 or other compounds) or vehicle control for a specified time (e.g., 30 minutes) at 37°C.[10]
3. Stimulation of Thromboxane B2 Production: a. Induce platelet aggregation and subsequent TxB2 production by adding an agonist such as arachidonic acid or collagen.[10] b. Incubate for a defined period (e.g., 5-10 minutes) at 37°C with gentle agitation.[10]
4. Termination of Reaction and Sample Preparation: a. Stop the reaction by adding a cyclooxygenase inhibitor (e.g., indomethacin) or by placing the samples on ice.[10] b. Centrifuge the samples at a high speed (e.g., 12,000 x g) for 5 minutes to obtain platelet-free plasma.[10]
5. Measurement of Thromboxane B2: a. Quantify the concentration of TxB2 in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.[10] b. Construct a standard curve and calculate the TxB2 concentrations in the samples. c. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.[10]
Visualizations
References
- 1. pharmacologyeducation.org [pharmacologyeducation.org]
- 2. file.elabscience.com [file.elabscience.com]
- 3. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thromboxane synthase inhibitors and receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thromboxane synthase inhibitors suppress more effectively the aggregation of thromboxane receptor-desensitized than that of normal platelets: role of adenylylcyclase up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
In Vivo Antithrombotic Effects of 15(R)-PGD2: A Comparative Analysis
Disclaimer: The compound "15(R)-PTA2" specified in the topic does not correspond to a recognized prostaglandin and is presumed to be a typographical error. This guide has been developed based on the assumption that the intended compound of interest is 15(R)-Prostaglandin D2 (15(R)-PGD2) , a related and biologically active lipid mediator. It is important to note that while in vitro data on the effects of 15(R)-PGD2 on platelet function are available, extensive in vivo studies evaluating its antithrombotic efficacy and safety profile in established models of thrombosis and hemostasis are lacking in the currently available scientific literature.
This guide provides a comparative overview of the antithrombotic properties of 15(R)-PGD2, benchmarked against the well-established antiplatelet agents, aspirin and clopidogrel. The available data for aspirin and clopidogrel from in vivo studies are presented alongside in vitro data for 15(R)-PGD2 to offer a preliminary comparison. This document is intended for researchers, scientists, and professionals in drug development to highlight the current understanding and identify knowledge gaps in the preclinical validation of 15(R)-PGD2 as a potential antithrombotic agent.
Comparative Efficacy and Safety Data
The following tables summarize the available quantitative data for 15(R)-PGD2, aspirin, and clopidogrel. Due to the limited in vivo data for 15(R)-PGD2, a direct comparison of antithrombotic efficacy and bleeding risk is challenging.
Table 1: In Vivo Antithrombotic Efficacy in Ferric Chloride-Induced Carotid Artery Thrombosis Model (Rodent)
| Compound | Dose | Route of Administration | Time to Occlusion (minutes) | Species |
| 15(R)-PGD2 | Data Not Available | - | Data Not Available | - |
| Aspirin | 30 mg/kg | Oral | Significantly delayed vs. vehicle | Rat[1] |
| 100 mg/kg | Oral | No significant alteration | Rat[2] | |
| Clopidogrel | 3 mg/kg | Oral | 71% of animals retained patency for 60 min | Mouse[3] |
| 10 mg/kg | Oral | 100% of animals retained patency for 60 min | Mouse[3] | |
| Vehicle Control | - | Oral/IV | ~11-12 minutes | Mouse[3] |
Table 2: In Vivo Hemostatic Effects in Tail Bleeding Time Assay (Mouse)
| Compound | Dose | Route of Administration | Bleeding Time (minutes) |
| 15(R)-PGD2 | Data Not Available | - | Data Not Available |
| Aspirin | 100 mg/kg (for 7 days) | Oral | 3.88 ± 0.25 |
| Clopidogrel | 20 mg/kg | Oral | 7.7 ± (SD not specified)[4] |
| 40 mg/kg | Oral | 10.8 ± (SD not specified)[4] | |
| Vehicle Control | - | Oral | ~1-3 minutes[4] |
Table 3: In Vitro Effects on Platelet Function
| Compound | Assay | Agonist | Effect |
| 15(R)-PGD2 | Platelet Aggregation | U46619 (Thromboxane A2 analog) | Inhibition[5] |
| cAMP Levels | - | Weak to no stimulation of cAMP[6][7] | |
| Aspirin | Platelet Aggregation | Arachidonic Acid, ADP, Collagen | Inhibition[2] |
| Clopidogrel | Platelet Aggregation | ADP | Inhibition[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model
This widely used in vivo model assesses the efficacy of antithrombotic agents in preventing occlusive thrombus formation in a chemically injured artery.[8][9]
1. Animal Preparation:
- Mice (e.g., C57BL/6 or CD-1) or rats are anesthetized with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
- The animal is placed in a supine position, and the neck area is shaved and disinfected.
- A midline cervical incision is made to expose the left common carotid artery.
2. Artery Dissection:
- The carotid artery is carefully dissected from the surrounding tissues and the vagus nerve.
- A small piece of plastic or other non-reactive material is placed under the isolated artery to protect the surrounding tissue from the ferric chloride solution.[8]
3. Thrombus Induction:
- A piece of filter paper (e.g., 1x2 mm) saturated with a ferric chloride solution (typically 3.5-10% w/v) is applied to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[3][8]
- After the application time, the filter paper is removed, and the artery is rinsed with sterile saline.
4. Blood Flow Monitoring:
- A Doppler flow probe is placed around the carotid artery, distal to the site of injury, to monitor blood flow.[8]
- Blood flow is continuously recorded until complete occlusion (cessation of flow) occurs or for a predetermined observation period (e.g., 60 minutes).
5. Data Analysis:
- The primary endpoint is the time to occlusion (TTO), defined as the time from the application of ferric chloride to the complete cessation of blood flow.[3]
- The efficacy of the test compound, administered prior to the procedure, is determined by its ability to prolong the TTO compared to a vehicle-treated control group.
Tail Bleeding Time Assay
This assay evaluates the effect of a test compound on hemostasis by measuring the time it takes for bleeding to stop after a standardized tail injury.[10]
1. Animal Preparation:
- Mice are anesthetized or placed in a restraining device.
- The animal's body temperature is maintained at 37°C.
2. Tail Transection:
- A specific distal segment of the tail (e.g., 3 mm) is amputated using a sterile scalpel.[11]
3. Bleeding Measurement:
- Immediately after transection, the tail is immersed in a tube containing isotonic saline pre-warmed to 37°C.[11]
- The time from the initial immersion until the cessation of bleeding for a defined period (e.g., 15-30 seconds) is recorded as the bleeding time.[11] A maximum observation time (e.g., 20 minutes) is typically set.[10]
4. Data Analysis:
- The bleeding time of animals treated with the test compound is compared to that of a vehicle-treated control group.
- A significant prolongation of bleeding time indicates an antihemostatic or antithrombotic effect.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This in vitro assay is considered the gold standard for assessing platelet function and is used to determine the inhibitory effect of compounds on platelet aggregation.
1. Sample Preparation:
- Whole blood is collected from human donors or experimental animals into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
- Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g for 10-15 minutes).
- Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a high speed (e.g., 2500 x g for 10 minutes) and is used as a blank.
2. Aggregometry Procedure:
- PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.
- The instrument is calibrated with PRP (0% light transmission) and PPP (100% light transmission).
- The test compound or vehicle is added to the PRP and incubated for a specified time.
- A platelet agonist (e.g., ADP, collagen, arachidonic acid, U46619) is added to induce aggregation.
3. Data Acquisition and Analysis:
- As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through to a photocell.
- The change in light transmission is recorded over time, generating an aggregation curve.
- The maximum percentage of aggregation is calculated and compared between the compound-treated and vehicle-treated samples to determine the inhibitory effect.
Visualizations
Signaling Pathways
Caption: Simplified signaling pathways of Aspirin, Clopidogrel, and 15(R)-PGD2 in platelets.
Experimental Workflow for Preclinical Antithrombotic Drug Validation
Caption: General workflow for preclinical in vivo validation of a novel antithrombotic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cordynamics.com [cordynamics.com]
- 4. jscimedcentral.com [jscimedcentral.com]
- 5. Hematopoietic prostaglandin D2 synthase controls the onset and resolution of acute inflammation through PGD2 and 15-deoxyDelta12 14 PGJ2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An optimized murine model of ferric chloride-induced arterial thrombosis for thrombosis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
A Comparative Guide to 15(R)-PTA2 and Other Thromboxane Synthase Inhibitors
For researchers, scientists, and drug development professionals, the selective inhibition of thromboxane A2 synthase (TXAS) presents a compelling therapeutic strategy for a range of cardiovascular and thrombotic diseases. Thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction, is a key player in the pathophysiology of these conditions. This guide provides an objective comparison of 15(R)-Pinane Thromboxane A2 (15(R)-PTA2) with other notable thromboxane synthase inhibitors, supported by experimental data to inform research and development efforts.
Mechanism of Action: Targeting a Key Enzyme in the Arachidonic Acid Cascade
Thromboxane synthase inhibitors exert their effect by specifically blocking the enzymatic conversion of prostaglandin H2 (PGH2) to TXA2. This targeted inhibition reduces the downstream signaling that leads to platelet activation and aggregation, as well as vasoconstriction. By preserving the upstream production of other prostanoids, such as prostacyclin (PGI2), which has opposing vasodilatory and anti-aggregatory effects, these inhibitors offer a more nuanced approach compared to broader-acting agents like non-steroidal anti-inflammatory drugs (NSAIDs).
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX1_2 [label="COX-1/COX-2", fillcolor="#FBBC05", fontcolor="#202124"]; PGH2 [label="Prostaglandin H2 (PGH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; TXAS [label="Thromboxane\nSynthase (TXAS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TXA2 [label="Thromboxane A2 (TXA2)", fillcolor="#F1F3F4", fontcolor="#202124"]; TP_Receptor [label="TP Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Platelet_Activation [label="Platelet Activation &\nVasoconstriction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitors [label="Thromboxane Synthase\nInhibitors\n(e.g., this compound, Ozagrel)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];
// Edges Arachidonic_Acid -> COX1_2 [label=""]; COX1_2 -> PGH2 [label=""]; PGH2 -> TXAS [label=""]; TXAS -> TXA2 [label=""]; TXA2 -> TP_Receptor [label="Activates"]; TP_Receptor -> Platelet_Activation [label="Leads to"]; Inhibitors -> TXAS [label="Inhibits", style=dashed, color="#EA4335"]; }
Caption: Thromboxane A2 Synthesis and Inhibition Pathway.
Quantitative Comparison of Thromboxane Synthase Inhibitors
The following tables summarize the in vitro potency of this compound and other selected thromboxane synthase inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Potency of Thromboxane Synthase Inhibitors
| Compound | Common Name(s) | IC50 / ID50 Value | Assay Conditions |
| This compound | 15(R)-Pinane Thromboxane A2 | IC50 for collagen-induced platelet aggregation = 120-130 µM[1] | Human Platelets |
| Pinane Thromboxane A2 (PTA2) | PTA2 | ID50 = 50 µM[2] | Rabbit Platelet Thromboxane Synthase |
| Ozagrel | OKY-046 | 11 nM | Rabbit Platelet Thromboxane Synthase[2] |
| Dazoxiben | UK-37248 | 0.3 µg/ml | Clotting Human Whole Blood (TXB2 production) |
| Isbogrel | CV-4151 | pIC50 = 6.9 | Inhibition of TXA2 formation in serum[3] |
| R.68070 | - | pIC50 = 7.4 | Inhibition of TXA2 formation in serum[3] |
| ZD1542 | - | 0.016 µM | Human platelet microsomal TXB2 production[4] |
Note: A direct IC50 value for this compound on thromboxane synthase was not available in the reviewed literature. The provided data on platelet aggregation suggests it is a less potent inhibitor compared to its parent compound, PTA2.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of thromboxane synthase inhibitors. Below are outlines of key experimental protocols.
In Vitro Thromboxane Synthase Inhibition Assay (using Platelet Microsomes)
This assay directly measures the inhibitory effect of a compound on the thromboxane synthase enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against thromboxane synthase.
Materials:
-
Human platelet microsomes (source of thromboxane synthase)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Prostaglandin H2 (PGH2) as the substrate
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Stop solution (e.g., citric acid or a solution containing a stable isotope-labeled internal standard for mass spectrometry)
-
Enzyme-linked immunosorbent assay (ELISA) kit for Thromboxane B2 (TXB2) or a liquid chromatography-mass spectrometry (LC-MS) system.
dot graph { graph [fontname="Arial", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; prep_microsomes [label="Prepare Platelet\nMicrosomes", fillcolor="#F1F3F4", fontcolor="#202124"]; pre_incubate [label="Pre-incubate Microsomes\nwith Inhibitor", fillcolor="#FBBC05", fontcolor="#202124"]; initiate_reaction [label="Initiate Reaction\nwith PGH2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; terminate_reaction [label="Terminate Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; measure_txb2 [label="Measure TXB2 Levels\n(ELISA/LC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; calculate_ic50 [label="Calculate IC50", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> prep_microsomes; prep_microsomes -> pre_incubate; pre_incubate -> initiate_reaction; initiate_reaction -> incubate; incubate -> terminate_reaction; terminate_reaction -> measure_txb2; measure_txb2 -> calculate_ic50; calculate_ic50 -> end; }
Caption: Experimental Workflow for TXAS Inhibition Assay.
Procedure:
-
Preparation of Platelet Microsomes: Isolate human platelets from whole blood by centrifugation. Lyse the platelets and prepare the microsomal fraction, which is rich in thromboxane synthase, through further centrifugation steps.
-
Pre-incubation: In a reaction tube, combine the platelet microsomes with the reaction buffer and varying concentrations of the test inhibitor. Include a vehicle control (solvent only). Pre-incubate the mixture for a defined period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding a known concentration of the substrate, PGH2.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 1-2 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Measurement of TXB2: Quantify the amount of TXB2, the stable metabolite of TXA2, using a competitive ELISA or a validated LC-MS method.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Platelet Aggregation Assay
This assay assesses the functional consequence of thromboxane synthase inhibition on platelet function.
Objective: To evaluate the effect of a test compound on platelet aggregation induced by various agonists.
Materials:
-
Freshly drawn human whole blood collected in an anticoagulant (e.g., sodium citrate).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared by centrifugation.
-
Test compound.
-
Platelet agonists (e.g., arachidonic acid, collagen, ADP, U46619 - a stable TXA2 analog).
-
Saline solution.
-
Platelet aggregometer.
Procedure:
-
PRP and PPP Preparation: Centrifuge whole blood at a low speed to obtain PRP. Centrifuge the remaining blood at a high speed to obtain PPP, which is used to set the 100% aggregation baseline.
-
Incubation: Add a defined volume of PRP to a cuvette in the aggregometer and incubate with a stir bar at 37°C. Add the test compound at various concentrations (or vehicle control) and incubate for a short period.
-
Aggregation Induction: Add a platelet agonist to induce aggregation.
-
Measurement: The aggregometer measures the change in light transmittance through the PRP as platelets aggregate.
-
Data Analysis: The maximum percentage of aggregation is recorded. The inhibitory effect of the test compound is calculated as the percentage reduction in aggregation compared to the control. The IC50 value for inhibition of aggregation can then be determined.
Selectivity Profiling
To ensure that the inhibitory effects are specific to thromboxane synthase, it is essential to assess the compound's activity against other related enzymes in the arachidonic acid cascade, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and prostacyclin synthase. This is typically done by performing similar enzymatic assays using purified enzymes or cell-based systems that predominantly express a single enzyme and measuring the respective products. A highly selective inhibitor will have a significantly lower IC50 for thromboxane synthase compared to other enzymes.
Conclusion
The landscape of thromboxane synthase inhibitors is diverse, with compounds exhibiting a wide range of potencies. While this compound is a known thromboxane receptor antagonist, its activity as a direct inhibitor of thromboxane synthase appears to be less pronounced compared to its parent compound, PTA2, and other imidazole-based inhibitors like Ozagrel. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the comparative evaluation of these compounds and for the design of future research aimed at developing novel and more effective antithrombotic therapies.
References
- 1. amsbio.com [amsbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ZD1542, a potent thromboxane A2 synthase inhibitor and receptor antagonist in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 15(R)-Pinanethromboxane A2 and Other Anti-Platelet Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-platelet agent 15(R)-Pinanethromboxane A2 (15(R)-PTA2) with other commonly used anti-platelet drugs, including aspirin, clopidogrel, and ticagrelor. The comparison is supported by available experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways.
Introduction to Anti-Platelet Therapy
Platelet activation and aggregation are critical physiological processes for hemostasis. However, in pathological conditions such as atherosclerosis, uncontrolled platelet aggregation can lead to the formation of thrombi, resulting in cardiovascular events like myocardial infarction and stroke. Anti-platelet agents are a class of drugs that inhibit platelet function and are widely used for the prevention and treatment of thromboembolic diseases. These agents target various pathways involved in platelet activation.
This guide focuses on comparing the pharmacological profile of 15(R)-Pinanethromboxane A2, a dual-action thromboxane A2 (TXA2) pathway inhibitor, with established anti-platelet agents that target different pathways.
Mechanisms of Action
The anti-platelet agents discussed in this guide exert their effects through distinct molecular mechanisms, primarily targeting the cyclooxygenase (COX) pathway, the P2Y12 receptor pathway, and the thromboxane A2 receptor (TP) pathway.
-
15(R)-Pinanethromboxane A2 (this compound): This compound is a synthetic analog of thromboxane A2. It acts as both a competitive antagonist of the thromboxane A2 receptor (TP receptor) and an inhibitor of thromboxane synthase. By blocking the TP receptor, it prevents the binding of pro-aggregatory thromboxane A2. As a thromboxane synthase inhibitor, it blocks the conversion of prostaglandin H2 (PGH2) to the potent platelet agonist thromboxane A2.
-
Aspirin: Aspirin is an irreversible inhibitor of the cyclooxygenase-1 (COX-1) enzyme. Platelets almost exclusively express COX-1, which is responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor of thromboxane A2. By acetylating a serine residue in the active site of COX-1, aspirin effectively blocks the production of TXA2 for the entire lifespan of the platelet.
-
Clopidogrel: Clopidogrel is a prodrug whose active metabolite irreversibly blocks the P2Y12 subtype of ADP receptors on the platelet surface. The binding of adenosine diphosphate (ADP) to the P2Y12 receptor is a crucial step in amplifying and sustaining platelet activation. By antagonizing this receptor, clopidogrel inhibits ADP-mediated platelet aggregation.
-
Ticagrelor: Unlike the irreversible inhibitor clopidogrel, ticagrelor is a reversible and direct-acting antagonist of the P2Y12 receptor. It does not require metabolic activation to exert its anti-platelet effect. This reversible binding leads to a more rapid onset and offset of action compared to clopidogrel.
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by these anti-platelet agents.
Comparative Efficacy: Quantitative Data
The following tables summarize the available quantitative data on the inhibitory potency of 15(R)-Pinanethromboxane A2 and other anti-platelet agents. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Inhibition of Platelet Aggregation (IC50 Values)
| Compound | Agonist | IC50 (µM) | Species | Reference |
| 15(S)-Pinane Thromboxane A2 | U-46619 | 2 | Human | |
| Aspirin | Arachidonic Acid | Varies (Dose-dependent) | Human | |
| Clopidogrel | ADP | 3291.07 | Human | |
| Clopidogrel | PAF | 281.01 | Human |
Note: Data for this compound was not available; data for its stereoisomer, 15(S)-PTA2, is presented. U-46619 is a stable thromboxane A2 mimetic used to induce platelet aggregation.
Table 2: Inhibition of Thromboxane Synthase
| Compound | ID50 (µM) | Species | Reference |
| 15(S)-Pinane Thromboxane A2 | 50 | Rabbit |
Note: ID50 represents the dose required to inhibit the enzyme activity by 50%.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of anti-platelet agents. Below are protocols for key in vitro assays.
Light Transmission Aggregometry (LTA) for Platelet Aggregation
This is the gold standard method for assessing platelet function.
Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the plasma decreases, allowing more light to pass through.
Methodology:
-
Blood Collection: Whole blood is collected from healthy, drug-free donors into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant (9:1 blood to citrate ratio). The first few milliliters of blood drawn should be discarded to avoid contamination with tissue factors.
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
PRP is obtained by centrifuging the citrated whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature. The supernatant, which is rich in platelets, is carefully collected.
-
The remaining blood is then centrifuged at a higher speed (e.g., 2000 x g) for 15-20 minutes to pellet the remaining blood cells. The resulting supernatant is the platelet-poor plasma (PPP).
-
-
Platelet Count Adjustment: The platelet count in the PRP is determined and, if necessary, adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Aggregation Measurement:
-
Aliquots of PRP are placed in siliconized glass cuvettes with a magnetic stir bar and warmed to 37°C in an aggregometer.
-
The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
A baseline is recorded for a few minutes.
-
The anti-platelet agent of interest (e.g., this compound, aspirin) is added at various concentrations and incubated for a specified time.
-
A platelet agonist (e.g., ADP, arachidonic acid, collagen, U-46619) is then added to induce aggregation.
-
The change in light transmission is recorded for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The maximum percentage of aggregation is determined. For dose-response studies, the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the maximum aggregation) is calculated.
Thromboxane A2 Receptor Binding Assay
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the thromboxane A2 receptor on platelets.
Methodology:
-
Platelet Membrane Preparation: Washed human platelets are lysed, and the cell membranes containing the TP receptors are isolated by centrifugation.
-
Binding Reaction: The platelet membranes are incubated with a constant concentration of a radiolabeled TP receptor antagonist (e.g., [³H]SQ 29,548) and varying concentrations of the test compound (e.g., this compound).
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled antagonist) from the total binding. The data is then used to determine the Ki (inhibition constant) or IC50 of the test compound.
Thromboxane Synthase Activity Assay
Principle: This assay measures the activity of thromboxane synthase by quantifying the production of thromboxane B2 (TXB2), the stable, inactive metabolite of thromboxane A2.
Methodology:
-
Enzyme Source: Platelet microsomes, which are rich in thromboxane synthase, are prepared from washed human platelets.
-
Enzyme Reaction: The platelet microsomes are incubated with the substrate, prostaglandin H2 (PGH2), in the presence and absence of the test inhibitor (e.g., this compound) at various concentrations.
-
Termination of Reaction: The reaction is stopped after a specific time by adding a stopping solution (e.g., a solution containing a high concentration of a thromboxane synthase inhibitor or by changing the pH).
-
Quantification of TXB2: The amount of TXB2 produced is quantified using a specific enzyme-linked immunosorbent assay (ELISA) or by radioimmunoassay (RIA).
-
Data Analysis: The percentage of inhibition of thromboxane synthase activity is calculated for each concentration of the inhibitor. The IC50 value is then determined from the dose-response curve.
Experimental Workflow
Discussion and Conclusion
15(R)-Pinanethromboxane A2 presents a unique dual mechanism of action by targeting both the thromboxane A2 receptor and thromboxane synthase. This contrasts with the single-target approaches of aspirin (COX-1), clopidogrel (P2Y12), and ticagrelor (P2Y12). The available in vitro data for the related compound 15(S)-PTA2 suggests it is a potent inhibitor of platelet aggregation induced by a thromboxane mimetic and a moderate inhibitor of thromboxane synthase.
Aspirin is a highly effective inhibitor of TXA2 production, but its action is upstream of thromboxane synthase, affecting the production of all prostanoids. Thromboxane synthase inhibitors like this compound offer the potential for more selective inhibition of TXA2, potentially sparing the production of other prostaglandins like prostacyclin (PGI2), which has anti-aggregatory and vasodilatory effects.
The P2Y12 inhibitors, clopidogrel and ticagrelor, target a distinct and crucial pathway for platelet activation amplification. Their efficacy is independent of the arachidonic acid cascade.
Future Directions:
To provide a more definitive comparison, further head-to-head studies are required to evaluate the IC50 values and receptor binding affinities of 15(R)-Pinanethromboxane A2 against a panel of standard anti-platelet agents under identical experimental conditions. Such studies would provide a clearer understanding of its relative potency and potential therapeutic advantages. Additionally, in vivo studies are necessary to assess its antithrombotic efficacy and bleeding risk profile compared to existing therapies.
This guide provides a foundational comparison based on currently available data. As new research emerges, a more comprehensive picture of the therapeutic potential of 15(R)-Pinanethromboxane A2 will undoubtedly be established.
A Proposed Framework for the Inter-Laboratory Comparison of 15(R)-Prostaglandin A2 Activity
The primary objective of a cross-laboratory validation study is to assess the reproducibility and robustness of an assay measuring the biological activity of a compound. By having multiple laboratories follow a standardized protocol, sources of variability can be identified, and the consistency of the compound's effect can be reliably determined.
I. Proposed Experimental Design for Cross-Laboratory Validation
A successful inter-laboratory comparison hinges on a meticulously planned experimental design. Key factors to control include the source and handling of reagents, the specific cell line used, and the data analysis pipeline.
Key Components of the Study:
-
Centralized Reagent Distribution: A single, quality-controlled batch of 15(R)-PTA2 and any control compounds should be distributed to all participating laboratories from a central source. This eliminates variability arising from different compound syntheses or purities.
-
Standardized Cell Line: All laboratories must use the same cell line from a certified vendor (e.g., ATCC). Passage number should be kept within a narrow range to minimize phenotypic drift. For this proposed study, a human embryonic kidney cell line (HEK-293) expressing a relevant prostaglandin receptor or a receptor known to be modulated by PGA compounds, such as the GABAA receptor, is recommended.
-
Detailed Standard Operating Procedure (SOP): A comprehensive SOP covering every step of the experimental protocol, from cell culture and seeding to compound dilution and assay readout, is mandatory.
-
Blinded Samples: Where feasible, providing key samples in a blinded fashion can help to reduce operator bias.
-
Data Reporting Template: A standardized spreadsheet for data entry ensures that all necessary parameters are recorded and are in a consistent format for central analysis.
II. Detailed Experimental Protocol: GABAA Receptor Modulation Assay
Recent evidence suggests that 15(R)-PGA2 can modulate GABA-induced currents through GABAA receptors. The following protocol describes a cell-based functional assay to quantify this activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on GABA-induced currents in a recombinant cell line.
Materials:
-
Cell Line: HEK-293 cells stably expressing the human GABAA receptor subunits (e.g., α1, β2, γ2).
-
Reagents:
-
This compound (centralized stock)
-
GABA (gamma-Aminobutyric acid)
-
Picrotoxin (GABAA receptor antagonist, for control)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Cell Culture Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic)
-
-
Equipment:
-
Automated patch-clamp system or a fluorescence-based membrane potential plate reader
-
384-well assay plates
-
Standard cell culture equipment
-
Procedure:
-
Cell Culture and Seeding:
-
Culture the HEK-293 GABAA cells according to the vendor's instructions.
-
Harvest cells at 80-90% confluency.
-
Seed cells into 384-well assay plates at a density of 20,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution in Assay Buffer to create a 10-point concentration curve (e.g., from 100 µM to 5 nM final assay concentration).
-
Prepare a fixed concentration of GABA that elicits a submaximal response (EC20), as determined in preliminary experiments.
-
Prepare a control solution of Picrotoxin.
-
-
Assay Execution (using a membrane potential assay):
-
Wash the cell plates twice with Assay Buffer.
-
Add the membrane potential-sensitive dye to the cells and incubate as per the manufacturer's instructions.
-
Add the this compound dilutions to the appropriate wells and incubate for 15 minutes.
-
Add the EC20 concentration of GABA to all wells (except negative controls).
-
Immediately measure the change in fluorescence using a plate reader.
-
-
Data Acquisition:
-
Record the fluorescence intensity before and after the addition of GABA.
-
The change in fluorescence is proportional to the GABA-induced ion flux.
-
III. Data Presentation and Analysis
To facilitate a direct comparison of results from different laboratories, all quantitative data should be summarized in a standardized format.
Table 1: Standardized Data Reporting for this compound Activity
| Laboratory ID | Assay Date | Compound Batch | Mean IC50 (µM) | 95% Confidence Interval (µM) | Hill Slope | Max Inhibition (%) | Z-Score* |
| Lab 01 | YYYY-MM-DD | BATCH-XYZ | |||||
| Lab 02 | YYYY-MM-DD | BATCH-XYZ | |||||
| Lab 03 | YYYY-MM-DD | BATCH-XYZ | |||||
| ... | ... | ... |
*Z-scores are to be calculated by a central coordinating body after all data has been submitted.
Statistical Analysis:
-
Normalization: Raw data from each plate should be normalized to the positive (GABA alone) and negative (buffer alone) controls.
-
Curve Fitting: A four-parameter logistic regression model should be used to fit the concentration-response data and determine the IC50 value for each experiment.
-
Inter-Laboratory Comparison: The performance of each laboratory can be assessed using statistical measures like the Z-score, which compares a laboratory's result to the consensus mean of all participating labs. A satisfactory performance is typically indicated by a Z-score between -2.0 and +2.0.
IV. Visualizations
Experimental Workflow Diagram
Caption: Proposed workflow for a multi-center cross-validation study of this compound activity.
Plausible Signaling Pathway for this compound
Caption: A potential signaling pathway for this compound modulating GABAA receptor activity.
A Comparative Analysis of 15(R)-Prostaglandin A2 and Prostacyclin Synthase Inhibitors
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of two distinct classes of compounds that interact with prostanoid-related pathways: 15(R)-Prostaglandin A2 (15(R)-PGA2) and prostacyclin synthase inhibitors. It is important to note that the term "15(R)-PTA2" as specified in the topic query does not correspond to a recognized compound in the scientific literature; this guide proceeds under the assumption that the intended compound was 15(R)-PGA2, a known bioactive lipid.
These two classes of molecules are fundamentally different in their mechanism and biological effects. Prostacyclin synthase inhibitors act by blocking the production of prostacyclin (PGI2), a critical endogenous mediator of vasodilation and platelet inhibition. In contrast, 15(R)-PGA2 is a distinct signaling molecule that initiates its own cellular effects, including the induction of apoptosis and modulation of neuronal receptors, rather than inhibiting an enzyme in the prostacyclin pathway. This guide will objectively compare their mechanisms, performance based on available experimental data, and the methodologies used to evaluate them.
Section 1: Mechanism of Action
The Prostacyclin Synthesis and Signaling Pathway
Prostacyclin (PGI2) is a potent, locally acting hormone derived from arachidonic acid through a multi-step enzymatic process.[1] The cyclooxygenase enzymes, COX-1 and COX-2, first convert arachidonic acid into the unstable intermediate Prostaglandin H2 (PGH2).[1] Prostacyclin synthase (PGIS) then rapidly isomerizes PGH2 to the active PGI2.[2] PGI2 exerts its primary effects by binding to the Gs-protein coupled prostacyclin receptor (IP receptor) on the surface of platelets and vascular smooth muscle cells. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), which in turn inhibits platelet activation and promotes vasodilation.[1]
Prostacyclin Synthase (PGIS) Inhibitors
PGIS inhibitors directly block the final step in prostacyclin synthesis—the conversion of PGH2 to PGI2. By inhibiting this enzyme, they reduce the levels of circulating PGI2, thereby diminishing its vasodilatory and anti-platelet effects.
-
Rofecoxib : While primarily known as a selective COX-2 inhibitor, rofecoxib has been demonstrated to exert a direct inhibitory effect on prostacyclin synthase activity, independent of its action on COX-2.[2][3] This dual inhibition may contribute to the cardiovascular risks observed with long-term use, as it not only reduces the substrate for PGI2 synthesis (via COX-2 inhibition) but also blocks the function of the remaining PGI2-producing enzyme.[4]
-
Tranylcypromine : This compound is a classic, well-established inhibitor of prostacyclin synthase and is often used in experimental settings to block PGI2 production.[5][6]
15(R)-Prostaglandin A2 (15(R)-PGA2)
15(R)-PGA2 is a cyclopentenone prostaglandin that does not inhibit PGIS. Instead, it acts as a primary signaling molecule with distinct biological activities. Its effects are stereospecific, meaning the "R" configuration at the 15th carbon is crucial for its activity, which differs from the naturally occurring (15S) epimer.[7][8]
-
Induction of Apoptosis : Prostaglandin A2 has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[9] This effect can be independent of p53 and may involve the upregulation of Death Receptor 5 (DR5) through the ATF4-CHOP signaling pathway.[10] Related cyclopentenone prostaglandins are also known to induce apoptosis through the generation of reactive oxygen species (ROS) and mitochondrial-mediated pathways.[11][12][13]
-
Modulation of GABAA Receptors : A recent study revealed a novel function for 15(R)-PGA2. It acts as a negative modulator of γ-aminobutyric acid (GABA) type A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. The (15R)-epimer significantly reduced GABA-induced currents, an effect not observed with its (15S) counterpart.[7][8]
Section 2: Comparative Performance Data
Direct comparison of quantitative data is challenging as these compounds act on different targets and produce different biological readouts. The following tables summarize key experimental findings for each class.
Table 1: Performance of Prostacyclin Synthase Inhibitors
| Compound | Cell Type | Assay | Concentration | % Inhibition of PGIS Activity | Reference |
| Rofecoxib | HUVEC | PGIS Activity | 10⁻⁵ M | ~ 50% | [3] |
| HUVEC | PGIS Activity | 10⁻⁷ M | ~ 40% | [3] | |
| HUVEC | PGIS Activity | 10⁻⁹ M | ~ 25% | [3] | |
| Celecoxib | HUVEC | PGIS Activity | 10⁻⁵ M - 10⁻⁹ M | No significant inhibition | [2] |
| Naproxen | HUVEC | PGIS Activity | 10⁻⁵ M - 10⁻⁹ M | No significant inhibition | [2] |
| Aspirin | HUVEC | PGIS Activity | 10⁻³ M - 10⁻⁷ M | No significant inhibition | [2] |
Data derived from studies on human umbilical vein endothelial cells (HUVEC). Inhibition was measured by the cells' ability to convert exogenous PGH2 into 6-keto-PGF1α, the stable metabolite of PGI2.
Table 2: Performance of 15(R)-Prostaglandin A2
| Compound | Target | Assay | Concentration | Effect | Reference |
| 15(R)-PGA2 | GABAA Receptor | Electrophysiology | 30 µM | Significant reduction of GABA-induced current | [7][8] |
| GABAA Receptor | Electrophysiology | 100 µM | Strong reduction of GABA-induced current | [7][8] | |
| (15S)-PGA2 | GABAA Receptor | Electrophysiology | 30 - 100 µM | No significant effect | [7][8] |
Data derived from electrophysiological recordings on GABAA receptors expressed in a cellular system.
Section 3: Experimental Protocols
Protocol: Assay for Prostacyclin Synthase (PGIS) Inhibition in Endothelial Cells
This protocol is based on the methodology used to evaluate the effect of rofecoxib and other NSAIDs on PGIS activity.[2][3]
-
Cell Culture : Human Umbilical Vein Endothelial Cells (HUVEC) are cultured to confluence in appropriate growth medium (e.g., M199 medium supplemented with 20% FCS, ECGF, and heparin).
-
Drug Treatment : Cultured HUVEC monolayers are washed and pre-incubated with various concentrations of the test inhibitor (e.g., rofecoxib, 10⁻⁹ M to 10⁻⁵ M) or vehicle control for a specified time (e.g., 1 hour).
-
Substrate Addition : To measure PGIS activity directly and bypass endogenous COX activity, the natural substrate for PGIS, Prostaglandin H2 (PGH2), is added to the cells at a fixed concentration (e.g., 10 µM).
-
Incubation : The cells are incubated for a short period (e.g., 2 minutes) at 37°C to allow for the enzymatic conversion of PGH2 to PGI2.
-
Reaction Termination & Sample Collection : The reaction is stopped by transferring the supernatant to a tube containing a stopping solution (e.g., 1M formic acid and indomethacin).
-
Quantification by ELISA : The amount of PGI2 produced is quantified by measuring its stable, inactive metabolite, 6-keto-Prostaglandin F1α, using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis : The amount of 6-keto-PGF1α produced in the presence of the inhibitor is compared to the vehicle control to calculate the percentage of PGIS inhibition.
Protocol: Electrophysiological Analysis of 15(R)-PGA2 on GABAA Receptors
This is a representative protocol for evaluating the functional effects of a compound on ion channels like the GABAA receptor, consistent with the findings for 15(R)-PGA2.[7][8]
-
Receptor Expression : Messenger RNA (mRNA) encoding the subunits of the human GABAA receptor (e.g., α1, β2, γ2) are injected into Xenopus laevis oocytes. The oocytes are then incubated for 2-5 days to allow for the expression and assembly of functional receptors on the oocyte membrane.
-
Two-Electrode Voltage-Clamp (TEVC) Setup : An oocyte is placed in a recording chamber and continuously perfused with a buffer solution. Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current, clamping the membrane potential at a fixed value (e.g., -70 mV).
-
Control Response : The primary agonist, GABA, is applied to the oocyte at a specific concentration (e.g., EC50) to elicit a control inward current, which is recorded.
-
Compound Application : The oocyte is then co-perfused with GABA and the test compound (e.g., 15(R)-PGA2 at 30 µM).
-
Test Response Recording : The current elicited in the presence of the test compound is recorded.
-
Washout : The oocyte is washed with buffer to ensure the response returns to baseline.
-
Data Analysis : The amplitude of the current in the presence of 15(R)-PGA2 is compared to the control GABA current. A reduction in current indicates a negative modulatory (inhibitory) effect. The results are expressed as a percentage of the control response.
Conclusion
The comparative analysis of 15(R)-PGA2 and prostacyclin synthase inhibitors reveals two classes of compounds with fundamentally divergent mechanisms of action and biological outcomes.
-
Prostacyclin Synthase Inhibitors , such as rofecoxib and tranylcypromine, function by depleting an essential homeostatic molecule, PGI2. Their primary effect is the attenuation of prostacyclin-mediated signaling, which can lead to increased risks of vasoconstriction and thrombosis. These compounds are typically studied in the context of cardiovascular physiology and inflammation.
-
15(R)-Prostaglandin A2 is not an enzyme inhibitor but an initiator of distinct cellular signaling pathways. Its known effects include the induction of apoptosis in cancer cells and stereospecific inhibition of GABAA receptors. These actions position 15(R)-PGA2 as a potential research tool or therapeutic lead in oncology and neuroscience.
References
- 1. Prostacyclin - Wikipedia [en.wikipedia.org]
- 2. Selective inhibition of prostacyclin synthase activity by rofecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of prostacyclin synthase activity by rofecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective COX-2 inhibition and cardiovascular effects: a review of the rofecoxib development program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stimulation of endothelial cell prostacyclin production by thrombin, trypsin, and the ionophore A 23187 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Total Synthesis of (15R)- and (15S)-Prostaglandin A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Induction of DR5-Dependent Apoptosis by PGA2 through ATF4-CHOP Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of apoptosis by 15d-PGJ2 via ROS formation: an alternative pathway without PPARγ activation in non-small cell lung carcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 15-Deoxy-Δ12,14-prostaglandin J2 induces PPARγ- and p53-independent apoptosis in rabbit synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 15-deoxy-(Delta12,14)-prostaglandin J2 (15d-PGJ2) induces cell death through caspase-independent mechanism in A172 human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of 15(R)-PTA2's Effect on Coronary Arteries: A Comparative Analysis
Initial investigations into the compound "15(R)-PTA2" and its specific effects on coronary arteries have yielded no publicly available scientific data or experimental protocols. Extensive searches across multiple scientific databases and research repositories for "this compound" and variations of this name have not provided any specific information regarding its chemical structure, mechanism of action, or physiological effects.
Therefore, a direct comparison of this compound with other alternatives for the treatment or study of coronary artery conditions is not feasible at this time. The following guide, however, provides a framework for how such a comparison could be structured, should information on this compound become available. This guide also outlines the current landscape of therapeutic interventions and research models for coronary artery disease, which would serve as the basis for comparison.
Framework for Comparative Analysis
A comprehensive comparison guide would necessitate quantitative data on the efficacy and safety of this compound relative to established treatments or other investigational compounds. Key areas of comparison would include:
-
Vasodilation/Vasoconstriction: The effect on the diameter of coronary arteries.
-
Anti-inflammatory Effects: The ability to reduce inflammation within the arterial walls, a key factor in atherosclerosis.
-
Anti-platelet Aggregation: The capacity to prevent the formation of blood clots.
-
Cellular Mechanisms: The impact on smooth muscle cell proliferation and migration, and endothelial cell function.
Established and Investigational Alternatives for Coronary Artery Disease
A comparative analysis of this compound would involve benchmarking its performance against a range of existing therapies and research compounds.
Table 1: Current Therapeutic Agents for Coronary Artery Disease
| Drug Class | Mechanism of Action | Key Effects on Coronary Arteries |
| Statins | HMG-CoA reductase inhibitors | Reduce cholesterol synthesis, leading to decreased plaque formation; anti-inflammatory effects. |
| Beta-blockers | Block beta-adrenergic receptors | Reduce heart rate and blood pressure, decreasing myocardial oxygen demand. |
| ACE Inhibitors | Inhibit angiotensin-converting enzyme | Lower blood pressure and reduce strain on the heart; prevent adverse remodeling of the heart. |
| Calcium Channel Blockers | Block calcium channels in vascular smooth muscle | Promote vasodilation, increasing blood flow to the heart. |
| Antiplatelet Agents | Inhibit platelet aggregation | Prevent thrombus formation in coronary arteries. |
| Nitrates | Release nitric oxide | Cause potent vasodilation of coronary arteries. |
Table 2: Investigational Approaches and Compounds
| Compound/Approach | Target/Mechanism | Potential Effect on Coronary Arteries |
| PCSK9 Inhibitors | Inhibit proprotein convertase subtilisin/kexin type 9 | Dramatically lower LDL cholesterol, reducing atherosclerosis. |
| Anti-inflammatory Biologics | Target inflammatory cytokines (e.g., IL-1β) | Reduce the inflammatory component of atherosclerosis. |
| Gene Therapy | Introduce genes to promote angiogenesis or reduce inflammation | Stimulate the growth of new blood vessels; modulate inflammatory pathways. |
| Prostaglandin Analogs | Modulate prostaglandin receptors | Can induce vasodilation and inhibit platelet aggregation. |
Experimental Protocols for Assessing Effects on Coronary Arteries
Should experimental data for this compound emerge, the following standard methodologies would be crucial for a robust comparison.
In Vitro Assessment of Vasoreactivity
-
Protocol: Isolated coronary artery rings from animal models (e.g., porcine, murine) are mounted in an organ bath system. The rings are pre-constricted with an agent like U46619 (a thromboxane A2 mimetic). The test compound (e.g., this compound) is then added in increasing concentrations to determine its vasodilatory or vasoconstrictive properties.
-
Data Output: Concentration-response curves are generated to calculate the EC50 (half-maximal effective concentration) for vasodilation or vasoconstriction.
In Vivo Models of Coronary Artery Disease
-
Protocol: Animal models, such as Apolipoprotein E-deficient (ApoE-/-) mice fed a high-fat diet, are commonly used to induce atherosclerosis. The test compound is administered over a period of weeks or months.
-
Data Output:
-
Histological analysis: Aortic root and coronary artery sections are stained to quantify plaque size and composition (e.g., lipid content, macrophage infiltration).
-
Physiological measurements: Blood pressure, heart rate, and lipid profiles are monitored.
-
Coronary flow reserve: Assessed using techniques like Doppler echocardiography to measure the ability of the coronary arteries to dilate in response to a stimulus.
-
Cellular and Molecular Assays
-
Protocol:
-
Endothelial Cell Culture: Human coronary artery endothelial cells (HCAECs) are used to assess the compound's effect on nitric oxide production, cell viability, and expression of adhesion molecules.
-
Smooth Muscle Cell Culture: Human coronary artery smooth muscle cells (HCASMCs) are utilized to study the compound's impact on cell proliferation, migration, and inflammatory cytokine production.
-
-
Data Output: Quantitative data on protein expression (Western blot, ELISA), gene expression (qPCR), and cellular functions (migration assays, proliferation assays).
Signaling Pathways in Coronary Artery Function
The diagrams below illustrate key signaling pathways relevant to coronary artery physiology and pathology. The hypothetical involvement of this compound would need to be elucidated through experimental studies.
Figure 1: Simplified Signaling Pathways in Coronary Artery Tone Regulation.
Figure 2: Key Cellular Events in Atherosclerosis Progression.
Evaluating the Specificity of 15(R)-Pinanethromboxane A2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 15(R)-Pinanethromboxane A2 (15(R)-PTA2) with its S-epimer, Pinane Thromboxane A2 (PTA2), and other standard thromboxane receptor ligands. The aim is to objectively evaluate the specificity of this compound as a thromboxane A2 (TXA2) receptor (TP receptor) antagonist. This document summarizes available experimental data, outlines detailed methodologies for key experiments, and presents signaling pathways and experimental workflows through standardized diagrams.
Introduction to 15(R)-Pinanethromboxane A2
15(R)-Pinanethromboxane A2 is a synthetic analog of thromboxane A2.[1] It is the (R)-epimer of the more extensively studied Pinane Thromboxane A2 (PTA2).[2] Both compounds are recognized as antagonists of the thromboxane A2 receptor, a G protein-coupled receptor that mediates the pro-aggregatory and vasoconstrictive effects of TXA2.[1][3] The specificity of a receptor antagonist is a critical parameter in drug development, as off-target effects can lead to undesirable side effects. This guide evaluates the specificity of this compound by comparing its activity with related compounds.
Comparative Analysis of Receptor Specificity
The specificity of this compound and its counterparts is evaluated based on their ability to inhibit the functional responses induced by various prostanoid receptor agonists. The available data suggests that both this compound and PTA2 are not entirely selective for the TP receptor.
A key study demonstrated that in rat and human stomach longitudinal muscle, both PTA2 and its epi-OH isomer (this compound) act as non-selective prostanoid antagonists.[2] They were found to inhibit contractions induced by not only the TP receptor agonist U-46619 but also by prostaglandins PGE2, PGF2α, and PGI2.[2] This indicates that these pinane thromboxane analogs can interact with other prostanoid receptors, including EP, FP, and IP receptors.
Table 1: Functional Antagonism of Prostanoid-Induced Smooth Muscle Contraction
| Compound | Agonist Antagonized | Species | Tissue | Conclusion |
| 15(R)-Pinanethromboxane A2 (epi-PTxA2) | U-44069 (TP agonist), PGI2 | Rat | Gastric Fundus | Moderately potent against PGI2, less effective than PTxA2 against the TP agonist.[2] |
| Pinane Thromboxane A2 (PTxA2) | U-46619, U-44069 (TP agonists), PGE2, PGF2α, PGI2 | Rat, Human | Stomach Muscle | Substantially inhibited contractions to all tested prostanoids, indicating non-selectivity.[2] |
Comparative Analysis of Platelet Aggregation Inhibition
The anti-platelet activity of thromboxane receptor antagonists is a key measure of their therapeutic potential. While specific IC50 values for this compound in inhibiting agonist-induced platelet aggregation are not detailed in the available literature, data for its S-epimer, PTA2, provides a valuable benchmark.
PTA2 has been shown to inhibit U-46619-induced aggregation of human platelets with an IC50 of 2 µM.[3] In contrast, studies on other selective TP receptor antagonists like SQ29,548 show much higher potency, with IC50 values in the nanomolar range for inhibiting U46619-induced platelet aggregation.[4]
Table 2: Inhibition of U46619-Induced Human Platelet Aggregation
| Compound | IC50 | Reference Compound | IC50 |
| 15(R)-Pinanethromboxane A2 | Data not available | SQ29,548 | 28 nM[4] |
| Pinane Thromboxane A2 (PTA2) | 2 µM[3] |
The significantly higher IC50 value for PTA2 compared to highly selective antagonists suggests a weaker interaction with the platelet TP receptor, which may be a characteristic shared by its R-epimer.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Thromboxane A2 Signaling Pathway in Platelets.
Caption: Workflow for Platelet Aggregation Inhibition Assay.
Experimental Protocols
Radioligand Binding Assay for Prostanoid Receptor Specificity
This protocol is designed to determine the binding affinity (Ki) of this compound for the TP receptor and other prostanoid receptors (DP, EP, FP, IP).
1. Materials:
-
Membrane preparations from cells expressing the human recombinant prostanoid receptors (TP, DP1, EP1-4, FP, IP).
-
Radioligand specific for each receptor (e.g., [3H]SQ29,548 for TP receptor).
-
15(R)-Pinanethromboxane A2.
-
Unlabeled reference antagonists for each receptor for determination of non-specific binding.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
2. Procedure:
-
A competitive binding assay is performed in a 96-well plate format.
-
To each well, add in the following order:
-
Assay buffer.
-
A fixed concentration of the specific radioligand (typically at its Kd concentration).
-
Increasing concentrations of this compound (e.g., from 10^-10 M to 10^-5 M).
-
Membrane preparation (protein concentration to be optimized for each receptor).
-
-
For determination of non-specific binding, a separate set of wells will contain the radioligand and a high concentration of the corresponding unlabeled reference antagonist.
-
Total binding is determined in the absence of any competing ligand.
-
Incubate the plates at room temperature for a predetermined time to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
Filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
3. Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Human Platelet Aggregation Assay
This protocol measures the functional inhibitory effect of this compound on platelet aggregation induced by a TP receptor agonist.
1. Materials:
-
Freshly drawn human venous blood from healthy, drug-free donors.
-
Anticoagulant (e.g., 3.8% sodium citrate).
-
15(R)-Pinanethromboxane A2.
-
TP receptor agonist (e.g., U46619).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Saline solution.
-
Platelet aggregometer.
2. Procedure:
-
Preparation of PRP and PPP:
-
Collect whole blood into tubes containing sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
-
Aggregation Measurement:
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-warm the PRP samples to 37°C.
-
Add a specific volume of PRP to the aggregometer cuvettes with a stir bar.
-
Add various concentrations of this compound or vehicle (control) to the PRP and incubate for a short period (e.g., 2-5 minutes).
-
Initiate aggregation by adding a fixed concentration of the TP agonist U46619.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
3. Data Analysis:
-
The maximum percentage of platelet aggregation is determined for each concentration of this compound.
-
The IC50 value, the concentration of this compound that causes 50% inhibition of the maximum aggregation response, is calculated by plotting the percentage of inhibition against the log concentration of the antagonist.
Conclusion
The available evidence indicates that 15(R)-Pinanethromboxane A2 is a thromboxane receptor antagonist with a notable lack of specificity.[2] Its inhibitory actions extend to other prostanoid receptors, including those for PGE2, PGF2α, and PGI2.[2] While direct quantitative comparisons of its binding affinity and platelet aggregation inhibition with its S-epimer and other standard antagonists are limited, the existing data suggests it is likely a less potent and less specific TP receptor antagonist than highly selective compounds like SQ29,548. For researchers and drug development professionals, this lack of specificity is a critical consideration. Further comprehensive studies quantifying its binding profile across a full panel of prostanoid receptors are necessary for a complete evaluation of its potential as a pharmacological tool or therapeutic agent.
References
- 1. scbt.com [scbt.com]
- 2. Pinane thromboxane A2 analogues are non-selective prostanoid antagonists in rat and human stomach muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Antagonism of U46619-induced aggregation of human and canine platelets by four TXA2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Standard Antithrombotic Therapies: Aspirin, Clopidogrel, and Warfarin
An objective analysis of their mechanisms, efficacy, and experimental evaluation for researchers and drug development professionals.
Note on the requested compound 15(R)-PTA2: A comprehensive search of scientific literature and chemical databases for "this compound" did not yield any publicly available information regarding its chemical structure, mechanism of action, or antithrombotic efficacy. It is possible that this is an internal development code, a novel compound not yet in the public domain, or a misnomer. Therefore, this guide provides a comparison of three well-established and commonly used antithrombotic drugs: Aspirin, Clopidogrel, and Warfarin, adhering to the requested format and detail.
Introduction
Thrombotic diseases, including myocardial infarction, stroke, and venous thromboembolism, are leading causes of morbidity and mortality worldwide. Antithrombotic drugs are central to the prevention and treatment of these conditions.[1] These agents are broadly categorized into antiplatelet agents, which inhibit platelet aggregation, and anticoagulants, which attenuate the coagulation cascade.[1][2] This guide provides a detailed comparison of three cornerstone antithrombotic drugs: aspirin and clopidogrel as antiplatelet agents, and warfarin as an anticoagulant.
Mechanism of Action
The therapeutic effects of these drugs stem from their distinct mechanisms of action, targeting different pathways in hemostasis and thrombosis.
Aspirin: Aspirin exerts its primary antithrombotic effect through the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme in platelets.[3][4][5] This action prevents the synthesis of thromboxane A2 (TXA2), a potent promoter of platelet aggregation and vasoconstriction.[6][7][8] The inhibition is permanent for the lifespan of the platelet.[9]
Clopidogrel: Clopidogrel is a prodrug that is metabolized in the liver to its active form.[10][11] This active metabolite irreversibly inhibits the P2Y12 subtype of the adenosine diphosphate (ADP) receptor on the surface of platelets.[4][11] By blocking this receptor, clopidogrel prevents ADP-mediated platelet activation and aggregation.[10][12]
Warfarin: Warfarin is a vitamin K antagonist.[13][14] It inhibits the enzyme vitamin K epoxide reductase, which is necessary for the synthesis of active forms of vitamin K-dependent clotting factors II, VII, IX, and X in the liver.[15][16] This leads to a reduction in the concentration and activity of these coagulation factors, thereby impairing the coagulation cascade.[13][17]
Comparative Efficacy Data
Direct comparison of the "efficacy" of these drugs is complex and highly dependent on the clinical indication. The following table summarizes their key pharmacological effects and relevant clinical parameters.
| Parameter | Aspirin | Clopidogrel | Warfarin |
| Drug Class | Antiplatelet (COX-1 Inhibitor)[6] | Antiplatelet (P2Y12 Inhibitor)[12] | Anticoagulant (Vitamin K Antagonist)[13] |
| Primary Target | Cyclooxygenase-1 (COX-1)[3][5] | P2Y12 ADP Receptor[4][11] | Vitamin K Epoxide Reductase[14][15] |
| Effect on Platelet Aggregation | Inhibition of TXA2-mediated aggregation[7][8] | Inhibition of ADP-mediated aggregation[10] | Indirect, minimal effect[6] |
| Effect on Coagulation Cascade | Minimal direct effect[3] | No direct effect | Inhibition of Factors II, VII, IX, X[13][15] |
| Monitoring Parameter | No routine monitoring | No routine monitoring | Prothrombin Time (PT) / International Normalized Ratio (INR)[16] |
| Onset of Action | Rapid (within 1 hour)[7] | Slow (requires loading dose for rapid effect)[11][18] | Slow (days)[15] |
| Reversibility | Irreversible (for platelet lifespan)[9] | Irreversible (for platelet lifespan)[4] | Reversible (with Vitamin K)[14] |
Experimental Protocols
The efficacy of these antithrombotic agents is evaluated using a variety of in vitro and ex vivo assays.
Light Transmission Aggregometry (LTA)
Objective: To measure platelet aggregation in response to various agonists. This is a gold-standard method for assessing the function of antiplatelet agents like aspirin and clopidogrel.
Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging citrated whole blood at a low speed. Platelet-poor plasma (PPP) is obtained by further centrifugation at a high speed and is used as a reference.
-
Assay: The PRP sample is placed in a cuvette in an aggregometer. A baseline light transmission is established.
-
Agonist Addition: A platelet agonist (e.g., arachidonic acid for aspirin's effect, ADP for clopidogrel's effect) is added to the PRP.
-
Measurement: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. This change in light transmission is recorded over time. The maximum aggregation percentage is calculated relative to the light transmission through PPP.
Prothrombin Time (PT) and International Normalized Ratio (INR)
Objective: To assess the extrinsic pathway of the coagulation cascade, which is affected by warfarin.
Methodology:
-
Sample Preparation: Citrated plasma is obtained by centrifuging whole blood.
-
Assay: The plasma sample is warmed to 37°C.
-
Reagent Addition: A reagent containing tissue factor (thromboplastin) and calcium is added to the plasma.
-
Measurement: The time it takes for a clot to form is measured in seconds. This is the Prothrombin Time (PT).
-
INR Calculation: The PT value is converted to the International Normalized Ratio (INR) to standardize results across different laboratories and reagents. The INR is the ratio of the patient's PT to a control PT, raised to the power of the International Sensitivity Index (ISI) of the thromboplastin reagent.
Visualizing Mechanisms and Workflows
Signaling Pathways
Caption: Mechanisms of action for Aspirin, Clopidogrel, and Warfarin.
Experimental Workflow: Light Transmission Aggregometry
Caption: Workflow for Light Transmission Aggregometry.
References
- 1. 15-Deoxy-delta12,14-prostaglandin | C20H28O3 | CID 5311211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antithrombotic Therapy after Transcatheter Aortic Valve Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism of prostaglandin-mediated responses in platelets and vascular smooth muscle by 13-azaprostanoic acid analogs. Evidence for selective blockade of thromboxane A2 responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 15-epi-Prostaglandin E2 | C20H32O5 | CID 5283086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Antagonism of prostaglandin-mediated responses in platelets and vascular smooth muscle by 13-azaprostanoic acid analogs. Evidence for selective blockade of thromboxane A2 responses. | Semantic Scholar [semanticscholar.org]
- 7. The use of prostaglandins as local antithrombotic agents in microvascular surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Antagonism of thromboxane A2/prostaglandin H2 by 13-azaprostanoic acid prevents platelet deposition to the de-endothelialized rabbit aorta in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 15(R)-15-methyl Prostaglandin A2 - Biochemicals - CAT N°: 10270 [bertin-bioreagent.com]
- 12. Aspirin - Wikipedia [en.wikipedia.org]
- 13. Dual antithrombotic therapy dose-dependently alters hemostatic plug structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 15d-Prostaglandin A2 | C20H28O3 | CID 16061104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. aapharmasyn.com [aapharmasyn.com]
- 16. (5Z,8Z,11Z,13E,15R)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid | C20H32O4 | CID 10042663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. drughunter.com [drughunter.com]
- 18. caymanchem.com [caymanchem.com]
Peer-Reviewed Validation of 15(R)-Prostaglandin A2 as a Selective GABA-A Receptor Modulator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peer-reviewed research findings on 15(R)-Prostaglandin A2 (15(R)-PGA2) and its activity as a modulator of GABA-A receptors. The information is compiled to support researchers and professionals in the field of drug development.
Executive Summary
Recent peer-reviewed studies have identified 15(R)-Prostaglandin A2 (15(R)-PGA2) as a novel, selective inhibitor of GABA-A receptor function. This is in stark contrast to its stereoisomer, 15(S)-PGA2, which demonstrates no significant effect on GABA-induced currents. This stereoselectivity suggests a specific interaction with the GABA-A receptor complex, presenting 15(R)-PGA2 as a potential tool for investigating GABAergic neurotransmission and as a lead compound for the development of new therapeutic agents. This guide compares the activity of 15(R)-PGA2 with its inactive epimer and other known GABA-A receptor modulators, and details the experimental protocols used to validate these findings.
Data Presentation: Comparison of GABA-A Receptor Modulators
The following table summarizes the quantitative data on the effects of 15(R)-PGA2 and its epimer on GABA-A receptor activity, alongside a selection of well-established GABA-A receptor modulators for comparison.
| Compound | Class | Mechanism of Action | Effect on GABA-A Receptor | Potency (Concentration) |
| 15(R)-Prostaglandin A2 | Prostaglandin | Negative Allosteric Modulator (putative) | Inhibition of GABA-induced currents | Significant reduction at µM concentrations[1] |
| 15(S)-Prostaglandin A2 | Prostaglandin | Inactive | No significant effect on GABA-induced currents | Not applicable[1] |
| Diazepam | Benzodiazepine | Positive Allosteric Modulator | Potentiation of GABA-induced currents | EC50 in nM range |
| Pentobarbital | Barbiturate | Positive Allosteric Modulator/Agonist (at high conc.) | Potentiation of GABA-induced currents / Direct channel opening | EC50 in µM range |
| Bicuculline | Competitive Antagonist | Competitive Antagonist | Inhibition of GABA-induced currents | IC50 in µM range |
Experimental Protocols
The validation of 15(R)-PGA2's effect on GABA-A receptors was primarily conducted using electrophysiological techniques.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to measure the ion flow through GABA-A receptor channels in response to GABA application, with and without the presence of a modulating compound.
Objective: To determine the effect of 15(R)-PGA2 and 15(S)-PGA2 on GABA-induced currents in cells expressing GABA-A receptors.
Methodology:
-
Cell Preparation: HEK293 cells are transiently transfected with cDNAs encoding the subunits of the desired GABA-A receptor isoform (e.g., α1, β2, γ2).
-
Recording Setup: Whole-cell patch-clamp recordings are performed at room temperature. The cell is held at a constant membrane potential (e.g., -60 mV).
-
Drug Application: A solution containing a specific concentration of GABA is applied to the cell to elicit a baseline current. Subsequently, a solution containing both GABA and the test compound (15(R)-PGA2 or 15(S)-PGA2) is applied.
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed. The percentage of inhibition or potentiation of the GABA-induced current by the test compound is calculated.[1]
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the putative signaling pathway for prostaglandin modulation of GABA-A receptors and the general experimental workflow for its validation.
Caption: Putative signaling pathway of Prostaglandin E2 (PGE2) modulation of GABA-A receptors.[2]
Caption: Experimental workflow for validating the effects of 15(R)-PGA2 on GABA-A receptors.
References
Assessing the Reproducibility of 15(R)-Pinanethromboxane A2 Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 15(R)-Pinanethromboxane A2 with its more studied 15(S) epimer and other thromboxane A2 receptor antagonists. This analysis, supported by experimental data and detailed methodologies, aims to clarify the reproducibility and utility of these compounds in research and development.
Executive Summary
Pinanethromboxane A2 (PTA2) is a chemically stable analog of the highly labile endogenous vasoconstrictor and platelet aggregator, Thromboxane A2 (TXA2). The biological activity of PTA2 resides primarily in its 15(S) stereoisomer, which acts as a potent thromboxane (TP) receptor antagonist and a thromboxane synthase inhibitor. In contrast, the 15(R) epimer of PTA2 exhibits significantly reduced biological activity. This stereospecificity is a critical factor in the reproducibility of studies involving these compounds. While direct, peer-reviewed studies aimed at reproducing the initial findings for 15(R)-PTA2 are scarce, data from commercial suppliers consistently corroborates its lower potency compared to the 15(S) epimer. This guide synthesizes the available data to provide a clear comparison and outlines the standard experimental protocols for assessing the activity of these and related compounds.
Comparative Biological Activity
The biological activity of the stereoisomers of Pinanethromboxane A2 differs significantly, highlighting the stereospecific nature of the thromboxane A2 receptor. The originally synthesized and more extensively studied compound is the 15(S) epimer, referred to as Pinane Thromboxane A2 (PTA2). The 15(R) epimer is a less active analogue.
| Compound | Target | Assay | Activity (IC50/ID50) | Reference |
| 15(S)-Pinanethromboxane A2 | Thromboxane A2 Receptor | U-46619-induced cat coronary artery constriction | ID50 = 0.1 µM | [1] |
| Thromboxane A2 Receptor | U-46619-induced human platelet aggregation | IC50 = 2 µM | [1] | |
| Thromboxane Synthase | Rabbit platelet thromboxane synthase inhibition | ID50 = 50 µM | [1] | |
| 15(R)-Pinanethromboxane A2 | Thromboxane A2 Receptor | Collagen-induced platelet aggregation | IC50 = 120-130 µM | [2][3][4] |
| Prostanoid Receptors | Prostaglandin-induced contraction of isolated rat stomach muscle | Less effective than 15(S)-PTA2 | [2][3] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the thromboxane A2 signaling pathway and a general workflow for assessing the activity of thromboxane receptor antagonists.
Caption: Thromboxane A2 signaling pathway and points of inhibition.
Caption: General experimental workflows for assessing TP receptor antagonism and TXA2 synthase inhibition.
Experimental Protocols
Thromboxane A2 Receptor Antagonism Assay (Platelet Aggregation)
This protocol describes a common method for assessing the ability of a compound to inhibit platelet aggregation induced by a thromboxane A2 receptor agonist.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Collect the upper PRP layer. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes. The PPP is used as a reference for 100% aggregation.
2. Platelet Aggregation Measurement:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Pre-warm the PRP samples to 37°C.
-
Add the test compound (e.g., 15(R)-Pinanethromboxane A2 at various concentrations) or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes).
-
Induce platelet aggregation by adding a TP receptor agonist such as U-46619 (a stable TXA2 mimetic) or collagen.
-
Monitor the change in light transmittance through the PRP suspension over time using a platelet aggregometer. An increase in light transmittance indicates platelet aggregation.
3. Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each concentration of the test compound.
-
Plot the percentage of inhibition of aggregation against the log concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of the agonist-induced aggregation).
Thromboxane Synthase Inhibition Assay
This protocol outlines a method to measure the direct inhibitory effect of a compound on the activity of thromboxane A2 synthase.
1. Preparation of Enzyme Source:
-
Isolate platelets from whole blood and prepare platelet microsomes, which are a rich source of thromboxane A2 synthase. This is typically done through a series of centrifugation and sonication steps.
-
Determine the protein concentration of the microsomal preparation.
2. Enzyme Inhibition Assay:
-
In a reaction tube, combine a buffered solution, the platelet microsomal preparation, and the test compound (e.g., 15(S)-Pinanethromboxane A2 at various concentrations) or vehicle control.
-
Pre-incubate the mixture at 37°C for a short period.
-
Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2).
-
Allow the reaction to proceed for a defined time (e.g., 1-2 minutes).
-
Terminate the reaction by adding a stop solution (e.g., a solution containing a chelating agent and a low pH buffer).
3. Measurement of Thromboxane B2 (TXB2):
-
Thromboxane A2 is highly unstable and rapidly hydrolyzes to the more stable Thromboxane B2 (TXB2).
-
Quantify the amount of TXB2 produced in each reaction tube using a sensitive method such as an Enzyme Immunoassay (EIA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
4. Data Analysis:
-
Calculate the percentage of inhibition of TXB2 formation for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.
Comparison with Alternative Thromboxane Receptor Antagonists
A variety of other thromboxane A2 receptor antagonists have been developed, each with its own pharmacological profile. A direct, comprehensive comparison of the reproducibility of studies for all these compounds is beyond the scope of this guide. However, the table below provides an overview of some notable alternatives.
| Antagonist | Chemical Class | Key Features |
| SQ 29,548 | Prostanoid analog | A highly potent and selective TP receptor antagonist, often used as a standard in research.[5] |
| Daltroban (BM-13505) | Sulfonamide derivative | A potent and selective TP receptor antagonist. Some studies suggest it may have partial agonist activity.[5][6] |
| Seratrodast | Non-prostanoid | An orally active TP receptor antagonist used clinically in some countries for the treatment of asthma. |
| Ramatroban | Non-prostanoid | A TP receptor antagonist that also has antagonist activity at the CRTH2 (DP2) receptor. |
| Picotamide | Non-prostanoid | Exhibits a dual mechanism of action, inhibiting both thromboxane synthase and the TP receptor.[7] |
Conclusion
References
- 1. caymanchem.com [caymanchem.com]
- 2. amsbio.com [amsbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. Differences in activities of thromboxane A2 receptor antagonists in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thromboxane A2/prostaglandin H2 receptor antagonists. A new therapeutic principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 15(R)-Prostaglandin A2: A Comprehensive Guide for Laboratory Professionals
Essential guidance on the proper handling and disposal of 15(R)-Prostaglandin A2 (15(R)-PTA2), a compound frequently utilized in scientific research, is critical for maintaining laboratory safety and environmental compliance. This document provides a detailed, step-by-step protocol for its disposal, alongside crucial safety information to empower researchers and drug development professionals in its responsible management.
Key Safety and Hazard Information
Prostaglandin A2, when in a methyl acetate solution, is classified as a flammable liquid that may cause serious eye irritation, drowsiness or dizziness, and is suspected of damaging fertility or the unborn child[1]. Prostaglandin E2, in its solid form, is harmful if swallowed[2][3]. Due to the structural and functional similarities, it is prudent to handle 15(R)-Prostaglandin A2 with the same level of caution.
Quantitative Data Summary
| Property | Prostaglandin A2 (in Methyl Acetate)[1] | Prostaglandin E2 (Solid)[2] |
| Physical State | Liquid | Solid |
| GHS Hazard Classifications | Flammable Liquid (Category 2), Eye Irritation (Category 2A), Reproductive Toxicity (Category 1B), Specific Target Organ Toxicity - Single Exposure (Category 3) | Acute Toxicity, Oral (Category 4) |
| Hazard Statements | H225: Highly flammable liquid and vapor. H319: Causes serious eye irritation. H360: May damage fertility or the unborn child. H336: May cause drowsiness or dizziness. | H302: Harmful if swallowed. |
| Signal Word | Danger | Warning |
Experimental Protocol: Disposal of 15(R)-Prostaglandin A2
The following protocol outlines the recommended procedure for the disposal of 15(R)-Prostaglandin A2 in a laboratory setting. This procedure is based on general best practices for hazardous chemical waste disposal and information derived from the SDS of related prostaglandins.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.
-
Chemical fume hood.
-
Sealable, labeled hazardous waste container (compatible with the chemical).
-
Chemical spill kit.
Procedure:
-
Risk Assessment and Preparation:
-
Waste Segregation and Collection:
-
Do not mix 15(R)-Prostaglandin A2 waste with other chemical waste streams unless compatibility has been confirmed.
-
Collect all waste, including contaminated consumables (e.g., pipette tips, vials, gloves), in a designated and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste" and the full chemical name: "(15R)-Prostaglandin A2".
-
-
Container Management:
-
Keep the hazardous waste container securely sealed when not in use.
-
Store the waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of 15(R)-Prostaglandin A2 down the drain or in regular trash[3].
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 15(R)-Prostaglandin A2.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of 15(R)-Prostaglandin A2, fostering a culture of safety and compliance within the laboratory. Always consult with your institution's safety office for specific guidance and to ensure adherence to local, state, and federal regulations.
References
Essential Safety and Operational Guidance for Handling 15(R)-PTA2
Disclaimer: No specific Safety Data Sheet (SDS) for 15(R)-PTA2, also known as 15(R)-15-methyl Prostaglandin A2, is publicly available. The pharmacological and toxicological properties of this compound are not extensively published.[1][2][3] Therefore, this guidance is based on the general safety precautions for handling potent prostaglandin analogs and other bioactive lipids. Researchers should handle this compound with extreme caution, assuming it is highly potent and potentially hazardous. This product is intended for research use only and is not for human or veterinary use.[3][4]
Prostaglandin analogs are a class of potent, biologically active lipids that can have significant physiological effects even at low concentrations. While many are used therapeutically, particularly in ophthalmology for glaucoma, systemic absorption can lead to adverse effects.[5][6][7] Therefore, stringent safety measures are necessary to minimize exposure.
Personal Protective Equipment (PPE)
Given the potency of prostaglandin analogs, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double-gloving with nitrile gloves | Provides an extra layer of protection against potential tears or contamination of the inner glove. |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles and a face shield | Protects against splashes and aerosols. A face shield offers broader protection for the entire face. |
| Body | A fully buttoned lab coat | Prevents contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator | Recommended when handling the compound as a solid to prevent inhalation of dust or when there is a risk of aerosol generation. |
Operational Plan for Handling this compound
A step-by-step approach to handling potent compounds like this compound is essential to ensure safety and maintain the integrity of the experiment.
1. Receiving and Unpacking:
-
Upon receipt, immediately inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) during unpacking.
-
Unpack the compound in a designated area, preferably within a chemical fume hood.
-
Verify that the container is properly labeled and sealed.
2. Storage:
-
Store the compound in its original, tightly sealed container.
-
Follow the manufacturer's recommendations for storage temperature, which is typically -20°C for many prostaglandin analogs.[2]
-
Store in a secure location with restricted access.
-
Keep an accurate inventory of the compound.
3. Preparation and Use:
-
All handling of this compound, including weighing and preparing solutions, should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize inhalation exposure.
-
Use dedicated equipment (spatulas, glassware, etc.) for handling this compound. If dedicated equipment is not possible, thoroughly clean all equipment after use to prevent cross-contamination.
-
When preparing solutions, add the solvent to the compound slowly to avoid splashing.
-
Be mindful of the potential for static electricity to cause the powder to disperse.
4. Disposal Plan:
-
All waste materials, including empty containers, contaminated PPE (gloves, etc.), and unused compound, should be treated as hazardous waste.
-
Dispose of all waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.
Experimental Workflow
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
References
- 1. 15(R)-15-methyl Prostaglandin A2 - Biochemicals - CAT N°: 10270 [bertin-bioreagent.com]
- 2. amsbio.com [amsbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. Systemic adverse drug events to topical prostaglandin analogs for treating glaucoma: a retrospective focused pharmacovigilance study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. physiciansweekly.com [physiciansweekly.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
